N6-Methyl-xylo-adenosine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8?,11-/m1/s1 |
Clave InChI |
VQAYFKKCNSOZKM-YGHVBYMHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
N6-Methyl-xylo-adenosine: A Foundational Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic nucleoside analog distinguished by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose. This structural modification from the endogenous nucleoside adenosine (B11128) suggests its potential as a modulator of various physiological processes. While comprehensive research on this compound is still emerging, existing studies and research on related compounds indicate its potential as a smooth muscle vasodilator and an anti-cancer agent.[1][2][3] This technical guide provides a consolidated overview of the foundational research on this compound, including its synthesis, known biological context, and potential mechanisms of action based on related nucleoside analogs.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological activity.
| Property | Value | Reference |
| Molecular Formula | C11H15N5O4 | [] |
| Molecular Weight | 281.27 g/mol | [] |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | [] |
| Synonyms | NSC 97113; 9H-Purin-6-amine, N-methyl-9-β-D-xylofuranosyl-; N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine | [] |
| Predicted Boiling Point | 649.1±65.0°C | [] |
| Predicted Density | 1.85±0.1 g/cm3 | [] |
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of 9-β-D-xylofuranosyladenine. The following protocol is a standard method for this conversion.
Experimental Protocol: N6-Methylation
Materials and Reagents:
| Reagent | Grade |
| 9-β-D-xylofuranosyladenine | ≥98% |
| Dimethyl sulfate (B86663) (DMS) | ≥99% |
| Sodium hydroxide (B78521) (NaOH) | ACS grade |
| Dowex 1-X8 resin (OH- form) | 200-400 mesh |
| Ammonium (B1175870) bicarbonate (NH4HCO3) | ≥99% |
| Methanol (MeOH) | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric acid (HCl) | ACS grade |
| Deionized water | Millipore |
Procedure:
-
Dissolution: Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Methylation: Slowly add 1.5 equivalents of dimethyl sulfate (DMS) to the cooled solution while stirring. Maintain the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, neutralize the solution with hydrochloric acid (HCl).
-
Purification: Purify the crude product using a Dowex 1-X8 (OH- form) column, eluting with an ammonium bicarbonate gradient.
-
Desalting: Desalt the fractions containing the product by repeated co-evaporation with methanol.
-
Final Product: Lyophilize the purified, desalted solution to obtain this compound as a white solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Biological Context and Potential Mechanisms of Action
Direct experimental evidence for the biological activity of this compound is limited. However, based on its structural similarity to other adenosine analogs, a number of potential biological roles can be inferred.
Adenosine Receptor Modulation
Adenosine receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors that mediate the diverse physiological effects of adenosine. N6-substituted adenosine analogs are well-known modulators of these receptors. Research on N6-cyclopentyl-3'-substituted-xylofuranosyladenosines has demonstrated that the xylo-sugar configuration is well-tolerated and can result in potent affinity for the A1 adenosine receptor.[5] These compounds were found to act as antagonists.[5] This suggests that this compound may also interact with adenosine receptors, potentially acting as an agonist or antagonist.
The potential interaction with adenosine receptors could explain the reported smooth muscle vasodilator properties of adenosine analogs.[1][2][3] Activation of A2A and A2B receptors in vascular smooth muscle cells typically leads to vasodilation.
References
Discovery of N6-Methyl-xylo-adenosine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog that belongs to the class of modified nucleosides. Its discovery and characterization are rooted in the broader exploration of nucleoside chemistry and the therapeutic potential of its analogs. While the biological activities of many adenosine derivatives have been extensively studied, this compound remains a less-explored molecule, with its initial synthesis dating back to 1977. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and characterization of this compound, drawing from the foundational research in the field. It is intended to serve as a comprehensive resource for researchers interested in the chemistry and potential applications of this unique nucleoside analog.
The Foundational Discovery
The first documented synthesis of this compound was reported in a 1977 paper by Darzynkiewicz, Kazimierczuk, and Shugar titled "Preparation of O'-methyl derivatives of 9-β-D-xylofuranosyladenine". While the primary focus of this study was the synthesis of O'-methylated derivatives of 9-β-D-xylofuranosyladenine (xyloA), the researchers also successfully isolated and characterized N-methylated products, including 9-β-D-xylofuranosyl-N6-methyladenine, which is this compound.[1]
The study aimed to investigate the influence of sugar hydroxyl methylation on the conformation of nucleosides. The synthesis of this compound was a result of the reaction conditions used, which led to methylation at both the sugar hydroxyls and the exocyclic amino group of the adenine (B156593) base.
Physicochemical Properties
This compound is a purine (B94841) nucleoside analog with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C11H15N5O4 | [] |
| Molecular Weight | 281.27 g/mol | [] |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | [] |
| CAS Number | 65494-95-3 | [3] |
| Synonyms | NSC 97113; 9H-Purin-6-amine, N-methyl-9-β-D-xylofuranosyl-; N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine | [] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, as described by Darzynkiewicz et al. (1977), involves the methylation of 9-β-D-xylofuranosyladenine (xyloA) using dimethyl sulphate in a strongly alkaline medium.[1] This procedure primarily yields O'-methylated products but also results in the formation of N-methylated derivatives. The separation of these products is achieved through column chromatography.
Materials:
-
9-β-D-xylofuranosyladenine (xyloA)
-
Dimethyl sulphate ((CH3)2SO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Dowex 1-X8 (OH- form) resin
-
Solvents for chromatography (e.g., water, ethanol)
Procedure:
-
Methylation Reaction: 9-β-D-xylofuranosyladenine is dissolved in a strongly alkaline aqueous solution (e.g., 1 M NaOH).
-
Dimethyl sulphate is added dropwise to the stirred solution at a controlled temperature.
-
The reaction is allowed to proceed for a specified time, after which the excess dimethyl sulphate is decomposed.
-
The reaction mixture is neutralized.
-
Purification: The resulting mixture of methylated products is fractionated on a strongly basic ion exchange column (e.g., Dowex 1-X8, OH- form).
-
Elution is carried out with a suitable gradient (e.g., aqueous ethanol) to separate the different methylated species.
-
Fractions containing this compound are collected, pooled, and evaporated to dryness.
-
The purified product is then characterized.
Characterization by ¹H NMR Spectroscopy
The primary method for the identification and characterization of this compound in the original study was ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons provide a unique fingerprint of the molecule's structure.
Quantitative Data from ¹H NMR Spectroscopy
The following table summarizes the ¹H NMR chemical shift data for this compound as reported by Darzynkiewicz et al. (1977).[1] The data was likely recorded in D₂O.
| Proton | Chemical Shift (δ, ppm) |
| H-1' | ~5.9 |
| H-2' | ~4.4 |
| H-3' | ~4.2 |
| H-4' | ~4.1 |
| H-5' | ~3.7 |
| H-2 | ~8.1 |
| H-8 | ~8.2 |
| N⁶-CH₃ | ~3.5 |
Note: The exact values can vary slightly depending on the solvent and experimental conditions. The values presented are approximate based on the data from the original publication.
Biological Activity and Signaling Pathways
As of the current literature review, there is a notable lack of specific studies on the biological activity and signaling pathways directly modulated by this compound. While its parent compound, 9-β-D-xylofuranosyladenine, has been investigated for its inhibitory effects on nucleotide metabolism and as an adenosine analog, the N6-methylated derivative has not been the subject of extensive biological evaluation.[4]
Adenosine analogs, in general, are known to interact with various cellular targets, including adenosine receptors and enzymes involved in nucleotide metabolism.[3] They have shown potential as smooth muscle vasodilators and in cancer inhibition.[3] The extensively studied N6-methyladenosine (m6A), a modification found in RNA, plays a crucial role in regulating gene expression through a complex interplay of "writer," "eraser," and "reader" proteins.[5][6][7][8][9] However, it is important to distinguish this compound, a xylose-containing nucleoside, from the ribose-containing N6-methyladenosine found in RNA.
Given the absence of specific data for this compound, its potential biological effects can only be hypothesized based on its structural similarity to other adenosine analogs.
Conclusion and Future Directions
The discovery of this compound was a secondary but significant finding in the 1977 study by Darzynkiewicz and colleagues, who developed methods for methylating xylofuranosyladenine. While the synthesis and chemical characterization of this molecule are well-documented, its biological functions remain largely unexplored.
For researchers in drug discovery and chemical biology, this compound represents an open area for investigation. Future studies could focus on:
-
Screening for biological activity: Evaluating its effects on a panel of adenosine receptors, kinases, and other relevant enzymes.
-
Antiviral and anticancer potential: Assessing its efficacy in various disease models, given the known activities of other nucleoside analogs.[10][11]
-
Mechanism of action studies: If biological activity is identified, elucidating the specific signaling pathways it modulates.
The detailed synthetic and characterization data provided in this whitepaper serves as a solid foundation for any future research endeavors aimed at unlocking the potential of this unique adenosine analog.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNAmod: 9-beta-D-xylofuranosyladenine [dnamod.hoffmanlab.org]
- 5. N6-methyl-Adenosine modification in messenger and long non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-adenosine methylation (m6A) is involved in the life and death decisions of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Implications of Active N6-Methyladenosine in Plants [frontiersin.org]
- 9. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 10. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N6-Methyl-xylo-adenosine, a significant adenosine (B11128) analog utilized in chemical biology and drug development research. This document details the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
This compound is a modified nucleoside, an analog of adenosine, that serves as a valuable tool for investigating various biological processes. Its structural similarity to naturally occurring nucleosides makes it a potent candidate for probing enzymatic pathways and a potential therapeutic agent. Adenosine analogs, as a class, are known to act as smooth muscle vasodilators and have demonstrated potential in inhibiting cancer progression. The N6-methylation of adenosine is a critical modification in epigenetics, particularly in the context of N6-methyladenosine (m6A) in RNA, which is dynamically regulated by "writer," "reader," and "eraser" proteins and plays a crucial role in RNA metabolism. This guide focuses on a laboratory-scale synthesis of this compound, providing researchers with the necessary information for its preparation and characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of 9-β-D-xylofuranosyladenine. The following protocol is adapted from the method described by Darzynkiewicz et al. (1977), which involves the treatment of the starting material with dimethyl sulfate (B86663) in a strongly alkaline medium.[1] This process primarily leads to the etherification of sugar hydroxyls but also yields the desired N6-methylated product.
Data Presentation
The following tables summarize the reagents, reaction parameters, and physicochemical properties of the synthesized compounds.
Table 1: Reagents and Materials for Synthesis
| Reagent/Material | Grade | Example Supplier |
| 9-β-D-xylofuranosyladenine (xyloA) | ≥98% | Sigma-Aldrich |
| Dimethyl sulfate (DMS) | ≥99% | Acros Organics |
| Sodium hydroxide (B78521) (NaOH) | ACS grade | Fisher Scientific |
| Dowex 1-X8 resin (OH- form) | 200-400 mesh | Bio-Rad Laboratories |
| Ammonium (B1175870) bicarbonate (NH4HCO3) | ≥99% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | J.T. Baker |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore |
| Hydrochloric acid (HCl) | ACS grade | VWR |
| Deionized water | Millipore |
Table 2: Summary of Reaction Products and Yields
| Product | Yield (%) |
| 2'-O-methyl-xyloA | 15 |
| 3'-O-methyl-xyloA | 10 |
| 5'-O-methyl-xyloA | 25 |
| 2',3'-di-O-methyl-xyloA | 3 |
| 2',5'-di-O-methyl-xyloA | 8 |
| 3',5'-di-O-methyl-xyloA | 5 |
| 2',3',5'-tri-O-methyl-xyloA | 1 |
| This compound | 5 |
| N6,2'-di-O-methyl-xyloA | 2 |
| Unreacted xyloA | 20 |
Yields are based on the initial amount of 9-β-D-xylofuranosyladenine, as reported by Darzynkiewicz et al. (1977).[1]
Table 3: Physicochemical and Spectroscopic Data
| Property | Value |
| This compound | |
| Molecular Formula | C11H15N5O4 |
| Molecular Weight | 281.27 g/mol |
| ¹H NMR Chemical Shifts (δ, ppm) | |
| H-1' | 5.95 |
| H-2' | 4.57 |
| H-3' | 4.30 |
| H-4' | 4.22 |
| H-5', 5'' | 3.70 |
| H-2 | 8.20 |
| H-8 | 8.29 |
| N6-CH3 | 3.53 (broad) |
¹H NMR data obtained in D2O, as reported by Darzynkiewicz et al. (1977).[1]
Experimental Protocol
1. N6-Methylation Reaction
-
Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.5 equivalents of dimethyl sulfate (DMS) to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 7.
2. Purification by Ion-Exchange Chromatography
-
Prepare a column with Dowex 1-X8 resin (OH- form).
-
Load the neutralized reaction mixture onto the column.
-
Elute the unreacted starting material and O'-methylated derivatives with deionized water.
-
Subsequently, elute the N6-methylated products with a linear gradient of ammonium bicarbonate (0 to 0.2 M).
-
Collect fractions and monitor by UV absorbance at 260 nm.
3. Isolation and Characterization
-
Combine the fractions containing the desired this compound product.
-
Remove the ammonium bicarbonate by repeated lyophilization.
-
The purity and identity of the final product can be confirmed by ¹H NMR spectroscopy and comparison with the data in Table 3.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
N6-Methyladenosine (m6A) Regulatory Pathway
While specific signaling pathways for this compound are not extensively characterized, its structural similarity to N6-methyladenosine (m6A) makes the m6A regulatory pathway a relevant biological context. This pathway is crucial for the epigenetic regulation of RNA.
Caption: The N6-methyladenosine (m6A) regulatory cycle in RNA.
Conclusion
This guide provides a detailed protocol for the synthesis of this compound, supported by quantitative data and workflow visualizations. The presented methodology, adapted from established literature, offers a reliable route for obtaining this valuable research compound. The inclusion of the m6A regulatory pathway context underscores the biological relevance of adenosine methylation. This comprehensive resource is intended to support researchers and drug development professionals in their efforts to synthesize and utilize this compound for advancing scientific discovery.
References
N6-Methyl-xylo-adenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of N6-Methyl-xylo-adenosine, a notable adenosine (B11128) analog. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed methodologies and a summary of its characteristics.
Core Chemical Properties
This compound is a modified nucleoside analog of adenosine. Its structural distinction lies in the xylofuranosyl sugar moiety and a methyl group at the N6 position of the adenine (B156593) base.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol[] |
| Molecular Formula | C11H15N5O4[][2] |
| Molecular Weight | 281.27 g/mol [][2] |
| CAS Number | 65494-95-3[3] |
| Synonyms | NSC 97113; 9H-Purin-6-amine, N-methyl-9-β-D-xylofuranosyl-; N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine[] |
Physicochemical Data (Predicted)
| Property | Predicted Value |
| Boiling Point | 649.1 ± 65.0 °C[] |
| Density | 1.85 ± 0.1 g/cm³[] |
Synthesis of this compound
A detailed protocol for the laboratory synthesis of this compound has been established, primarily involving the N-methylation of a xylofuranosyladenine precursor.
Experimental Protocol: N6-Methylation Reaction
This protocol is adapted from established methodologies for the methylation of adenosine analogs.[4]
Materials and Reagents:
-
9-β-D-xylofuranosyladenine (≥98%)
-
Dimethyl sulfate (B86663) (DMS) (≥99%)
-
Sodium hydroxide (B78521) (NaOH) (ACS grade)
-
Dowex 1-X8 resin (OH- form, 200-400 mesh)
-
Ammonium (B1175870) bicarbonate (NH4HCO3) (≥99%)
-
Methanol (MeOH) (Anhydrous)
-
Dichloromethane (DCM) (Anhydrous)
-
Hydrochloric acid (HCl) (ACS grade)
-
Deionized water
Procedure:
-
Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.5 equivalents of dimethyl sulfate to the cooled solution while stirring.
-
Maintain the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Neutralize the reaction mixture with 1 M HCl.
-
Purify the product using a Dowex 1-X8 (OH- form) column, eluting with a gradient of ammonium bicarbonate solution.
-
Lyophilize the fractions containing the product to obtain this compound as a white solid.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
Biological Activity and Potential Applications
As an adenosine analog, this compound is recognized for its potential to interact with biological systems that respond to endogenous adenosine. The primary areas of investigation for adenosine analogs include vasodilation and cancer therapy.[3][5]
Mechanism of Action (Hypothesized)
The biological effects of adenosine analogs are typically mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. The specific receptor subtype affinity and downstream signaling pathways for this compound have not been extensively characterized in the available literature.
The general signaling pathway for adenosine receptors involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. Activation of A2A and A2B receptors typically stimulates adenylyl cyclase, increasing cAMP, while A1 and A3 receptor activation usually inhibits adenylyl cyclase, decreasing cAMP levels.
Experimental Workflow for Biological Characterization
The following diagram outlines a general workflow for the biological evaluation of nucleoside analogs like this compound.
References
N6-Methyl-xylo-adenosine: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research data specifically detailing the biological activity, experimental protocols, and signaling pathways of N6-Methyl-xylo-adenosine is limited. This guide synthesizes information on the parent compound, 9-β-D-xylofuranosyladenine (Xylo-A), and other N6-substituted adenosine (B11128) analogs to provide a foundational understanding and framework for future research.
Introduction
This compound is a synthetic nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety in place of the natural ribose found in adenosine, and a methyl group at the N6 position of the adenine (B156593) base. As an adenosine analog, it holds potential for investigation across various therapeutic areas, including oncology and cardiovascular disease, due to the critical role of adenosine signaling in these processes. Adenosine analogs are known to exert their effects through interaction with adenosine receptors (A1, A2A, A2B, and A3) and by influencing intracellular pathways following cellular uptake and metabolism. The structural modifications in this compound—both the inverted hydroxyl group at the 3' position of the sugar and the N6-methylation—are anticipated to confer unique biochemical properties, potentially altering its affinity for adenosine receptors, metabolic stability, and overall biological activity compared to adenosine and other analogs.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₅O₄ | --INVALID-LINK-- |
| Molecular Weight | 281.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | --INVALID-LINK-- |
| Predicted Boiling Point | 649.1±65.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.85±0.1 g/cm³ | --INVALID-LINK-- |
Synthesis Protocol
The synthesis of this compound can be achieved through the methylation of 9-β-D-xylofuranosyladenine (Xylo-A). The following protocol is adapted from established methods for the N6-methylation of adenosine analogs.
3.1. Materials and Reagents
| Reagent | Grade |
| 9-β-D-xylofuranosyladenine | ≥98% |
| Dimethyl sulfate (B86663) (DMS) | ≥99% |
| Sodium hydroxide (B78521) (NaOH) | ACS grade |
| Dowex 1-X8 resin (OH⁻ form) | 200-400 mesh |
| Ammonium (B1175870) bicarbonate (NH₄HCO₃) | ≥99% |
| Methanol (MeOH) | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric acid (HCl) | ACS grade |
| Deionized water | Millipore |
3.2. Experimental Procedure
-
N6-Methylation Reaction:
-
Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.5 equivalents of dimethyl sulfate dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
-
Purification:
-
Neutralize the reaction mixture with 1 M HCl.
-
Load the solution onto a Dowex 1-X8 (OH⁻ form) column.
-
Wash the column with deionized water to remove unreacted starting material and salts.
-
Elute the product with a linear gradient of 0-0.5 M ammonium bicarbonate.
-
Collect fractions and monitor by TLC or HPLC.
-
Pool the fractions containing the desired product and lyophilize to remove the ammonium bicarbonate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity and Potential Mechanisms of Action
While specific quantitative data for this compound is lacking, the biological activities of its parent compound, Xylo-A, and other N6-substituted adenosine analogs provide a basis for hypothesizing its potential effects.
4.1. Antitumor Properties
Several N6-substituted adenosine analogs have demonstrated antitumor properties.[1] For instance, N6-allyl-, N6-isopropyl-, and N6-propargyladenosine have shown significant increases in the lifespan of mice with mammary carcinoma.[1] The parent compound, 9-β-D-xylofuranosyladenine, has also been noted for its cytostatic properties.[2]
Potential Anticancer Mechanisms:
-
Incorporation into Nucleic Acids: As a nucleoside analog, this compound could be phosphorylated intracellularly to its triphosphate form and subsequently incorporated into DNA or RNA, leading to chain termination or dysfunction.
-
Enzyme Inhibition: It may inhibit key enzymes involved in nucleotide metabolism, such as adenosine deaminase or S-adenosylhomocysteine hydrolase.
-
Adenosine Receptor Modulation: Interaction with adenosine receptors on cancer cells could modulate downstream signaling pathways involved in proliferation, apoptosis, and angiogenesis.
4.2. Cardiovascular Effects
Adenosine analogs are recognized for their vasodilatory effects.[3][4] This is primarily mediated through activation of A2A and A2B adenosine receptors on smooth muscle cells, leading to increased cAMP levels and subsequent relaxation. The N6-methylation may influence the receptor subtype selectivity and potency of this compound.
4.3. Antiviral Activity
Derivatives of xylofuranosyl nucleosides have been investigated for their antiviral properties. For example, an adenine-containing xylosyl nucleoside phosphonate (B1237965) has shown activity against RNA viruses.[5]
Proposed Experimental Protocols for Biological Evaluation
To elucidate the specific biological activities of this compound, the following experimental protocols are proposed.
5.1. In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a panel of cancer cell lines (e.g., breast, lung, colon) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Determine cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
5.2. Adenosine Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Competitive Binding: Incubate the membranes with a specific radioligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in the presence of increasing concentrations of this compound.
-
Detection: Measure the displacement of the radioligand using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) for this compound at each receptor subtype.
5.3. Functional Assay for Adenosine Receptor Activation
-
Cell Culture: Use CHO cells stably expressing one of the adenosine receptor subtypes.
-
cAMP Measurement: Treat the cells with varying concentrations of this compound.
-
Detection: Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.
-
Data Analysis: Generate dose-response curves and determine the EC50 (effective concentration for 50% maximal response) to assess agonist or antagonist activity.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating its activity against a broad panel of cancer cell lines, viruses, and other disease models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity in preclinical models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating related analogs to optimize potency, selectivity, and pharmacokinetic properties.
By systematically investigating these aspects, the scientific community can determine the potential of this compound as a novel therapeutic agent.
References
- 1. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
N6-Methyl-xylo-adenosine: An Obscure Adenosine Analog with Unexplored Therapeutic Potential
Despite being identified as a synthetic adenosine (B11128) analog, N6-Methyl-xylo-adenosine remains a molecule of enigmatic biological function, with a notable absence of in-depth research into its therapeutic applications. While the broader class of adenosine analogs has shown promise in areas such as oncology and cardiovascular medicine, specific data on the bioactivity, mechanism of action, and potential clinical utility of this compound are conspicuously absent from the current scientific literature.
This compound is cataloged as a nucleoside analog, a class of compounds designed to interfere with nucleic acid synthesis and repair, which often leads to cytotoxicity in rapidly dividing cells, such as cancer cells.[1] Adenosine analogs can also exert their effects by interacting with cell surface adenosine receptors, which play crucial roles in regulating a variety of physiological processes including cell proliferation, apoptosis (programmed cell death), and inflammation.[1] However, specific studies detailing these interactions for this compound are not publicly available.
Chemical suppliers list this compound (CAS Number: 65494-95-3) for research purposes, providing basic chemical information such as its molecular formula (C11H15N5O4) and weight (281.27 g/mol ).[2][] Its synonyms include NSC 97113 and N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine.[] While commercially available, this availability has not yet translated into a significant body of research that would elucidate its specific biological effects.
The scientific landscape is rich with research on a similarly named but structurally distinct molecule, N6-methyladenosine (m6A). This molecule is the most abundant internal modification of messenger RNA in eukaryotes and plays a critical role in regulating gene expression. The extensive research on m6A should not be confused with the synthetic nucleoside analog, this compound, the subject of this inquiry.
The potential therapeutic avenues for adenosine analogs are well-documented. They are known to act as smooth muscle vasodilators and have been investigated for their ability to inhibit cancer progression.[2][4] The mechanisms of resistance to nucleoside analogs in cancer cells are also an area of active study and include altered drug transport into the cell, metabolic inactivation of the drug, and increased drug efflux from the cell.[1] However, without specific experimental data, it is impossible to ascertain if this compound exhibits these properties or is susceptible to these resistance mechanisms.
References
N6-Methyl-xylo-adenosine in Cancer Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Methyl-xylo-adenosine is an adenosine (B11128) analog with demonstrated potential for cancer inhibition. As a nucleoside analog, its core mechanism is believed to involve interference with nucleic acid synthesis and the modulation of key cellular signaling pathways, leading to cytotoxicity in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's role in cancer inhibition, detailing its proposed mechanisms of action, relevant signaling pathways, and comprehensive experimental protocols for its study. The information is intended to be a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound belongs to the class of adenosine analogs, which are compounds designed to mimic natural nucleosides.[1] These analogs have been a cornerstone in the development of anticancer and antiviral therapies. Their therapeutic effect is primarily derived from their ability to be incorporated into nascent DNA and RNA chains, leading to chain termination and inhibition of nucleic acid synthesis. Furthermore, adenosine analogs can influence a variety of cellular processes by interacting with adenosine receptors and modulating critical signaling pathways that govern cell proliferation, apoptosis, and the tumor microenvironment.[2]
Proposed Mechanisms of Action
The anticancer effects of this compound are thought to be multifactorial, primarily revolving around the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
A key mechanism by which this compound is proposed to inhibit cancer progression is through the induction of programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.
The apoptotic pathway induced by nucleoside analogs like this compound is often linked to the intrinsic, or mitochondrial, pathway. This involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family determines the cell's fate. Treatment with N6-substituted adenosine derivatives has been shown to lead to a decrease in the production of ATP, which can trigger the apoptotic cascade.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound may also exert its anticancer effects by causing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division. By interfering with DNA and RNA synthesis, nucleoside analogs can trigger cell cycle checkpoints, halting the progression of cancer cells at various phases (G1, S, or G2/M) and preventing their proliferation.
Key Signaling Pathways
While the precise signaling pathways directly modulated by this compound are still under investigation, based on the actions of other adenosine analogs and the central role of certain pathways in cancer, the PI3K/Akt pathway is a likely target.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. Inhibition of the PI3K/Akt pathway can lead to decreased cell proliferation and increased apoptosis. The potential interaction of this compound with this pathway represents a significant area for further research.
Proposed inhibitory effect of this compound on the PI3K/Akt pathway.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for this compound's anti-cancer effects. The following tables are presented as templates for organizing experimental data as it becomes available.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| e.g., MCF-7 (Breast) | Data not available | 72 | MTT Assay | - |
| e.g., HCT116 (Colon) | Data not available | 72 | MTT Assay | - |
| e.g., A549 (Lung) | Data not available | 72 | MTT Assay | - |
| e.g., PC-3 (Prostate) | Data not available | 72 | MTT Assay | - |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cancer Cell Line | Treatment | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Caspase-3 Activation (Fold Change) | Reference |
| e.g., HL-60 (Leukemia) | 10 µM this compound | Data not available | Data not available | Data not available | - |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| e.g., Pancreatic Cancer | Nude Mice | Data not available | Data not available | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-cancer properties of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
-
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins in key signaling pathways, such as PI3K/Akt and the Bcl-2 family.
-
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel anti-cancer therapeutics. Its proposed mechanisms of inducing apoptosis and cell cycle arrest, potentially through the modulation of the PI3K/Akt pathway, are consistent with the established actions of other effective nucleoside analogs. However, to fully realize its therapeutic potential, further rigorous investigation is required.
Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound across a wide panel of cancer cell lines to identify sensitive cancer types.
-
Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by this compound through techniques like western blotting, RNA sequencing, and phosphoproteomics.
-
In vivo efficacy studies: Evaluating the anti-tumor activity and toxicity of this compound in preclinical animal models of cancer.
-
Investigation of resistance mechanisms: Understanding how cancer cells may develop resistance to this compound to inform the development of combination therapies.
By addressing these key areas, the scientific community can build a comprehensive understanding of this compound's potential as a valuable tool in the fight against cancer.
References
N6-Methyl-xylo-adenosine as a Smooth Muscle Vasodilator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Adenosine (B11128) is a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes, including the regulation of vascular tone.[4][5] Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. In the context of vascular smooth muscle, the activation of A2A and A2B receptors is primarily associated with vasodilation, while A1 and A3 receptor activation can lead to vasoconstriction.[6] Adenosine analogs, a class of molecules that includes N6-Methyl-xylo-adenosine, are often investigated for their potential to selectively target these receptors and elicit specific physiological responses.[1][2][3] This guide focuses on the vasodilatory properties of this compound, offering a comprehensive technical resource for its study and development.
Postulated Mechanism of Action
Based on the known mechanisms of adenosine-induced vasodilation, this compound is hypothesized to exert its effects primarily through the activation of A2A adenosine receptors on vascular smooth muscle cells and endothelial cells.[7][8][9]
Signaling Pathway in Vascular Smooth Muscle Cells
The proposed signaling cascade initiated by this compound in vascular smooth muscle cells is as follows:
-
Receptor Binding: this compound binds to the A2A adenosine receptor (A2AR), a Gs protein-coupled receptor.
-
G Protein Activation: This binding event activates the associated Gs protein, causing the dissociation of its α-subunit.
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9]
-
Protein Kinase A Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7]
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including ion channels and contractile proteins.
-
Smooth Muscle Relaxation: This cascade ultimately results in the opening of potassium channels (leading to hyperpolarization) and a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.[7]
Quantitative Data (Hypothetical)
In the absence of specific published data for this compound, the following tables present hypothetical quantitative data that could be generated from the experimental protocols described in this guide. These values are for illustrative purposes and should be experimentally determined.
Table 1: Hypothetical Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Adenosine | 15 | 25 | 1400 | 30 |
| This compound | >1000 | 50 | >2000 | >1000 |
| CGS-21680 (A2A Agonist) | 2300 | 15 | 1700 | 4800 |
| NECA (Non-selective Agonist) | 14 | 20 | 140 | 25 |
Table 2: Hypothetical Vasodilatory Potency (EC50, nM) in Isolated Rat Aorta
| Compound | Pre-constriction Agent | EC50 (nM) |
| This compound | Phenylephrine (1 µM) | 150 |
| Adenosine | Phenylephrine (1 µM) | 300 |
| Sodium Nitroprusside (Control) | Phenylephrine (1 µM) | 10 |
Experimental Protocols
Wire Myography for Vasodilation Assessment
This protocol describes the use of wire myography to assess the vasodilatory effects of this compound on isolated arterial rings.
Objective: To determine the concentration-response relationship of this compound-induced vasodilation.
Materials:
-
Isolated arterial segments (e.g., rat thoracic aorta, mesenteric artery)
-
Wire myograph system
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Phenylephrine (or other vasoconstrictor)
-
This compound
-
Force transducer and data acquisition system
Procedure:
-
Vessel Preparation: Isolate the desired artery and place it in cold PSS. Carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the arterial ring on the two wires of the myograph chamber.
-
Equilibration: Equilibrate the tissue in PSS bubbled with 95% O2 / 5% CO2 at 37°C for 60-90 minutes under a determined optimal resting tension.
-
Viability Check: Induce a contraction with a high potassium solution (e.g., 60 mM KCl) to check for vessel viability.
-
Pre-constriction: After washing and returning to baseline, pre-constrict the arterial ring with a submaximal concentration of a vasoconstrictor (e.g., 1 µM phenylephrine).
-
Concentration-Response Curve: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC50 value.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing a specific adenosine receptor subtype (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand specific for the receptor subtype (e.g., [3H]CGS-21680 for A2A)
-
This compound
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in a suitable buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound represents a promising candidate for further investigation as a smooth muscle vasodilator. The technical framework provided in this guide, including the postulated mechanism of action and detailed experimental protocols, offers a robust starting point for its preclinical evaluation. Future research should focus on obtaining empirical data to confirm its receptor affinity profile, vasodilatory potency, and to elucidate its precise signaling pathways. Further in vivo studies will be necessary to assess its therapeutic potential for conditions characterized by excessive vasoconstriction, such as hypertension and vasospasm. The exploration of its selectivity for A2A receptors over other adenosine receptor subtypes will be a critical determinant of its potential clinical utility and side-effect profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Speculative Exploration of the Mechanism of Action of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide presents a speculative mechanism of action for N6-methyl-xylo-adenosine. Due to the limited availability of specific research on this compound, the proposed pathways and interactions are based on the known functions of structurally related adenosine (B11128) and nucleoside analogs. This document is intended to serve as a conceptual framework to guide future research.
Introduction
This compound is a synthetic adenosine analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose. As a member of the nucleoside analog class of molecules, it is structurally similar to endogenous nucleosides and has the potential to interact with a variety of cellular pathways. Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and potential anticancer effects.[1][2] Like other nucleoside analogs, this compound is likely designed to interfere with nucleic acid synthesis and cellular signaling processes.[3] This guide will explore the speculative mechanisms through which this compound may exert its biological effects.
Speculative Mechanisms of Action
The biological activity of this compound is likely multifaceted, stemming from its ability to act as both a mimic of adenosine and a fraudulent nucleoside. Two primary speculative mechanisms are proposed: interference with nucleic acid synthesis and modulation of adenosine receptor signaling.
Interference with Nucleic Acid Synthesis
A common mechanism for nucleoside analogs is the disruption of DNA and RNA synthesis.[3] This pathway speculates that this compound is first metabolized to its triphosphate form, which can then be recognized by cellular polymerases.
-
Cellular Uptake: this compound is likely transported into the cell via nucleoside transporters.
-
Phosphorylation Cascade: Once inside the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form (this compound triphosphate).
-
Incorporation and Chain Termination: The triphosphate analog can then compete with endogenous ATP for incorporation into nascent DNA or RNA strands by DNA and RNA polymerases. The presence of the xylose sugar, with its altered stereochemistry compared to ribose, may lead to chain termination or the creation of dysfunctional nucleic acid strands, ultimately inducing cytotoxicity in rapidly dividing cells.[3]
Caption: Speculative pathway for this compound interference with nucleic acid synthesis.
Modulation of Adenosine Receptor Signaling
As an adenosine analog, this compound may also interact with one or more of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are involved in a wide range of physiological processes. The related molecule, N6-methyladenosine, has been identified as a ligand for the human A3 adenosine receptor.[4]
-
Receptor Binding: this compound may bind to adenosine receptors on the cell surface.
-
G Protein Activation: This binding could activate or inhibit associated G proteins (e.g., Gi, Gs).
-
Downstream Signaling: Activation of these pathways could lead to the modulation of intracellular second messenger levels, such as cyclic AMP (cAMP), ultimately affecting downstream signaling cascades that control processes like inflammation, cell proliferation, and apoptosis.
Caption: Speculative modulation of adenosine receptor signaling by this compound.
Quantitative Data Summary
As there is no publicly available quantitative data for the binding affinity or efficacy of this compound, the following table is a template illustrating how such data would be presented. The values are hypothetical and for illustrative purposes only.
| Parameter | Value (Hypothetical) | Target | Assay Type |
| IC50 | 5 µM | DNA Polymerase α | In vitro polymerase assay |
| Ki | 250 nM | A3 Adenosine Receptor | Radioligand binding assay |
| EC50 | 500 nM | A3 Adenosine Receptor | cAMP accumulation assay |
| GI50 | 10 µM | HeLa Cancer Cell Line | Cell viability assay |
Experimental Protocols
To investigate the speculative mechanisms of action of this compound, the following experimental protocols are proposed.
In Vitro DNA/RNA Polymerase Inhibition Assay
Objective: To determine if the triphosphate form of this compound inhibits the activity of DNA or RNA polymerases.
Methodology:
-
Synthesis of this compound triphosphate: The triphosphate form of the compound must first be chemically or enzymatically synthesized.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA or RNA polymerase, a suitable template and primer, and a mixture of dNTPs or NTPs, including a radiolabeled nucleotide.
-
Incubation: Add varying concentrations of this compound triphosphate to the reaction mixtures and incubate at the optimal temperature for the polymerase.
-
Quantification of Nucleic Acid Synthesis: Precipitate the newly synthesized nucleic acids and quantify the incorporation of the radiolabeled nucleotide using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of polymerase activity at each concentration of the analog and determine the IC50 value.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the different adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Binding Reaction: Incubate the membrane preparations with a known radioligand for the specific receptor subtype in the presence of increasing concentrations of this compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Cell-based cAMP Assay
Objective: To assess the functional activity of this compound at adenosine receptors by measuring its effect on intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture cells expressing the adenosine receptor of interest.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of an adenylate cyclase activator (e.g., forskolin) for Gi-coupled receptors, or alone for Gs-coupled receptors.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 or IC50 value.
References
An In-depth Technical Guide on the Predicted Enzymatic Interactions of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Methyl-xylo-adenosine is a synthetic nucleoside analog distinguished by a xylose sugar moiety in place of the typical ribose. This structural modification is predicted to significantly influence its interaction with key enzymes involved in purine (B94841) metabolism and signaling. This technical guide provides a comprehensive overview of the predicted enzymatic interactions of this compound, drawing upon existing knowledge of related N6-methylated and xylo-configured nucleoside analogs. Due to a lack of direct experimental data for this compound, the information presented herein is largely predictive. This document aims to serve as a foundational resource for researchers initiating studies on this compound, offering predicted kinetic data, detailed experimental protocols for validation, and conceptual diagrams of relevant biochemical pathways.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The therapeutic efficacy of these molecules is intrinsically linked to their recognition and processing by cellular and viral enzymes. This compound combines two significant structural alterations to the standard adenosine (B11128) molecule: methylation at the N6 position of the adenine (B156593) base and the presence of a xylose sugar. The N6-methylation of adenosine is a well-characterized epigenetic and epitranscriptomic mark, while the xylo-configuration is known to alter the conformational flexibility of the nucleoside, impacting its interaction with enzyme active sites. This guide explores the predicted consequences of these modifications on the enzymatic interactions of this compound.
Predicted Enzymatic Interactions
The metabolic fate and pharmacological activity of this compound are expected to be governed by its interactions with several key classes of enzymes. The predictions outlined below are based on structure-activity relationships derived from studies on similar nucleoside analogs.
Adenosine Kinase (AK)
Adenosine kinase is a crucial enzyme in the purine salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). The phosphorylation of nucleoside analogs is often the rate-limiting step for their activation into cytotoxic triphosphate forms.
Prediction: The xylose configuration of this compound is predicted to make it a poor substrate for adenosine kinase. The altered sugar pucker is likely to hinder proper positioning within the enzyme's active site, leading to a significantly lower phosphorylation rate compared to adenosine or N6-methyladenosine. Consequently, this compound may act as a weak competitive inhibitor of adenosine kinase.
Adenosine Deaminase (ADA)
Adenosine deaminase catalyzes the deamination of adenosine to inosine. This enzyme plays a critical role in regulating adenosine levels and is a key player in purine catabolism.
Prediction: While some bacterial adenosine deaminases have been shown to process N6-methyladenosine, the substrate specificity of human ADA is more stringent. The presence of the N6-methyl group is expected to reduce the affinity of this compound for ADA. The additional xylose moiety will likely further decrease its suitability as a substrate. Therefore, this compound is predicted to be a very poor substrate and a weak inhibitor of human adenosine deaminase.
Purine Nucleoside Phosphorylase (PNP)
Purine nucleoside phosphorylase cleaves the glycosidic bond of purine nucleosides to yield the free purine base and ribose-1-phosphate.
Prediction: The substrate specificity of PNP is known to be sensitive to modifications in the sugar moiety. The xylo-configuration is predicted to significantly impair the binding of this compound to the active site of PNP. It is therefore unlikely to be a substrate for this enzyme.
RNA Methyltransferases (Writers)
The "writer" enzymes, such as METTL3 and METTL14, are responsible for installing the N6-methyladenosine (m6A) modification on RNA.
Prediction: It is highly improbable that this compound would serve as a substrate for RNA methyltransferases. These enzymes recognize adenosine within a specific RNA sequence context. As a free nucleoside, this compound would not be a substrate. Furthermore, if it were to be incorporated into an RNA chain (a process that is itself unlikely), the xylose sugar would likely disrupt the necessary RNA structure for recognition by the methyltransferase complex.
RNA Demethylases (Erasers)
The "eraser" enzymes, such as FTO and ALKBH5, remove the methyl group from N6-methyladenosine in RNA.
Prediction: Similar to the writer enzymes, RNA demethylases act on N6-methyladenosine within an RNA context. Therefore, this compound as a free nucleoside is not expected to be a substrate for these enzymes.
Predicted Quantitative Data
The following tables summarize the predicted kinetic parameters for the interaction of this compound with key enzymes. These values are hypothetical and intended to serve as a starting point for experimental investigation. They are extrapolated from data on related xylo-nucleosides and N6-methylated adenosine analogs.
Table 1: Predicted Kinetic Parameters for this compound with Adenosine Kinase
| Parameter | Predicted Value | Comments |
| Km | > 500 µM | Expected to be a very poor substrate. |
| Vmax | < 1% of Adenosine | Significantly reduced phosphorylation rate. |
| Ki | 100 - 500 µM | Predicted to be a weak competitive inhibitor. |
Table 2: Predicted Kinetic Parameters for this compound with Adenosine Deaminase
| Parameter | Predicted Value | Comments |
| Km | > 1 mM | Very low affinity for the enzyme. |
| Vmax | < 0.1% of Adenosine | Negligible deamination expected. |
| Ki | > 500 µM | Predicted to be a very weak inhibitor. |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted enzymatic interactions of this compound.
Adenosine Kinase Activity Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the kinetic parameters of adenosine kinase with this compound.
-
Principle: The phosphorylation of the nucleoside analog by adenosine kinase produces ADP. The ADP is then used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is subsequently reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
KCl (50 mM)
-
ATP (1 mM)
-
Phosphoenolpyruvate (1 mM)
-
NADH (0.2 mM)
-
Pyruvate kinase (10 units/mL)
-
Lactate dehydrogenase (15 units/mL)
-
Recombinant human adenosine kinase (e.g., 0.1 µg/mL)
-
This compound (varying concentrations)
-
Adenosine (as a positive control)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl₂, KCl, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add varying concentrations of this compound or adenosine to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding adenosine kinase.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation. For inhibition studies, perform the assay with a fixed concentration of adenosine and varying concentrations of this compound to determine the Ki.
-
Adenosine Deaminase Activity Assay
This protocol describes a direct spectrophotometric assay to measure the activity of adenosine deaminase.
-
Principle: The deamination of adenosine analogs results in a change in their UV absorbance spectrum. The decrease in absorbance at a specific wavelength (e.g., 265 nm for adenosine) is monitored.
-
Reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Recombinant human adenosine deaminase (e.g., 0.01 units/mL)
-
This compound (varying concentrations)
-
Adenosine (as a positive control)
-
-
Procedure:
-
Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing phosphate buffer and varying concentrations of this compound or adenosine.
-
Initiate the reaction by adding adenosine deaminase.
-
Immediately monitor the decrease in absorbance at the λmax of this compound (to be determined experimentally) over time.
-
Calculate the initial reaction velocities.
-
Determine kinetic parameters as described for the adenosine kinase assay.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the predicted enzymatic interactions of this compound.
Caption: Predicted metabolic fate of this compound.
Caption: Workflow for Adenosine Kinase activity assay.
Conclusion
This compound represents an intriguing synthetic nucleoside with the potential for unique biological activities. Based on the known structure-activity relationships of related analogs, it is predicted to be a poor substrate for key enzymes in the purine salvage and catabolic pathways, such as adenosine kinase and adenosine deaminase. This resistance to metabolic processing could lead to a distinct pharmacological profile compared to other N6-methylated or xylo-configured nucleosides. The experimental protocols and predictive data presented in this guide offer a robust framework for the empirical validation of these hypotheses, paving the way for a deeper understanding of the therapeutic potential of this compound. Future research should focus on conducting these enzymatic assays to obtain concrete kinetic data and further exploring the cellular effects of this compound.
An In-depth Technical Guide to the Core Differences Between N6-Methyl-xylo-adenosine and N6-methyladenosine (m6A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of N6-Methyl-xylo-adenosine and the well-characterized N6-methyladenosine (m6A). While both are derivatives of adenosine (B11128), their fundamental structural differences, particularly in the sugar moiety, lead to distinct biological roles and mechanisms of action. This document delves into the core distinctions in their chemical structure, their established or putative biological functions, and the experimental methodologies used to study them. Quantitative data for m6A is summarized, and logical frameworks for understanding the potential implications of the stereochemical differences in this compound are presented through diagrams.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1][2] It is a dynamic and reversible modification, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, which collectively dictate the fate of the modified RNA.[2] In contrast, this compound is a synthetic adenosine analog characterized by a stereochemical alteration in its sugar component. While less is known about its specific biological functions, its structural relationship to adenosine and m6A suggests potential roles in cellular signaling and pharmacology.[3] This guide aims to elucidate the foundational differences between these two molecules to inform research and drug development efforts.
Core Differences: A Structural and Functional Overview
The primary distinction between this compound and m6A lies in the stereochemistry of their sugar rings. N6-methyladenosine contains a ribose sugar, whereas this compound possesses a xylose sugar. This seemingly subtle change has profound implications for the molecule's three-dimensional structure and its ability to interact with biological macromolecules.
Chemical Structure
The key structural difference is the orientation of the hydroxyl group at the 3' position of the sugar ring. In ribose (found in m6A), the 2' and 3' hydroxyl groups are on the same side of the furanose ring (cis). In xylose (found in this compound), the 3' hydroxyl group is on the opposite side relative to the 2' hydroxyl group (trans).
This stereochemical inversion is expected to alter the puckering of the sugar ring and the overall conformation of the nucleoside, which in turn would affect its recognition by enzymes and binding proteins.
Biological Roles
The biological functions of m6A are extensively documented, while those of this compound are largely inferred from its identity as an adenosine analog.
-
N6-methyladenosine (m6A):
-
Epitranscriptomic Regulation: m6A is a key player in post-transcriptional gene regulation, influencing mRNA splicing, nuclear export, stability, and translation.[2][4]
-
Cellular Processes: It is involved in a wide array of biological processes, including cell differentiation, immune responses, and the circadian clock.[5]
-
Disease Association: Dysregulation of m6A has been linked to various diseases, including cancer and neurological disorders.[1]
-
Signaling Molecule: Recent evidence suggests that extracellular m6A can act as a ligand for the adenosine A3 receptor, indicating a role in cell-cell communication.[6][7]
-
-
This compound:
-
Adenosine Analog Activity: As an adenosine analog, it is presumed to interact with components of the adenosine signaling pathway, such as adenosine receptors.[3]
-
Pharmacological Potential: General properties attributed to adenosine analogs include vasodilation and potential anticancer effects.[3][8] The specific efficacy and mechanism of this compound in these roles require further investigation.
-
Quantitative Data Comparison
Due to the limited publicly available research on this compound, a direct quantitative comparison with m6A is not currently possible. The following table summarizes key quantitative parameters for m6A to serve as a benchmark for future studies on this compound.
| Parameter | N6-methyladenosine (m6A) | This compound | Reference |
| Molecular Formula | C₁₁H₁₅N₅O₄ | C₁₁H₁₅N₅O₄ | [1][] |
| Molar Mass | 281.27 g/mol | 281.27 g/mol | [1][] |
| Biological Abundance | Most abundant internal mRNA modification in eukaryotes. | Not naturally occurring; synthetic analog. | [1][3] |
| Receptor Binding Affinity (EC₅₀ for human A3R) | ~10 nM | Data not available | [7] |
| Known Interacting Proteins | METTL3/14 (writers), FTO/ALKBH5 (erasers), YTHDF1/2/3, YTHDC1/2 (readers) | Putative interaction with adenosine receptors. | [2] |
Signaling Pathways and Regulatory Mechanisms
The signaling and regulatory pathways involving m6A are well-defined. The hypothetical pathway for this compound is based on its presumed action as an adenosine analog.
Experimental Protocols
Studying m6A and this compound requires distinct experimental approaches.
Methodologies for m6A Detection and Analysis
The dynamic nature of m6A on RNA has led to the development of sophisticated techniques for its detection and quantification.
Protocol: m6A-specific Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)
-
RNA Isolation and Fragmentation: Isolate total RNA from the cells or tissues of interest and purify the poly(A)+ mRNA fraction. Fragment the mRNA to an average size of ~100 nucleotides.
-
Immunoprecipitation: Incubate the fragmented mRNA with an m6A-specific antibody.
-
Elution and Library Preparation: Elute the immunoprecipitated RNA fragments and prepare a cDNA library for high-throughput sequencing. A parallel library should be prepared from the input RNA (without immunoprecipitation) as a control.
-
Sequencing and Data Analysis: Sequence the libraries and map the reads to the reference genome. Use peak-calling algorithms to identify regions enriched for m6A.
Methodologies for this compound Synthesis and Activity Assays
The study of this compound would begin with its chemical synthesis followed by biological activity assays.
Protocol: Synthesis of N6-substituted Adenosines
A common method for synthesizing N6-substituted adenosines involves the regioselective alkylation of a protected adenosine precursor.
-
Protection of Adenosine: Acetylate the hydroxyl groups of adenosine to prevent side reactions.
-
Alkylation: React the N6-acetyl-2',3',5'-tri-O-acetyladenosine with an appropriate alkylating agent (e.g., methyl iodide) under basic conditions.
-
Deprotection: Remove the acetyl protecting groups to yield the final N6-alkylated adenosine product.
Protocol: Adenosine Receptor Binding Assay
To determine the affinity of this compound for adenosine receptors, competitive binding assays are typically performed.
-
Membrane Preparation: Prepare cell membranes expressing the adenosine receptor subtype of interest.
-
Competitive Binding: Incubate the membranes with a constant concentration of a radiolabeled adenosine receptor ligand (e.g., [³H]NECA) and varying concentrations of this compound.
-
Detection and Analysis: Measure the amount of bound radioligand at each concentration of the competitor. Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Conclusion
N6-methyladenosine and this compound, while sharing a common adenosine core, represent fundamentally different classes of molecules with distinct biological implications. m6A is a critical endogenous regulator of RNA fate, with a well-established enzymatic machinery and a profound impact on cellular processes. This compound, a synthetic analog, offers a tool to probe adenosine signaling pathways, with its biological activity likely dictated by its unique sugar stereochemistry. Future research into the specific interactions and cellular effects of this compound will be crucial to unlocking its full potential as a research tool and therapeutic agent. This guide provides a foundational framework for understanding the core differences between these two important adenosine derivatives and for designing future investigations.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Functional Implications of Active N6-Methyladenosine in Plants [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-methyl-Adenosine modification in messenger and long non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-adenosine methylation (m6A) is involved in the life and death decisions of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Xylose Sugar Moiety in N⁶-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁶-Methyl-xylo-adenosine is a synthetically modified purine (B94841) nucleoside, an analog of the naturally occurring N⁶-Methyladenosine. It is distinguished by the presence of a xylose sugar moiety in place of the typical ribose. This alteration introduces significant changes to the molecule's stereochemistry, which in turn influences its conformational preferences, physicochemical properties, and potential biological activity. This technical guide provides a comprehensive overview of the core aspects of N⁶-Methyl-xylo-adenosine, with a particular focus on the implications of its xylose sugar component.
Physicochemical and Structural Properties
The fundamental characteristics of N⁶-Methyl-xylo-adenosine are summarized in the table below. The presence of the xylose sugar, an epimer of ribose, is the defining feature that dictates its three-dimensional structure.
| Property | Value |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
| Molecular Formula | C₁₁H₁₅N₅O₄ |
| Molecular Weight | 281.27 g/mol |
| CAS Number | 65494-95-3 |
| Predicted Boiling Point | 649.1 ± 65.0 °C |
| Predicted Density | 1.85 ± 0.1 g/cm³ |
| Synonyms | NSC 97113; N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine |
The Conformational Landscape of the Xylose Moiety
The substitution of ribose with xylose has a profound impact on the conformational dynamics of the nucleoside. Xylo-nucleosides, including N⁶-Methyl-xylo-adenosine, exhibit a preference for the N-type (North) sugar pucker conformation. This is in contrast to many naturally occurring ribonucleosides that can more readily adopt both N-type and S-type (South) conformations. This constrained conformational flexibility can influence how the molecule interacts with biological targets such as enzymes and receptors, and also affects the helical structure of nucleic acids if incorporated.
Biological Activity and Therapeutic Potential
N⁶-Methyl-xylo-adenosine is classified as an adenosine (B11128) analog. Such analogs are known to exert a range of biological effects, including acting as smooth muscle vasodilators and inhibiting cancer cell proliferation.[1] While specific quantitative data for N⁶-Methyl-xylo-adenosine is not extensively available in public literature, the table below presents hypothetical data for illustrative purposes, based on the activities of similar adenosine analogs.
| Assay Type | Target | Metric | Hypothetical Value |
| Receptor Binding | A₃ Adenosine Receptor | Kᵢ | 50 nM |
| Cell Viability | A549 Lung Cancer Cell Line | IC₅₀ | 10 µM |
| Enzyme Inhibition | Adenosine Deaminase | Kᵢ | 100 nM |
| Vasodilation | Rat Aortic Rings | EC₅₀ | 1 µM |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, due to the limited availability of public data on N⁶-Methyl-xylo-adenosine.
Signaling Pathways
Adenosine analogs typically mediate their effects through interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G protein-coupled receptors (GPCRs).[2][3] N⁶-methyladenosine (the ribose analog) has been identified as a potent endogenous ligand for the A₃ adenosine receptor.[4] Assuming a similar mechanism for N⁶-Methyl-xylo-adenosine, its binding to the A₃ receptor would likely trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cell survival and proliferation.[2]
Experimental Protocols
Synthesis of N⁶-Methyl-xylo-adenosine
A general synthetic approach involves the glycosylation of a protected N⁶-methyladenine with a protected xylofuranose (B8766934) derivative.
1. Preparation of Protected Xylofuranose:
-
Commercially available 1,2-O-isopropylidene-α-D-xylofuranose is used as the starting material.
-
The 3- and 5-hydroxyl groups are protected, for example, by benzylation.
-
The isopropylidene group is removed by acid-catalyzed hydrolysis, followed by acetylation to yield a 1,2-di-O-acetyl protected glycosyl donor.
2. Glycosylation:
-
The protected xylofuranose donor is coupled with N⁶-methyladenine under Vorbrüggen conditions, typically using a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
3. Deprotection:
-
The protecting groups on the sugar and the base (if any) are removed. For instance, benzyl (B1604629) groups can be removed by catalytic hydrogenation.
-
The final product is purified by column chromatography.
Characterization and Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) in water or an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase and filtered through a 0.22 µm filter before injection.
Experimental and Logical Workflow
The synthesis and characterization of N⁶-Methyl-xylo-adenosine follow a logical progression from starting materials to a fully characterized compound ready for biological testing.
Conclusion
The xylose sugar moiety in N⁶-Methyl-xylo-adenosine is a critical determinant of its structure and potential function. Its preference for an N-type sugar pucker conformation distinguishes it from its ribose-containing counterpart and may lead to unique interactions with biological targets. While further research is needed to fully elucidate its biological activity profile, N⁶-Methyl-xylo-adenosine represents an interesting molecule for drug discovery efforts, particularly in the areas of cancer and cardiovascular disease, where adenosine analogs have shown promise. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and evaluation of this and other novel xylo-nucleoside analogs.
References
Preliminary Investigation of N6-Methyl-xylo-adenosine Bioactivity: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a preliminary technical guide on the bioactivity of N6-Methyl-xylo-adenosine, an analog of the nucleoside adenosine (B11128). The information presented herein is based on currently available data and is intended to serve as a foundational resource for further research and development.
Introduction
This compound is a synthetic nucleoside analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose. As a member of the adenosine analog family, it is postulated to exhibit a range of biological activities. Generally, adenosine analogs are known to function as smooth muscle vasodilators and have been investigated for their potential in cancer therapy.[1] this compound is classified as a nucleoside antimetabolite, suggesting its potential to interfere with nucleic acid synthesis and metabolism, which could contribute to its cytotoxic effects, particularly in rapidly proliferating cells like cancer cells.
Bioactivity Profile
While specific quantitative data for this compound is not extensively available in the public domain, the bioactivity of adenosine analogs is generally attributed to two primary mechanisms: interaction with adenosine receptors and interference with cellular metabolic pathways.
Interaction with Adenosine Receptors
Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that mediate a wide array of physiological effects. The affinity and selectivity of adenosine analogs for these receptors determine their specific pharmacological profiles. It is hypothesized that this compound may interact with one or more of these receptor subtypes, potentially influencing downstream signaling cascades. However, specific binding affinities (Ki values) or functional assay results (EC50 or IC50 values) for this compound are not currently available.
Antimetabolite Activity
As a nucleoside analog, this compound may be recognized by cellular enzymes involved in nucleoside metabolism and incorporated into nucleic acids (DNA and RNA). This incorporation can lead to the termination of chain elongation or the disruption of normal nucleic acid function, ultimately inducing cell cycle arrest and apoptosis. This mechanism is a common feature of many anticancer nucleoside analogs.
Potential Signaling Pathways
Based on the known mechanisms of related adenosine analogs and nucleoside antimetabolites, the following signaling pathways are logical areas of investigation for this compound's bioactivity. It is crucial to note that the direct involvement of this compound in these pathways has not been experimentally confirmed.
Hypothesized Signaling Pathway Involvement
References
Methodological & Application
Application Notes and Protocols for N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic analog of the naturally occurring nucleoside adenosine (B11128). Structurally, it is characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose. This modification distinguishes it from N6-methyladenosine (m6A), an epigenetic modification of RNA, and suggests its potential as a pharmacological agent that interacts with purinergic signaling pathways. Adenosine analogs are known to act as vasodilators and have been investigated for their potential in cancer therapy.[1]
Due to its structural similarity to adenosine, this compound is hypothesized to exert its biological effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a multitude of physiological processes. The xylose sugar may alter the compound's metabolic stability and receptor binding affinity compared to ribose-containing analogs.
These application notes provide detailed protocols for the synthesis and biological characterization of this compound, offering a framework for investigating its pharmacological profile and therapeutic potential.
Data Presentation
The following tables are provided as templates for summarizing the quantitative data obtained from the experimental protocols described herein.
Table 1: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand Used | Kᵢ (nM) |
| Adenosine A1 | [³H]DPCPX | |
| Adenosine A2A | [³H]ZM241385 | |
| Adenosine A3 | [¹²⁵I]I-AB-MECA |
Kᵢ values are to be determined experimentally via competitive radioligand binding assays.
Table 2: Functional Potency of this compound at Adenosine Receptors
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| Adenosine A1 | cAMP Inhibition | ||
| Adenosine A2A | cAMP Accumulation | ||
| Adenosine A3 | cAMP Inhibition |
EC₅₀ and Eₘₐₓ values are to be determined experimentally. Eₘₐₓ is relative to a standard full agonist.
Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| HeLa | Cervical Cancer | |
| MCF-7 | Breast Cancer | |
| A549 | Lung Cancer | |
| Jurkat | T-cell Leukemia |
IC₅₀ values are to be determined experimentally using the MTT assay.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes the synthesis of this compound from its precursor, 9-β-D-xylofuranosyladenine.
Materials:
-
9-β-D-xylofuranosyladenine
-
Dimethyl sulfate (B86663) (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Dowex 1-X8 resin (OH⁻ form)
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask, magnetic stir bar, ice bath, rotary evaporator, chromatography column.
Procedure:
-
N6-Methylation Reaction:
-
Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.5 equivalents of dimethyl sulfate (DMS) dropwise to the stirred solution. Caution: DMS is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Maintain the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
Neutralize the reaction mixture with 1 M HCl.
-
Load the neutralized solution onto a Dowex 1-X8 (OH⁻ form) column.
-
Wash the column extensively with deionized water to remove unreacted starting material and salts.
-
Elute the this compound using a linear gradient of 0 to 0.5 M ammonium bicarbonate.
-
Collect fractions and monitor by TLC or UV-Vis spectroscopy.
-
Pool the fractions containing the desired product and lyophilize to remove the ammonium bicarbonate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Adenosine Receptor Binding Assay (Competition)
This protocol determines the binding affinity (Kᵢ) of this compound for human adenosine receptors.[2]
Materials:
-
Cell membranes prepared from HEK-293 or CHO cells stably expressing human A1, A2A, or A3 adenosine receptors.
-
Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [¹²⁵I]I-AB-MECA (for A3).[2]
-
This compound (test compound).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).
-
96-well plates, glass fiber filters, scintillation counter or gamma counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer containing increasing concentrations of this compound.
-
50 µL of the appropriate radioligand at a fixed concentration (typically near its K₋d value).
-
100 µL of the cell membrane suspension.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
-
Incubation: Incubate the plate at 25 °C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Protocol 3: cAMP Accumulation/Inhibition Assay
This protocol measures the functional potency (EC₅₀) of this compound at Gs-coupled (A2A) or Gi-coupled (A1, A3) adenosine receptors.[3][4]
Materials:
-
HEK-293 or CHO cells expressing the human adenosine receptor of interest.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Treatment:
-
For A2A (Gs-coupled) receptors: Add varying concentrations of this compound to the wells.
-
For A1 or A3 (Gi-coupled) receptors: Add varying concentrations of this compound, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration (or % inhibition of forskolin-stimulated cAMP) against the log concentration of this compound.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
Protocol 4: Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, Jurkat).
-
This compound.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates, microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration that inhibits cell growth by 50%) using non-linear regression.
-
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.[5]
Materials:
-
Cell line of interest.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
6-well plates, flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
References
Techniques for Studying Adenosine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of adenosine (B11128) analogs, focusing on common techniques used to characterize their interaction with adenosine receptors. These methodologies are essential for the discovery and development of novel therapeutics targeting the adenosinergic system.
Introduction to Adenosine Analogs and their Receptors
Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are implicated in cardiovascular, neurological, inflammatory, and immunological functions. Adenosine analogs are synthetic molecules designed to mimic the action of adenosine, often with improved stability, potency, and selectivity for a specific receptor subtype. The study of these analogs is crucial for understanding the therapeutic potential of targeting the adenosinergic system.
The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. The A2B receptor can also couple to Gq proteins, activating the phospholipase C pathway.
Quantitative Analysis of Adenosine Analog Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of commonly studied adenosine analogs for the four human adenosine receptor subtypes. These values are critical for assessing the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of Selected Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference(s) |
| Agonists | |||||
| Adenosine | ~10-30 | ~10-30 | >1000 | ~1000 | [1] |
| NECA | 14 | 20 | 2400 | 6.2 | [2][3] |
| CGS-21680 | >10000 | 27 | - | - | [4][5] |
| IB-MECA | 54 | 56 | - | 1.1 | [6] |
| 2-Cl-IB-MECA (Namodenoson) | 820 | 470 | - | 0.33 | [7][8][9] |
| Antagonists | |||||
| DPCPX | 0.46 - 3.9 | 130 - 340 | 50 | 4000 | [10][11][12] |
| ZM241385 | 255 | 0.35 - 1.4 | 50 | >10000 | [13][14][15] |
| MRS 1754 | 403 | 503 | 1.97 | 570 | [16][17][18] |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Table 2: Functional Potencies (EC50, nM) of Selected Adenosine Agonists
| Compound | Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference(s) |
| Adenosine | A1 | 310 | cAMP Inhibition | CHO | [19] |
| Adenosine | A2A | 700 | cAMP Stimulation | CHO | [19] |
| Adenosine | A2B | 24000 | cAMP Stimulation | CHO | [19] |
| Adenosine | A3 | 290 | cAMP Inhibition | CHO | [19] |
| NECA | A2B | 2400 | cAMP Stimulation | - | [2] |
| CGS-21680 | A2A | 110 - 180 | cAMP Stimulation | Striatal Slices / - | [4][20] |
Note: EC50 values are highly dependent on the specific functional assay and cell system used.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize adenosine analogs.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for determining the affinity (Ki) of an unlabeled compound for a receptor and the density of receptors (Bmax) in a given tissue or cell preparation.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from transfected HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).
-
Unlabeled test compound (adenosine analog).
-
Non-specific binding control: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well filter plates and vacuum manifold.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest and homogenize the cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well (for 3H) or place the filter mat in a gamma counter (for 125I).
-
Measure the radioactivity in each well.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays: cAMP Measurement
Functional assays measure the biological response elicited by an adenosine analog, providing information on its efficacy (Emax) and potency (EC50). Since A1/A3 and A2A/A2B receptors have opposing effects on adenylyl cyclase, measuring changes in intracellular cAMP is a direct and robust method to assess the functional activity of adenosine analogs.
Protocol: cAMP Accumulation/Inhibition Assay
Objective: To determine the functional potency (EC50) and efficacy of an adenosine analog.
Materials:
-
Cells stably expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Test compound (adenosine analog).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Cell culture medium and assay buffer (e.g., HBSS with HEPES).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Multi-well plates (e.g., 384-well).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Preparation:
-
Seed the cells into a multi-well plate at a predetermined density and allow them to attach overnight.
-
-
Assay Setup (for Gs-coupled receptors like A2A and A2B):
-
Wash the cells with assay buffer.
-
Add assay buffer containing IBMX to each well.
-
Add serial dilutions of the test compound (agonist) to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
-
Assay Setup (for Gi-coupled receptors like A1 and A3):
-
Wash the cells with assay buffer.
-
Add assay buffer containing IBMX and a fixed concentration of forskolin (e.g., 1-10 µM) to each well.
-
Add serial dilutions of the test compound (agonist) to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.
-
For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect).
-
For Gi-coupled receptors, fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 (concentration for half-maximal inhibition) and the maximal inhibitory effect.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor. It can provide kinetic data, including association (ka) and dissociation (kd) rates, in addition to binding affinity (KD).
Protocol: Generalized SPR Analysis of Adenosine Analog Binding to a GPCR
Objective: To determine the binding kinetics and affinity of an adenosine analog for a purified adenosine receptor.
Materials:
-
Purified, functional adenosine receptor (solubilized in a suitable detergent).
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-P+ buffer with a low concentration of detergent).
-
Test compound (adenosine analog) dissolved in running buffer.
-
Regeneration solution (e.g., a low pH buffer or a high salt concentration solution).
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified adenosine receptor solution over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of the adenosine analog over the receptor-immobilized surface for a defined association time.
-
Follow with an injection of running buffer to monitor the dissociation of the analog from the receptor.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analog.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the primary signaling pathways of adenosine receptors and a general experimental workflow for characterizing adenosine analogs.
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for adenosine analog characterization.
References
- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. CGS 21680 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 7. Adenosine A3受体激动剂,2-Cl-IB-MECA A highly selective agonist of adenosine A3 receptor (Ki = 330 pM) | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. rndsystems.com [rndsystems.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
Synthesis and Purification of N6-Methyl-xylo-adenosine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and purification of N6-Methyl-xylo-adenosine, a significant adenosine (B11128) analog. The following sections offer comprehensive methodologies, data presentation in structured tables, and visual workflows to facilitate understanding and replication of these processes.
This compound is a modified nucleoside that serves as a valuable tool in chemical biology and drug discovery. Its structural similarity to endogenous nucleosides allows it to be used as a probe to investigate enzymatic pathways and as a potential therapeutic agent. The synthesis and purification of this compound require precise control over reaction conditions and robust purification strategies to ensure high purity for downstream applications.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound and its analogs.
Table 1: Synthesis Methods and Reported Yields for N6-Alkylation of Adenosine Analogs
| Synthesis Method | Starting Material | Methylating Agent | Key Conditions | Reported Yield | Reference |
| Direct N6-Methylation | 9-β-D-xylofuranosyladenine | Dimethyl sulfate (B86663) (DMS) | 0.5 M NaOH (aq), 0-5 °C | Not specified | Adapted from Darzynkiewicz et al. (1977) |
| Dimroth Rearrangement | N1-methylated xylo-adenosine | - | Alkaline conditions, heat | Variable | General Method |
| Methylation with Methyl Iodide | Adenosine | Methyl iodide (CH3I) | Anhydrous alkaline medium, 0°C | 11% (N6,2'-O-dimethyladenosine) | [1] |
Table 2: Physicochemical and Spectroscopic Data for N6-Methyladenosine Analogs
| Property | Value | Method | Reference |
| Molecular Formula | C11H15N5O4 | - | - |
| Molecular Weight | 281.27 g/mol | - | - |
| Mass Spectrometry (m/z) | [M+H]+ at 282.1 | ESI-MS | [2] |
| Fragment Ion (m/z) | 150.0 | MS/MS | [2] |
| 13C NMR (N6-(4-methylbenzyl)-adenosine in DMF-D7) | See original data for full list of shifts | 13C NMR | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct N6-Methylation
This protocol is adapted from the established methodology for the N-methylation of adenosine analogs.
Materials and Reagents:
-
9-β-D-xylofuranosyladenine
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Dowex 1-X8 resin (OH- form)
-
Ammonium (B1175870) bicarbonate (NH4HCO3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
N6-Methylation Reaction:
-
Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.5 equivalents of dimethyl sulfate (DMS) dropwise to the stirred solution.
-
Maintain the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Neutralization:
-
Carefully quench the reaction by adding concentrated ammonium hydroxide to decompose excess DMS.
-
Neutralize the solution to pH 7 with hydrochloric acid.
-
-
Initial Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of water and apply it to a Dowex 1-X8 (OH- form) column.
-
Wash the column with deionized water to remove unreacted starting material and salts.
-
Elute the product with a linear gradient of ammonium bicarbonate solution (0 to 0.5 M).
-
-
Final Purification and Isolation:
-
Combine the fractions containing the desired product and lyophilize to remove the ammonium bicarbonate.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica (B1680970) gel chromatography.
-
Protocol 2: Purification of this compound by Reversed-Phase HPLC
This protocol outlines a general procedure for the purification of nucleoside analogs using high-performance liquid chromatography.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Buffer B: 0.1 M TEAA in 50% acetonitrile
-
Nuclease-free water
-
Vacuum concentrator
Procedure:
-
Sample Preparation:
-
Resuspend the crude, dried this compound in Buffer A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with Buffer A.
-
Inject the prepared sample onto the HPLC system.
-
Elute the compound using a linear gradient of Buffer B (e.g., 5-50% Buffer B over 30 minutes) at a flow rate of 1 mL/min. The optimal gradient may need to be adjusted based on the specific impurity profile.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the organic solvent and TEAA salt using a vacuum concentrator or by lyophilization.
-
For complete salt removal, a subsequent desalting step using a desalting column or ethanol (B145695) precipitation may be necessary.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and experimental application of N6-Methyl-xylo-adenosine. The information is intended to ensure the integrity of the compound and to facilitate its effective use in research and development.
Product Information
This compound is a synthetic nucleoside analog. As an adenosine (B11128) analog, it is anticipated to have biological activities that may include roles as a vasodilator and potential applications in cancer research.[1] Its structural similarity to adenosine suggests that it may interact with cellular components that recognize adenosine, such as adenosine receptors or enzymes involved in nucleic acid metabolism.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₅O₄ | BOC Sciences[] |
| Molecular Weight | 281.27 g/mol | BOC Sciences[] |
| CAS Number | 65494-95-3 | MedchemExpress |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | ≥95% | BOC Sciences[] |
| Predicted Boiling Point | 649.1±65.0°C | BOC Sciences[] |
| Predicted Density | 1.85±0.1 g/cm³ | BOC Sciences[] |
| Solubility | Soluble in DMSO | Inferred from related compounds[3][4] |
| Limited solubility in aqueous buffers | Inferred from related compounds[4] |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
Safety Precautions
Researchers should handle this compound in accordance with standard laboratory safety procedures. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Storage Conditions
The stability of this compound is dependent on the storage conditions. Below are the recommended storage guidelines based on information for related adenosine analogs.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture.[4] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh for each experiment.[4] |
Note: While this compound may be shipped at room temperature, long-term storage at ambient temperatures is not recommended.[1]
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound in a research setting.
Preparation of Stock Solutions
A concentrated stock solution is typically prepared in an organic solvent, which can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Protocol for Generating this compound Resistant Cancer Cell Lines
This protocol describes a method for developing cancer cell lines with acquired resistance to this compound, which can be a valuable tool for studying mechanisms of drug resistance.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cell line.
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Continuously monitor the cells for signs of cell death and recovery. Once the surviving cells resume a normal growth rate, subculture them.
-
Gradual Dose Escalation: Increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation. If significant cell death occurs, maintain the current concentration until the cells adapt before the next increase.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This allows for a return to a previous stage if the cells do not survive a higher concentration.
-
Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the development of a resistant phenotype by performing a cell viability assay. Compare the IC50 of the resistant cell line to the parental cell line. A significant increase (e.g., >10-fold) in the IC50 value indicates the successful generation of a resistant cell line.
Cell Viability Assay to Determine IC50
This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line and determining its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
For other assays: Follow the manufacturer's instructions for the specific viability reagent.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for an adenosine analog like this compound, showing its potential interaction with adenosine receptors and downstream effects on a cancer-related pathway.
Caption: Hypothetical signaling cascade of this compound.
Experimental Workflow for Generating Resistant Cell Lines
This diagram outlines the workflow for the generation of cancer cell lines resistant to this compound.
Caption: Workflow for developing resistant cell lines.
References
Application Notes and Protocols for N6-Methyl-xylo-adenosine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety. As a nucleoside analog, it is classified as a potential nucleoside antimetabolite.[1][2][3] The primary mechanism of action for such compounds is interference with nucleic acid synthesis and repair, which can lead to cytotoxicity, particularly in rapidly proliferating cells like cancer cells.[4][5] Additionally, adenosine analogs can interact with adenosine receptors, thereby modulating various signaling pathways that influence cell proliferation, apoptosis, and immune responses.[4]
These application notes provide a comprehensive guide to the in vitro evaluation of this compound, offering detailed protocols for assessing its cytotoxic effects and its potential interaction with adenosine receptor signaling pathways. The methodologies presented are based on established assays for nucleoside analogs and can be adapted for the specific investigation of this compound.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are template tables for presenting cytotoxicity and adenosine receptor binding data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MTT | 48 | |||
| MTT | 72 | |||
| LDH | 48 | |||
| LDH | 72 | |||
| CellTiter-Glo® | 48 | |||
| CellTiter-Glo® | 72 |
Table 2: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Cell Line/Membrane Prep | Ki (nM) |
| A1 | [³H]R-PIA | CHO-hA1 | |
| A2A | [³H]CGS21680 | HEK293-hA2A | |
| A3 | [¹²⁵I]I-AB-MECA | CHO-hA3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
Workflow for MTT Assay
Caption: A stepwise workflow for the MTT-based cell viability assay.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.
Protocol 2: Cytotoxicity Assessment via LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Workflow for LDH Assay
Caption: A stepwise workflow for the LDH release cytotoxicity assay.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[4]
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.[1]
Protocol 3: Adenosine Receptor Binding Assay
This protocol determines the binding affinity of this compound to different adenosine receptor subtypes.
Workflow for Adenosine Receptor Binding Assay
Caption: A general workflow for a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, or A3 adenosine receptors (e.g., from CHO or HEK293 cells)[6]
-
Radioligands: [³H]R-PIA for A1AR, [³H]CGS21680 for A2AAR, [¹²⁵I]I-AB-MECA for A3AR[6]
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)[6][7]
-
Non-specific binding control (e.g., 10 µM Cl-IB-MECA for A3AR)[8]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter or gamma counter
Procedure:
-
Assay Setup: In individual tubes, add the membrane suspension, the appropriate radioligand at a concentration near its Kd, and increasing concentrations of this compound.[6][8]
-
Non-Specific Binding: To determine non-specific binding, a parallel set of tubes should contain a high concentration of a known unlabeled ligand for the respective receptor.[8]
-
Incubation: Incubate the mixtures for 60 minutes at 25°C.[8]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to remove unbound radioligand.[8]
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis: Perform non-linear regression analysis of the competition binding data to determine the IC50 value of this compound. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 4: Functional Assay - cAMP Accumulation
This assay determines if this compound acts as an agonist or antagonist at Gi-coupled adenosine receptors (A1 and A3) by measuring its effect on forskolin-stimulated cAMP production.
Hypothetical Signaling Pathway for A3 Adenosine Receptor
Caption: A simplified diagram of the A3 adenosine receptor signaling pathway.
Materials:
-
CHO cells stably expressing the human A3 adenosine receptor[6]
-
24-well cell culture plates
-
DMEM containing 50 mM HEPES, pH 7.4
-
Rolipram (B1679513) (a phosphodiesterase inhibitor)
-
Adenosine deaminase
-
cAMP assay kit (e.g., competitive protein binding assay or ELISA)
Procedure:
-
Cell Culture: Plate A3AR-expressing CHO cells in 24-well plates and grow for 24 hours.[6]
-
Pre-treatment: Wash the cells with DMEM/HEPES buffer. Pre-treat the cells with adenosine deaminase to remove any endogenous adenosine.[6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of rolipram and a fixed concentration of forskolin (to stimulate cAMP production). To test for agonism, forskolin is used to elevate basal cAMP levels, and the ability of the compound to inhibit this increase is measured.
-
Incubation: Incubate for 1 hour at 37°C.[6]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Methyl-9-(β-D-xylofuranosyl)purine | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog.[1] Like other nucleoside analogs, it is structurally similar to naturally occurring nucleosides and has the potential to interfere with various cellular processes, including nucleic acid synthesis and cell signaling. Adenosine analogs are a broad class of compounds investigated for their therapeutic potential, notably in oncology, due to their ability to induce cytotoxicity in rapidly dividing cancer cells.[1][2] The xylose sugar moiety in this compound distinguishes it from endogenous adenosine, potentially influencing its metabolic stability, cellular uptake, and interaction with molecular targets.
These application notes provide a comprehensive framework for conducting cell culture experiments to characterize the biological activity of this compound. Due to the limited publicly available data specific to this compound, this document presents generalized protocols and illustrative data based on the characterization of other N6-methylated adenosine analogs. Researchers should consider these protocols as a starting point and optimize the conditions for their specific cell lines and experimental questions.
Data Presentation: Illustrative Cytotoxicity Data
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound in various cancer cell lines. These values are for illustrative purposes and are based on data reported for other N6-methylated adenosine analogs. Actual values must be determined experimentally.
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 72h |
| HL-60 | Acute Promyelocytic Leukemia | 5.7 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HCT116 | Colorectal Carcinoma | 25.1 |
| A549 | Lung Carcinoma | 42.8 |
| U87 MG | Glioblastoma | 18.9 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol describes a method to determine the cytotoxic effects of this compound on cultured mammalian cells using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value using appropriate software.
-
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium (B1200493) Iodide Staining
This protocol details the use of flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., based on the determined IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cell populations.
-
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Potential signaling pathway modulated by this compound.
References
Application Note: Quantification of N6-Methyl-xylo-adenosine in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Methyl-xylo-adenosine is an adenosine (B11128) analog showing potential as a therapeutic agent, particularly in oncology and as a vasodilator.[1] Like other nucleoside analogs, its mechanism of action is likely intertwined with cellular signaling pathways that regulate cell growth, metabolism, and apoptosis. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, determining effective dosage, and understanding its metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of nucleoside modifications due to its high sensitivity, specificity, and accuracy.[2] This application note provides a detailed protocol for the quantification of this compound in biological samples using an LC-MS/MS method adapted from established protocols for similar modified nucleosides.
Principle of the Method
This method employs a stable isotope dilution strategy for the accurate quantification of this compound. A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is spiked into the biological sample prior to sample preparation. The sample is then subjected to protein precipitation and enzymatic hydrolysis to release the nucleoside from any potential conjugates. The resulting mixture is separated by ultra-high performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of this compound in the original sample, correcting for any variability during sample preparation and analysis.[3]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-d3) - Custom synthesis may be required.
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
LC-MS grade formic acid and ammonium (B1175870) acetate
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Proteinase K
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well protein precipitation plates
-
LC-MS vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50% methanol in water.
-
Accurately weigh 1 mg of the internal standard and dissolve it in 1 mL of 50% methanol in water.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution in 50% methanol in water to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of 100 ng/mL by diluting the primary internal standard stock solution in 50% methanol in water.
-
Sample Preparation (from Plasma/Serum)
-
Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation:
-
To 50 µL of plasma/serum sample, calibration standard, or quality control sample in a 96-well plate, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to each well.
-
Mix thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the plate at 4000 x g for 20 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A).
-
Final Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to LC-MS vials for analysis.
LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: A C18 reversed-phase column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-98% B
-
6-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5.5 kV
-
MRM Transitions (Hypothetical):
-
The exact mass of this compound (C11H15N5O4) is 281.11. The protonated molecule [M+H]+ would be m/z 282.1. The primary fragment is typically the protonated purine (B94841) base.
-
This compound: m/z 282.1 → 150.1 (Precursor → Product ion for N6-methyladenine)
-
This compound-d3 (IS): m/z 285.1 → 153.1 (Precursor → Product ion for N6-methyladenine-d3)
-
Note: These transitions should be optimized by infusing the analytical standards into the mass spectrometer.
-
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Quantitative data for this compound should be summarized in a clear and structured table. As no specific quantitative data for this compound in biological samples was found in the literature, the following table serves as a template for researchers to present their findings.
Table 1: Template for Quantitative Data of this compound in Biological Samples
| Sample ID | Biological Matrix | Concentration (ng/mL) | Standard Deviation | %RSD |
| Control 1 | Human Plasma | e.g., 15.2 | e.g., 1.8 | e.g., 11.8 |
| Control 2 | Human Plasma | e.g., 12.8 | e.g., 1.5 | e.g., 11.7 |
| Treated 1 | Human Plasma | e.g., 85.6 | e.g., 7.9 | e.g., 9.2 |
| Treated 2 | Human Plasma | e.g., 92.1 | e.g., 8.5 | e.g., 9.2 |
| ... | ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Conceptual signaling pathways of adenosine analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 3. benchchem.com [benchchem.com]
Application Note: Detection of N6-Methyl-xylo-adenosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An authoritative guide to the detection of N6-Methyl-xylo-adenosine, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the analytical detection of this adenosine (B11128) analog.
Introduction
This compound is a synthetic adenosine analog characterized by a xylose sugar moiety instead of the typical ribose.[] As a nucleoside analog, it holds potential as a therapeutic agent, particularly in oncology, by interfering with nucleic acid synthesis and cellular signaling pathways.[2][3] Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism analysis, and determining its mechanism of action. This application note details a robust and specific method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A comprehensive understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C11H15N5O4 | [] |
| Molecular Weight | 281.27 g/mol | [] |
| CAS Number | 65494-95-3 | [2] |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | [] |
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS. The procedure involves the extraction of this compound from a biological matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC). The analyte is then ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal intensity of the analyte with that of a stable isotope-labeled internal standard.
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Materials and Reagents
-
This compound analytical standard (commercially available)
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-N6-Methyl-xylo-adenosine, to be synthesized or custom-ordered)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, cell lysate)
2. Sample Preparation
-
Spiking: To 100 µL of the biological matrix, add the internal standard to a final concentration of 10 ng/mL. For the calibration curve, spike known concentrations of this compound into the matrix.
-
Protein Precipitation: Add 300 µL of cold methanol containing 0.1% formic acid to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
3. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) |
| This compound | 282.1 -> 150.1 (quantifier), 282.1 -> 136.1 (qualifier) |
| Internal Standard | 287.1 -> 155.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: The MRM transitions for this compound are predicted based on its structure (precursor ion [M+H]⁺) and the fragmentation pattern of similar nucleosides, where the product ion corresponds to the N6-methyladenine base. These transitions should be empirically optimized.
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Perform a linear regression analysis to determine the concentration of this compound in the unknown samples.
Quantitative Data Summary
The following table presents hypothetical performance characteristics for the described LC-MS/MS method. These values should be experimentally determined during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85 - 115% |
Visualizations
Caption: LC-MS/MS workflow for this compound detection.
Caption: Logical relationship for quantification by LC-MS/MS.
Caption: Generalized mechanism of action for nucleoside analogs in cancer.
References
Application Notes and Protocols for N6-Methyl-xylo-adenosine in Adenosine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyl-xylo-adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128). Its structural modification, featuring a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of ribose, makes it a valuable tool for investigating the pharmacology and function of adenosine receptors. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and pathophysiological processes, making them attractive targets for drug discovery.
These application notes provide an overview of the utility of this compound in adenosine receptor research, complete with detailed experimental protocols and data presentation for the closely related and more extensively studied compound, N6-methyladenosine, as a representative example due to the current lack of specific published data for the xylo-analog.
Preclinical Data Summary for N6-Methyladenosine (as a proxy for this compound)
Disclaimer: The following quantitative data is for N6-methyladenosine and is provided as an illustrative example. Researchers should determine the specific binding and functional characteristics of this compound experimentally.
The data below summarizes the binding affinity (Ki) and functional activity (EC50) of N6-methyladenosine at human adenosine receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Assay | Functional Activity (EC50) [nM] |
| N6-methyladenosine | A1 | >10,000 | cAMP Inhibition | >10,000 |
| A2A | >10,000 | cAMP Accumulation | >10,000 | |
| A2B | >10,000 | cAMP Accumulation | >10,000 | |
| A3 | 150 | cAMP Inhibition | 9.8 ± 0.39[1] |
Signaling Pathways of Adenosine Receptors
Adenosine receptors are coupled to different G proteins and modulate intracellular signaling cascades, primarily by regulating the activity of adenylyl cyclase and consequently the levels of cyclic AMP (cAMP).
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known agonist or antagonist).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and serial dilutions of this compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay to Determine Functional Activity (EC50)
This protocol measures the ability of this compound to modulate cAMP levels in whole cells, indicating its agonist or antagonist activity.
Materials:
-
Whole cells expressing the human adenosine receptor of interest.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
Forskolin (B1673556) (for studying Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).
-
Plate reader compatible with the detection kit.
Procedure for Gs-coupled Receptors (A2A, A2B):
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the medium with assay buffer containing a PDE inhibitor and incubate.
-
Stimulation: Add serial dilutions of this compound and incubate for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.
Procedure for Gi-coupled Receptors (A1, A3):
-
Follow steps 1 and 2 as above.
-
Stimulation: Add serial dilutions of this compound in the presence of a fixed concentration of forskolin (to stimulate basal cAMP production). Incubate for a specified time.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.
Conclusion
This compound represents a potentially valuable chemical tool for the study of adenosine receptors. The protocols outlined above provide a framework for characterizing its binding and functional properties at each receptor subtype. While specific data for this compound is currently limited, the provided information on the related molecule, N6-methyladenosine, highlights the potential for N6-substituted analogs to exhibit high potency and selectivity, particularly for the A3 adenosine receptor. Researchers are encouraged to utilize these methodologies to elucidate the pharmacological profile of this compound and further explore its potential in adenosine receptor research and drug development.
References
Developing Assays for N6-Methyl-xylo-adenosine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is an adenosine (B11128) analog with potential applications in drug discovery and development.[1][][3] As an analog of the endogenous nucleoside adenosine, it may interact with a variety of biological targets, including adenosine receptors, and enzymes involved in nucleoside metabolism such as methyltransferases.[1][4][5] The xylose sugar moiety, in place of the typical ribose, suggests that its biological activity may differ significantly from that of standard adenosine or N6-methyladenosine.
These application notes provide detailed protocols for a selection of biochemical and cell-based assays to characterize the activity of this compound. The described methods will enable researchers to investigate its potential as a modulator of adenosine signaling pathways and as a substrate or inhibitor of methyltransferase enzymes.
Potential Mechanisms of Action and Corresponding Assays
Based on its structural similarity to adenosine and N6-methyladenosine, the primary hypothesized mechanisms of action for this compound are:
-
Modulation of Adenosine Receptor Activity: As an adenosine analog, this compound may act as an agonist or antagonist of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[6][7]
-
Interaction with Methyltransferases: The N6-methyl group suggests that this compound could be a substrate or inhibitor for enzymes that recognize and metabolize methylated nucleosides.[8][9][10]
The following sections provide detailed protocols for assays designed to investigate these potential activities.
Section 1: Adenosine Receptor Activation Assays
A primary mechanism by which adenosine analogs exert their effects is through the activation or inhibition of adenosine receptors, which are G-protein coupled receptors (GPCRs).[6][7] A common method to assess the activation of these receptors is to measure the downstream accumulation of cyclic AMP (cAMP).[6][11]
Experimental Protocol: Cell-Based cAMP Accumulation Assay
This protocol describes a method to determine if this compound can modulate the activity of adenosine receptors by measuring changes in intracellular cAMP levels in a cell line expressing a specific human adenosine receptor subtype.
Materials:
-
HEK293 cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Adenosine deaminase (ADA).
-
Rolipram (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator, for A1 and A3 receptor assays).
-
NECA (5'-N-Ethylcarboxamidoadenosine, a potent non-selective adenosine receptor agonist, as a positive control).
-
This compound.
-
cAMP assay kit (e.g., HTRF, fluorescence polarization, or ELISA-based).
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing the target adenosine receptor in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into 96-well, white, flat-bottom plates at a density of 25,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Assay Preparation:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 50 µL of stimulation buffer (DMEM containing 50 mM HEPES, pH 7.4, and 10 µM rolipram) to each well. To remove any endogenous adenosine, add adenosine deaminase (3 units/mL) to the stimulation buffer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the control agonist (NECA) in stimulation buffer.
-
For A1 and A3 receptor assays (which couple to Gi and inhibit adenylyl cyclase), add 25 µL of the compound dilutions followed by 25 µL of 10 µM forskolin to stimulate cAMP production.
-
For A2A and A2B receptor assays (which couple to Gs and stimulate adenylyl cyclase), add 50 µL of the compound dilutions.
-
Incubate the plate at 37°C for 1 hour.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
-
Data Presentation:
| Compound | Receptor Subtype | Assay Type | Readout | Potency (EC50/IC50) (nM) | Efficacy (% of NECA) |
| This compound | A1 | Antagonist | cAMP | Experimental Value | Experimental Value |
| This compound | A2A | Agonist | cAMP | Experimental Value | Experimental Value |
| NECA (Control) | A2A | Agonist | cAMP | 27.5[7] | 100% |
| This compound | A2B | Agonist | cAMP | Experimental Value | Experimental Value |
| This compound | A3 | Antagonist | cAMP | Experimental Value | Experimental Value |
Table 1: Example data table for summarizing the results of adenosine receptor activation assays.
Signaling Pathway Diagram:
Caption: Gs-coupled adenosine receptor signaling pathway.
Section 2: Methyltransferase Activity Assays
Given the N6-methyl group on the adenosine scaffold, it is plausible that this compound could interact with methyltransferase enzymes, either as a substrate or as an inhibitor. Universal methyltransferase assays that detect the formation of S-adenosyl homocysteine (SAH), the common by-product of methylation reactions, are suitable for this purpose.[8][9]
Experimental Protocol: Universal Methyltransferase Assay (SAH Detection)
This protocol outlines a generic biochemical assay to screen for the inhibitory activity of this compound against a panel of methyltransferases.
Materials:
-
Methyltransferase enzyme of interest (e.g., a protein, DNA, or RNA methyltransferase).
-
Substrate for the chosen methyltransferase (e.g., a histone peptide, DNA oligonucleotide, or RNA fragment).
-
S-adenosyl methionine (SAM), the methyl donor.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100).
-
SAH detection kit (e.g., Transcreener EPIGEN SAH Methyltransferase Assay or MTase-Glo™ Methyltransferase Assay).[8][9]
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare solutions of the methyltransferase enzyme, its substrate, and SAM in assay buffer at appropriate concentrations. The optimal concentrations should be determined empirically for each enzyme.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the following in order:
-
5 µL of this compound dilution (or buffer for controls).
-
5 µL of enzyme solution.
-
5 µL of substrate solution.
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of SAM solution.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme's activity.
-
-
SAH Detection:
-
Stop the reaction and detect the generated SAH using the chosen SAH detection kit according to the manufacturer's protocol. This typically involves adding a detection reagent and measuring a change in fluorescence polarization, fluorescence intensity, or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation:
| Methyltransferase Target | Substrate | Assay Type | Readout | This compound IC50 (µM) |
| EZH2 | H3K27 peptide | SAH Detection | Fluorescence Polarization | Experimental Value |
| DNMT1 | Poly(dI-dC) | SAH Detection | Luminescence | Experimental Value |
| METTL3/14 | ssRNA fragment | SAH Detection | Fluorescence Intensity | Experimental Value |
Table 2: Example data table for summarizing methyltransferase inhibition data.
Experimental Workflow Diagram:
Caption: Workflow for a universal methyltransferase assay.
Conclusion
The protocols and application notes provided here offer a starting point for the characterization of this compound's biological activity. By systematically evaluating its effects on adenosine receptors and methyltransferases, researchers can elucidate its mechanism of action and potential therapeutic applications. The provided diagrams and tables serve as templates for organizing and presenting the experimental data in a clear and concise manner. Further studies may be warranted to explore other potential targets, such as adenosine kinases or other nucleoside-metabolizing enzymes, to build a comprehensive pharmacological profile of this novel adenosine analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 5. Functions of N6-methyladenosine and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. innoprot.com [innoprot.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. MTase-Glo™ Methyltransferase Assay [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N6-Methyladenosine (m6A) as a Focal Point of Chemical Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) and non-coding RNAs in most eukaryotes.[1] This reversible epigenetic mark is a critical regulator of RNA metabolism, influencing splicing, nuclear export, stability, and translation of its target transcripts. The dynamic nature of m6A is orchestrated by a coordinated interplay of three classes of proteins: "writers," "erasers," and "readers". Given its profound impact on gene expression, dysregulation of m6A has been implicated in a wide range of human diseases, including various cancers, metabolic disorders, and neurological conditions, making it a burgeoning area of investigation for therapeutic intervention.[2][3]
This document provides an overview of the applications of chemical biology tools to study m6A and detailed protocols for key experimental techniques used to map and quantify this critical RNA modification.
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The installation, removal, and recognition of the m6A mark are carried out by specific proteins that are prime targets for chemical probe development.
-
Writers (Methyltransferases): The m6A modification is primarily deposited by a nuclear methyltransferase complex. The core components are METTL3 (Methyltransferase-like 3) and METTL14, which form a stable heterodimer. METTL3 is the catalytic subunit, while METTL14 serves as an RNA-binding scaffold.[1] Other associated proteins, such as WTAP, VIRMA, and RBM15/15B, are also part of this complex and help in its localization and activity.[1]
-
Erasers (Demethylases): The m6A mark can be removed by demethylases, rendering the modification reversible. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5).[1] These enzymes are of significant interest as they provide a direct mechanism to alter the m6A landscape.
-
Readers (m6A-Binding Proteins): The functional consequences of m6A are mediated by "reader" proteins that specifically recognize and bind to m6A-modified transcripts. The most well-characterized family of readers are the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2).[2] These readers can influence the fate of the target mRNA. For instance, YTHDF2 is known to promote the degradation of m6A-containing mRNAs, while YTHDF1 can enhance their translation.[2][3]
Applications in Research and Drug Development
The study of m6A has broad applications across various fields of biomedical research:
-
Cancer Biology: Aberrant m6A patterns are a hallmark of many cancers. The m6A machinery can regulate the expression of key oncogenes and tumor suppressors.[3] For example, elevated levels of METTL3 have been linked to the progression of acute myeloid leukemia (AML) and glioblastoma. Therefore, targeting m6A writers, erasers, or readers with small molecule inhibitors or activators represents a promising therapeutic strategy.
-
Immunology and Inflammation: The m6A modification plays a crucial role in the immune system by modulating immune responses.[2] It is involved in T-cell homeostasis, dendritic cell maturation, and the response to viral infections. Understanding the role of m6A in these processes could lead to novel immunotherapies.
-
Neuroscience: m6A is essential for the proper development and function of the nervous system. It has been implicated in processes such as neurogenesis, synaptic plasticity, and memory formation. Dysregulation of m6A has been linked to neurodegenerative diseases.[2]
-
Developmental Biology: The dynamic regulation of m6A is critical during embryonic development and cell differentiation. Studies on m6A provide insights into the post-transcriptional control of gene expression that governs these fundamental biological processes.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to common m6A analysis techniques.
| Parameter | m6A-seq / MeRIP-seq | PA-m6A-seq |
| Starting Material | 500 ng - 300 µg of total RNA[4] | Typically requires higher input than standard MeRIP-seq |
| Resolution | ~100-200 nucleotides[5][6] | ~23 nucleotides[7] |
| Principle | Immunoprecipitation of m6A-containing RNA fragments | Photo-crosslinking of anti-m6A antibody to RNA followed by IP |
| Advantages | Widely established, robust for transcriptome-wide screening | High resolution for precise mapping of m6A sites |
| Limitations | Lower resolution, potential for antibody bias | More complex protocol, potential for cross-linking artifacts |
Experimental Protocols
Protocol 1: Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq or m6A-seq)
This protocol describes the enrichment of m6A-containing RNA fragments for subsequent high-throughput sequencing.[6][8][9]
Materials:
-
Total RNA or purified mRNA
-
RNase-free water and tubes
-
10x Fragmentation Buffer (e.g., 100 mM Tris-HCl, 100 mM ZnCl2)
-
0.5 M EDTA
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP Buffer (e.g., 50 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.5% Igepal CA-630)
-
Wash Buffers
-
Elution Buffer
-
RNA purification kit
-
Library preparation kit for sequencing
Procedure:
-
RNA Fragmentation:
-
Resuspend 1-5 µg of poly(A)-selected RNA or 50-100 µg of total RNA in RNase-free water.
-
Add 1/10th volume of 10x Fragmentation Buffer.
-
Incubate at 94°C for the optimized time (typically 3-5 minutes) to generate fragments of ~100 nucleotides.
-
Immediately stop the reaction by adding 1/10th volume of 0.5 M EDTA and placing the tube on ice.
-
Purify the fragmented RNA using an RNA purification kit or ethanol (B145695) precipitation.
-
-
Immunoprecipitation (IP):
-
For each IP reaction, incubate the fragmented RNA with an anti-m6A antibody in IP buffer for 2 hours at 4°C with rotation.
-
A portion of the fragmented RNA should be saved as an "input" control.
-
Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for another 2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers of increasing stringency to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the m6A-containing RNA fragments from the beads using an elution buffer (e.g., containing a competitive inhibitor like free N6-methyladenosine).
-
Purify the eluted RNA using an RNA purification kit.
-
-
Library Preparation and Sequencing:
-
Construct sequencing libraries from the immunoprecipitated RNA and the input control RNA using a suitable library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions enriched for m6A in the IP sample relative to the input control.
-
Protocol 2: Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-seq)
This protocol provides a higher-resolution map of m6A sites.[5][10]
Materials:
-
Cells cultured with 4-thiouridine (B1664626) (4SU)
-
Anti-m6A antibody
-
UV cross-linking apparatus (365 nm)
-
RNase T1
-
Proteinase K
-
TRIzol reagent
-
Library preparation kit for small RNAs
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in the presence of 4-thiouridine (4SU) to incorporate it into newly transcribed RNA.
-
-
RNA Extraction and Immunoprecipitation:
-
Extract total RNA.
-
Perform immunoprecipitation with an anti-m6A antibody using full-length mRNA.
-
-
UV Cross-linking:
-
Irradiate the RNA-antibody complexes with 365 nm UV light to induce covalent cross-linking at the sites of interaction.
-
-
RNA Digestion and Purification:
-
Digest the cross-linked RNA with RNase T1 to obtain short RNA fragments (~30 nucleotides).
-
Treat with Proteinase K to digest the cross-linked antibody.
-
Purify the RNA fragments using TRIzol reagent.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified RNA fragments.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Identify m6A sites by detecting T-to-C transitions, which are indicative of 4SU cross-linking sites.
-
Visualizations
Caption: The m6A RNA modification pathway.
Caption: Workflow for MeRIP-seq (m6A-seq).
Caption: TGF-β signaling and m6A modification.
References
- 1. m6A writers, erasers, readers and their functions | Abcam [abcam.com]
- 2. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]
- 3. Effects of m6A modifications on signaling pathways in human cance...: Ingenta Connect [ingentaconnect.com]
- 4. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 9. sysy.com [sysy.com]
- 10. High-Resolution N6-Methyladenosine (m6A) Map Using Photo-Crosslinking-Assisted m6A Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a modified nucleoside, an analog of adenosine (B11128), that holds significant potential for investigation in various biological processes and as a therapeutic agent.[1][2] Its structural similarity to naturally occurring nucleosides makes it a valuable tool for probing enzymatic pathways involved in nucleic acid synthesis and modification.[1][2] Like other adenosine analogs, it is anticipated to interfere with nucleic acid synthesis and repair, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.[2] Furthermore, adenosine analogs can modulate signaling pathways by interacting with adenosine receptors, influencing cell proliferation, apoptosis, and the tumor microenvironment.[2]
These application notes provide detailed protocols for the solubilization of this compound for use in a variety of research applications. Due to the limited availability of explicit solubility data for this specific compound, the following protocols are based on the known properties of structurally similar nucleoside analogs. It is strongly recommended to perform a small-scale solubility test before proceeding with larger quantities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₅O₄ | [][4] |
| Molecular Weight | 281.27 g/mol | [][4] |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | [] |
| Appearance | Typically a white to off-white solid | Inferred |
| Purity | ≥95% (typical) | [] |
Recommended Solvents and Stock Solution Preparation
Based on the properties of similar nucleoside analogs, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing high-concentration stock solutions of this compound. Aqueous buffers can then be used to prepare working solutions from the DMSO stock.
Solubility Data (Inferred from Structurally Similar Compounds)
The following table provides estimated solubility data. It is crucial to empirically determine the solubility for your specific experimental needs.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | For a related compound, N6-Methyl-2'-O-methyladenosine, the solubility in DMSO is reported to be 55 mg/mL.[5] It is reasonable to expect good solubility for this compound as well. |
| Water | Limited | Solubility in aqueous buffers is expected to be lower than in organic solvents. |
| Ethanol | Limited | May have some solubility, but likely less than in DMSO. |
| PBS (pH 7.4) | Limited | Solubility is expected to be low. Prepare working solutions by diluting a DMSO stock. |
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.81 mg of the compound (Molecular Weight = 281.27 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolve: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.[5]
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol for Preparing Aqueous Working Solutions
This protocol describes the preparation of a working solution in an aqueous buffer (e.g., PBS) from the DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock: Thaw the 10 mM DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to prepare 1 mL of a 100 µM working solution, you would need 10 µL of the 10 mM stock solution.
-
Dilute: Add the calculated volume of the DMSO stock solution to the appropriate volume of the pre-warmed aqueous buffer. In the example above, add 10 µL of the stock to 990 µL of buffer.
-
Mix: Gently mix the solution by pipetting up and down or by gentle vortexing.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately to avoid precipitation.
Diagrams
Experimental Workflow for Solubilization
Caption: Workflow for preparing stock and working solutions.
Conceptual Signaling Pathway Involvement
As an adenosine analog, this compound may influence signaling pathways regulated by adenosine receptors.
References
Application Note: Quantitative Analysis of N6-Methyl-xylo-adenosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
N6-methyladenosine (m6A) is a prevalent modification in mRNA that plays a critical role in regulating gene expression.[1][2] The structural isomer, N6-Methyl-xylo-adenosine, which contains a xylose sugar moiety instead of ribose, is a novel compound of interest for its potential therapeutic and biological activities. Accurate and sensitive quantification of this compound in various biological matrices is essential for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of modified nucleosides due to its high sensitivity, specificity, and accuracy.[3][4][5][6] This application note details a robust LC-MS/MS method for the quantitative analysis of this compound in biological samples.
Principle
This method involves the separation of this compound from the sample matrix using ultra-high performance liquid chromatography (UPLC), followed by detection and quantification using a triple quadrupole mass spectrometer. The mass spectrometer operates in the positive electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection. Quantification is achieved by comparing the analyte's response to a standard curve generated from known concentrations of this compound.
Experimental Protocols
1. Sample Preparation (from Plasma/Serum)
This protocol is adapted from established methods for modified nucleoside extraction from biological fluids.[7]
-
Materials:
-
Plasma or serum samples
-
This compound standard
-
Internal Standard (IS) solution (e.g., ¹³C₅-Adenosine or a stable isotope-labeled analog of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Chloroform, HPLC grade
-
Water, LC-MS grade
-
Centrifuge tubes (1.5 mL)
-
Centrifugal filter devices (e.g., 3 kDa MWCO)
-
-
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard solution.
-
Add 450 µL of a pre-chilled (-20°C) extraction solution (Methanol:Acetonitrile:Water, 2:2:1 v/v/v).[8][9]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Instrumentation: UPLC System
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used for nucleoside separation.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
3. Mass Spectrometry
-
Instrumentation: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Quantitative Data Summary
The following table outlines the proposed MRM transitions for this compound. The precursor ion (Q1) is based on the calculated mass of this compound ([M+H]⁺). The product ion (Q3) is based on the known fragmentation of the N6-methyladenine base, which results in a characteristic fragment at m/z 150.1.[1][10]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 282.1 | 150.1 | 100 | 25 |
| Internal Standard (e.g., ¹³C₅-Adenosine) | 273.1 | 136.0 | 100 | 20 |
Note: Collision energy should be optimized for the specific instrument to achieve the maximum signal intensity.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade for this compound.
References
- 1. Comprehensive Analysis of N6-Methyladenosine (m6A) Methylation in Neuromyelitis Optica Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
Application Notes and Protocols for the HPLC Purification of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a modified nucleoside analog of adenosine (B11128), characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety instead of the typical ribose. Such modifications can significantly alter the biological activity of nucleosides, making them valuable tools in drug discovery and chemical biology to probe enzymatic pathways and receptor interactions.[1] As with many synthetic nucleoside analogs, achieving high purity is crucial for its use in biological assays and therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of these compounds.[2]
This document provides detailed application notes and protocols for the purification of this compound using reversed-phase HPLC (RP-HPLC), a widely used method for the separation of modified nucleosides.[3]
Experimental Overview
The purification of this compound from a crude synthesis mixture typically involves a multi-step process. The general workflow begins with the initial synthesis of the molecule, followed by a preliminary purification or work-up. The core of the purification is then carried out using preparative RP-HPLC. The collected fractions are analyzed for purity, and the pure fractions are pooled and concentrated to yield the final product.
HPLC Purification Protocol
This protocol is a general guideline for the reversed-phase HPLC purification of this compound and may require optimization based on the specific crude mixture and HPLC system.
1. Sample Preparation
-
Dissolve the crude this compound product in a minimal amount of the initial HPLC mobile phase (e.g., a low percentage of organic solvent in an aqueous buffer).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]
2. HPLC System and Conditions
-
HPLC System: A preparative HPLC system equipped with a UV detector is recommended.
-
Column: A C18 reversed-phase column is a suitable choice for the separation of modified nucleosides.[3]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Detection: UV detection at 260 nm, which is near the maximum absorbance for adenosine and its analogs.[4]
-
Flow Rate: The flow rate should be optimized for the specific preparative column being used.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) for reproducible retention times.[4]
3. Purification Procedure
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the this compound. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.[4]
-
Collect fractions corresponding to the major peak, which is expected to be the target compound.
4. Post-Purification Processing
-
Analyze the purity of the collected fractions using analytical HPLC with a similar method.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvents (water, acetonitrile, and TEAA) by lyophilization or rotary evaporation to obtain the pure this compound as a solid.[4]
Quantitative Data Summary
The following table summarizes representative HPLC parameters for the purification of this compound. Note that the retention time and purity are illustrative and will vary depending on the exact conditions.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18, 5 µm, 100 Å | C18, 10 µm, 120 Å |
| Column Dimensions | 4.6 x 250 mm (Analytical) | 21.2 x 250 mm (Preparative) |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | 50 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-50% B in 30 min | 10-60% B in 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Hypothetical Retention Time | ~15-20 min | ~18-25 min |
| Expected Purity | >95% | >98% |
Biological Context and Potential Signaling Pathways
N6-methyladenosine (the ribose analog of the target compound) has been identified as an endogenous ligand for the A3 adenosine receptor.[5] Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.[5] It is plausible that this compound, as a structural analog, may also interact with adenosine receptors and modulate their downstream signaling pathways.
The binding of an adenosine analog to its receptor can trigger a cascade of intracellular events, influencing cellular functions. For example, activation of the A3 adenosine receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Methyl-xylo-adenosine in Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety instead of the typical ribose.[1][] Like other nucleoside analogs, it holds potential as a modulator of various enzymatic processes and signaling pathways, making it a compound of interest for drug discovery and biochemical research.[3] Adenosine analogs are known to interact with a range of enzymes, including kinases, deaminases, and receptors, often leading to significant physiological effects such as vasodilation and inhibition of cancer cell proliferation.[1][4]
These application notes provide a comprehensive guide for the enzymatic study of this compound, offering detailed protocols for key experiments and illustrative data for researchers to understand its potential biochemical interactions. While specific experimental data for this compound is not extensively available in the public domain, the protocols and data presented here are based on established methodologies for similar adenosine analogs and provide a robust framework for its investigation.
Potential Enzymatic Targets and Signaling Pathways
Based on its structural similarity to adenosine and N6-methyladenosine (m6A), this compound is hypothesized to interact with several classes of enzymes:
-
Adenosine Deaminases (ADAs): These enzymes catalyze the deamination of adenosine and its analogs, playing a crucial role in purine (B94841) metabolism. The structural modifications in this compound may influence its recognition and processing by ADA.
-
Adenosine Kinases (ADKs): ADKs are involved in the phosphorylation of adenosine to form adenosine monophosphate (AMP). The ability of this compound to act as a substrate or inhibitor for ADK is a key area of investigation.
-
Protein Kinases: Many protein kinases utilize ATP, an adenosine derivative, as a phosphate (B84403) donor. N6-modified ATP analogs have been shown to interact with various kinases, suggesting that this compound could potentially modulate kinase activity.[5]
-
Adenosine Receptors: N6-methyladenosine has been identified as a ligand for the A3 adenosine receptor.[6] This suggests that this compound may also interact with adenosine receptors, thereby influencing downstream signaling pathways such as the Akt signaling pathway.[7]
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data for the interaction of this compound with key enzymes. This data is intended for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical Kinetic Parameters for this compound with Human Adenosine Deaminase (ADA)
| Substrate/Inhibitor | Enzyme Source | K_m (µM) | V_max (µmol/min/mg) | K_i (µM) | Inhibition Type |
| Adenosine (Substrate) | Recombinant Human | 25 | 1.2 | - | - |
| This compound | Recombinant Human | - | - | 15 | Competitive |
Table 2: Hypothetical Kinetic Parameters for this compound with Human Adenosine Kinase (ADK)
| Substrate/Inhibitor | Enzyme Source | K_m (µM) | V_max (nmol/min/mg) | K_i (µM) | Inhibition Type |
| Adenosine (Substrate) | Recombinant Human | 2 | 85 | - | - |
| This compound | Recombinant Human | 50 | 30 | - | Substrate |
Table 3: Hypothetical IC50 Values for this compound against a Panel of Protein Kinases
| Kinase | IC50 (µM) |
| GSK3β | 12.5 |
| PKA | 78.2 |
| CDK2 | >100 |
| Akt1 | 45.3 |
Experimental Protocols
Protocol 1: Determination of Inhibitory Activity against Adenosine Deaminase (ADA)
This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound on ADA activity. The assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Recombinant Human Adenosine Deaminase (ADA)
-
Adenosine
-
This compound
-
50 mM Sodium Phosphate Buffer, pH 7.4
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of adenosine in 50 mM Sodium Phosphate Buffer, pH 7.4.
-
Prepare a stock solution of this compound in the same buffer. Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Dilute the ADA enzyme in cold 50 mM Sodium Phosphate Buffer to a working concentration (to be determined empirically for a linear reaction rate).
-
-
Assay Setup (96-well plate):
-
Add 20 µL of the this compound dilutions to the appropriate wells. For the control (uninhibited reaction), add 20 µL of buffer.
-
Add 160 µL of the adenosine solution to all wells.
-
Include a blank control with 180 µL of buffer and 20 µL of the highest concentration of this compound to correct for its absorbance.
-
-
Enzyme Reaction:
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted ADA enzyme solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 265 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the curve for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition type (e.g., competitive, non-competitive), perform the assay with varying concentrations of both adenosine and this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Protocol 2: Evaluation of Substrate Potential for Adenosine Kinase (ADK)
This protocol utilizes a coupled-enzyme, luciferase-based assay to determine if this compound can be phosphorylated by ADK. The assay measures the depletion of ATP, which results in a decrease in luminescence.
Materials:
-
Recombinant Human Adenosine Kinase (ADK)
-
This compound
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in kinase reaction buffer. Prepare serial dilutions to test a range of concentrations.
-
Prepare a working solution of ATP in kinase reaction buffer at a concentration close to the K_m of ADK for ATP.
-
Dilute ADK in cold kinase reaction buffer to a working concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine 10 µL of the this compound solution and 10 µL of the ATP solution.
-
Include a positive control with adenosine instead of this compound.
-
Include a negative control without any nucleoside substrate to measure background ATPase activity.
-
-
Enzyme Reaction:
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted ADK enzyme.
-
Incubate for a predetermined time (e.g., 60 minutes) to allow for phosphorylation.
-
-
Detection:
-
Allow the plate to return to room temperature.
-
Add 30 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A decrease in luminescence compared to the no-substrate control indicates ATP consumption and suggests that this compound is a substrate for ADK.
-
Plot the luminescence signal against the concentration of this compound to determine the concentration-dependent effect.
-
Kinetic parameters (K_m and V_max) can be determined by varying the concentration of this compound and measuring the initial reaction rates.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 7. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adenosine Analog Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with adenosine (B11128) analogs.
Troubleshooting Guides
This section addresses common issues encountered during adenosine analog experiments in a question-and-answer format.
Issue 1: Poor Solubility of Adenosine Analog
-
Question: My adenosine analog is not dissolving in my desired solvent. What can I do?
-
Answer: Adenosine analogs, due to their multiple polar functional groups, can exhibit poor solubility in non-polar organic solvents. Here are some steps to address this:
-
Solvent Selection: For stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used organic solvents due to their ability to dissolve a wide range of compounds.[1][2] For aqueous solutions, it is recommended to use buffers with a pH around neutral, as adenosine is more stable in this range.[1]
-
Gentle Heating and Sonication: Applying gentle heat can increase the kinetic energy of the molecules and help overcome the crystal lattice energy.[3] Sonication uses ultrasonic waves to agitate the solvent and break apart solute particles, which increases the surface area for dissolution.[3] It is crucial to monitor for potential degradation at elevated temperatures.[3]
-
Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be employed. For cell culture experiments, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in the culture medium. Ensure the final concentration of the organic solvent is low enough (usually well below 1%) to avoid cellular toxicity.[3]
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing high variability or a loss of activity with my adenosine analog in my assays. What could be the cause?
-
Answer: Inconsistent results can often be attributed to the stability of the adenosine analog. Several factors can influence its stability in solution:
-
pH: Adenosine is susceptible to hydrolysis, especially under acidic conditions, which can lead to the cleavage of the glycosidic bond.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, freezing at -20°C or -80°C is recommended.[1]
-
Solvent Quality: The purity of the solvent is important. Trace amounts of water or other impurities can accelerate degradation.[1] Using anhydrous solvents for preparing stock solutions is a good practice.[1]
-
Light Exposure: Photodegradation can occur with exposure to light, particularly UV radiation. Storing solutions in light-resistant containers is advisable.[1]
-
Enzymatic Degradation: If working with biological matrices, be aware of enzymes like adenosine deaminase that can degrade adenosine.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions as this can lead to degradation.[1]
-
To troubleshoot, it is recommended to prepare fresh solutions from a solid compound, verify storage conditions, and use high-purity solvents.[1] A forced degradation study can also be performed to identify potential degradation products and ensure the analytical method is stability-indicating.[1]
Frequently Asked Questions (FAQs)
Q1: How can I determine the binding affinity of my adenosine analog to a specific receptor subtype?
A1: A radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.[4] This is a competitive binding assay where your unlabeled compound competes with a known radiolabeled ligand for binding to the receptor.[4] The amount of radioligand displaced by your compound is measured to calculate its inhibitory constant (Ki).[4]
Q2: My adenosine analog is expected to be an agonist for a Gs-coupled receptor, but I don't see an increase in cAMP. What could be wrong?
A2: Several factors could lead to this result:
-
Cellular Health: Ensure your cells are healthy and have an adequate passage number.
-
Receptor Expression: Verify the expression of the target receptor in your cell line.
-
Assay Components: Check the activity of all assay components, including the adenylyl cyclase and the cAMP detection reagents.
-
Compound Degradation: As mentioned in the troubleshooting section, ensure your adenosine analog has not degraded.
-
Off-Target Effects: The compound might have off-target effects that interfere with the cAMP signaling pathway.[5]
Q3: What are potential off-target effects of adenosine analogs?
A3: Adenosine analogs can sometimes interact with other targets besides the intended adenosine receptor subtype. For example, some compounds may inhibit adenosine transporters, leading to an increase in extracellular adenosine levels, which can cause indirect effects.[6] It is crucial to perform off-target profiling to ensure the observed effects are due to the intended mechanism of action.
Quantitative Data
The following table summarizes the binding affinities (Ki) of some common adenosine receptor ligands.
| Compound | Receptor Target | Ki (nM) | Reference |
| DPCPX | A1 | ~6 | [7] |
| ZM-241385 | A2A | ~3 | [7] |
| R-PIA | A1 | ~3.5 | [8] |
| CGS21680 | A2A | 10 | [8] |
| I-AB-MECA | A3 | ~0.34 | [8] |
Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound.
-
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype expressed in cell membranes.[4]
-
Materials:
-
Membrane preparations from cells expressing the target adenosine receptor.
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[4]
-
Unlabeled test compound (adenosine analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Glass fiber filters.[4]
-
Scintillation counter and cocktail.[4]
-
-
Procedure:
-
In a microplate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.[4]
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[4]
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound from the unbound radioligand.[4]
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value of the test compound can be calculated using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This protocol describes a method to measure the effect of an adenosine analog on intracellular cAMP levels.
-
Principle: This assay measures the accumulation of cyclic AMP (cAMP) in whole cells expressing the receptor of interest. For Gs-coupled receptors (A2A, A2B), agonists will increase cAMP, while for Gi-coupled receptors (A1, A3), agonists will decrease forskolin-stimulated cAMP levels.[4]
-
Materials:
-
Procedure (for Gs-coupled receptors):
-
Seed cells in a microplate at an appropriate density and allow them to attach overnight.[4]
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells and incubate for a specific period.[4]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.[4]
-
3. Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for assessing the effect of an adenosine analog on cell viability.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cells in culture.
-
Test compound (adenosine analog).
-
CellTiter-Glo® Reagent.
-
Opaque-walled multiwell plates suitable for luminescence measurements.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 384-well plate at a density of 3x10³ cells per well and culture in DMEM-F12 media with 20% FBS and 1% PS.[9]
-
Treat the cells with various concentrations of the adenosine analog.[9]
-
After the desired incubation period (e.g., 4 days), add the CellTiter-Glo® reagent to each well to measure cell viability as instructed by the manufacturer.[9]
-
Measure the luminescence using a plate reader.[9]
-
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleoside Analog Assays
Welcome to the Technical Support Center for Nucleoside Analog Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental evaluation of nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What are nucleoside analogs and what is their general mechanism of action?
A1: Nucleoside analogs are synthetic molecules that mimic natural nucleosides, the building blocks of DNA and RNA.[1] They are widely used as antiviral and anticancer drugs.[2][3] Their mechanism of action involves several key steps:
-
Cellular Uptake: The analog enters the host cell, often through specialized nucleoside transporter proteins.
-
Phosphorylation (Activation): Inside the cell, the nucleoside analog is converted into its active triphosphate form by a series of phosphorylation steps catalyzed by host or viral kinases.[4] This is a critical and often rate-limiting step for the drug's efficacy.[4]
-
Inhibition of Viral Replication: The activated triphosphate analog competes with natural nucleotides. It is incorporated into the growing viral DNA or RNA chain by viral polymerases.[1] This incorporation leads to premature chain termination, disrupting viral replication.[2]
Q2: What are the key parameters used to evaluate the efficacy and toxicity of a nucleoside analog?
A2: The primary parameters for evaluating nucleoside analogs are derived from in vitro assays:[1]
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. A lower EC50 indicates higher antiviral potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of uninfected host cells. This is a measure of the compound's cytotoxicity.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). The SI represents the therapeutic window of the compound. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to host cells.[1][5]
Q3: Why is the choice of cell line important for my assay?
A3: The choice of cell line is critical for obtaining clinically relevant and reproducible data. For antiviral assays, it is essential to use a cell line that is highly susceptible to the target virus. For anticancer nucleoside analogs, cell lines derived from the target malignancy are appropriate. Different cell lines can have varying metabolic rates and expression levels of the kinases required to activate the nucleoside analog, which can significantly impact the assay results.[6]
Q4: How can drug resistance to nucleoside analogs develop?
A4: Resistance to nucleoside analogs can emerge through genetic mutations in the viral enzymes responsible for activating the drug (phosphorylation) or in the viral polymerase that incorporates the analog into the nucleic acid chain.[2] Even a single mutation can potentially render a drug ineffective.[2]
Troubleshooting Guide
High Background or Non-Specific Signal
Q5: My assay plate shows high background signal across all wells, including my negative controls. What are the likely causes and how can I fix this?
A5: High background can obscure your results and reduce assay sensitivity. The most common causes are related to insufficient washing or blocking, or issues with antibody concentrations.
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps. Ensure that wells are completely aspirated between washes. Adding a 30-second soak step with the wash buffer can also be effective.[7] |
| Inadequate Blocking | Increase the blocking incubation time. Consider changing your blocking agent (e.g., from BSA to non-fat milk or a commercial blocking buffer).[7] |
| Antibody Concentration Too High | If using an ELISA-based detection method, the concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration.[7] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination. Sodium azide, for example, can inhibit horseradish peroxidase (HRP) activity and should be avoided in HRP-based detection systems.[7] |
| Sample Matrix Effects | Components in the sample itself can sometimes cause non-specific binding. If you have recently changed your sample type, this could be a factor.[6] |
Low or No Signal
Q6: I am not detecting a signal, or the signal is very weak in my positive control and experimental wells. What should I check?
A6: A weak or absent signal can be frustrating. The issue often lies with one of the critical steps in the assay, from reagent preparation to the final detection.
| Possible Cause | Solution |
| Inefficient Phosphorylation | The nucleoside analog may not be efficiently phosphorylated to its active form. Ensure that the cell line used has the appropriate kinase activity. For in vitro kinase assays, check the purity of your DNA/substrate, as excess salt or phosphate (B84403) ions can inhibit kinase activity. Also, confirm that ATP has been added to the reaction, as it is required by kinases.[8] |
| Incorrect Reagent Preparation or Omission | Double-check all calculations and ensure that all necessary reagents were added in the correct order as specified by the protocol.[7] |
| Suboptimal Incubation Times/Temperatures | Ensure that incubation steps are carried out for the recommended duration and at the correct temperature. For enzymatic reactions, temperatures that are too low can significantly reduce activity.[7] |
| Degraded Reagents | The enzyme conjugate or substrate may have lost activity due to improper storage or handling. Test the activity of individual components.[7] |
| Low Cell Seeding Density | The number of cells may be too low to produce a detectable signal. Optimize the cell seeding density during assay development.[9] |
| Instrument Settings Not Optimized | For luminescence or fluorescence-based assays, ensure the plate reader's gain and exposure settings are optimized. Settings that are too low can result in noisy data or a complete loss of signal.[10][11] |
High Variability Between Replicates
Q7: I am observing significant variability between my replicate wells. What could be causing this and how can I improve my assay's precision?
A7: High variability can compromise the reliability of your data. The source is often related to technical execution or inconsistent cell health.
| Possible Cause | Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and that your pipetting technique is consistent, especially when performing serial dilutions. Use fresh tips for each reagent and sample addition.[12] |
| Uneven Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating to avoid clumping and ensure a uniform cell monolayer.[9] |
| "Edge Effects" on the Plate | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[12] |
| Inconsistent Cell Health | Use cells that are in the logarithmic growth phase and have consistent passage numbers. Over-confluent or unhealthy cells will respond differently to treatment.[9] |
| Reagent Lot-to-Lot Variability | If you've recently started using a new batch of reagents (e.g., antibodies, media, serum), this could be the source of the variation. It is good practice to qualify new lots of critical reagents.[13] |
Data Presentation: Antiviral Activity of Selected Nucleoside Analogs
The following tables summarize the in vitro antiviral activity and cytotoxicity of several nucleoside analogs against various viruses. These values are illustrative and can vary depending on the specific cell line, viral strain, and assay conditions used.
Table 1: Antiviral Activity and Cytotoxicity of Remdesivir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MHV | RAW264.7 | 1.1 | >100 | >90.9 | [14] |
| SARS-CoV-2 | Vero | 23.15 | >100 | >4.32 | [15] |
| SARS-CoV-2 | Calu-3 | 0.0069 | >10 | >1449 | [15] |
Table 2: Antiviral Activity and Cytotoxicity of Other Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Didanosine (DDI) | SARS-CoV-2 | HEK293T | 3.1 | >100 | >32.26 | [16] |
| Ganciclovir (GCV) | HCMV | Fibroblasts | 1.9 | 102 | 53.7 | [5] |
| Sofosbuvir | ZIKV | HUH7 | 6.28 | >100 | >15.9 | [17] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Test nucleoside analog
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the nucleoside analog. Include untreated cells (vehicle control) and cells-only controls. Incubate for a specified period (e.g., 48-72 hours).[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting cell viability against the compound concentration using non-linear regression analysis.[1]
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay quantifies the reduction in virus-induced plaque formation to determine a compound's antiviral efficacy.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent host cell monolayers
-
Virus stock with a known titer
-
Test nucleoside analog
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus.
-
Infection: Aspirate the medium from the confluent cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control (no compound).[1]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[1]
-
Overlay: Remove the inoculum and add the overlay medium. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay, fix the cells with the fixing solution, and then stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of cell death) clear.
-
Plaque Counting: Count the number of plaques in each well.[1]
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration using non-linear regression analysis.[1]
Visualizations
Caption: General mechanism of action for antiviral nucleoside analogs.
Caption: General workflow for antiviral compound evaluation.
Caption: Troubleshooting workflow for a "Low or No Signal" result.
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. neb.com [neb.com]
- 9. islasas.com [islasas.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of N6-Methyl-xylo-adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N6-Methyl-xylo-adenosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for dissolving this compound and its analogs.[1][2][3] It is a versatile solvent capable of dissolving a broad range of polar and nonpolar compounds and is miscible with most aqueous buffers and cell culture media.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in a high concentration of organic solvent. To mitigate this, it is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.[4] Additionally, keeping the final concentration of the organic solvent in your assay to a minimum (typically below 0.5% v/v) is recommended to avoid solvent-induced artifacts and precipitation.[4]
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is the primary recommendation, ethanol (B145695) can also be used, although it may exhibit higher cytotoxicity in cell-based assays.[1] The solubility in ethanol is generally lower than in DMSO.[3] For in vivo studies, co-solvent systems are often employed.
Q4: How can I determine the maximum solubility of this compound in my specific experimental buffer?
A4: You can perform a kinetic solubility assay.[1] This involves preparing a high-concentration stock solution in DMSO and adding small volumes to your aqueous buffer to determine the concentration at which precipitation occurs.[1] Visual inspection for cloudiness or centrifugation to check for a pellet are simple methods to assess precipitation.[1]
Q5: Are there any other methods to improve the solubility of this compound in aqueous solutions?
A5: Yes, several techniques can be employed. Adjusting the pH of the buffer can significantly enhance the solubility of ionizable compounds.[1] For compounds like this compound, which has basic nitrogen atoms, slightly lowering the pH of the buffer may increase solubility. The use of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, at low concentrations (e.g., 0.01-0.1%) in the aqueous buffer can also help to increase the apparent solubility.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent choice. | 1. Ensure you are using a recommended solvent like DMSO. 2. Increase the solvent volume to lower the concentration. 3. Gentle warming (up to 37°C) or brief sonication can aid dissolution.[4] |
| Precipitate forms immediately upon dilution in aqueous buffer. | The compound has exceeded its solubility limit in the final buffer. | 1. Decrease the final concentration of this compound. 2. Add the stock solution to the buffer while vigorously vortexing.[4] 3. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but keep it minimal to avoid biological effects (ideally <0.5%).[4] |
| Solution appears cloudy or forms a precipitate over time. | The compound is not stable in the prepared solution. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] 3. Evaluate the stability of the compound in your experimental buffer over the time course of your experiment. |
| High variability in experimental results. | Inconsistent compound concentration due to solubility issues. | 1. Perform a solubility test in your final assay buffer before starting large-scale experiments.[1] 2. Ensure the compound is fully dissolved in the stock solution before making dilutions. A clear, particle-free solution should be observed.[1] 3. Always include a vehicle control (the final assay medium with the same concentration of solvent) in your experiments.[4] |
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥12.2 | - | [2] |
| DMSO | 56 | 199.09 | [3] |
| Water | 14 | 49.77 | [3] |
| Ethanol | 2 | 7.11 | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.[1]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).[1]
-
Dissolution: Vortex the mixture. If necessary, briefly sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution should be observed.[1]
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[1]
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is suitable for preparing a working solution for in vitro or in vivo experiments where a lower concentration of DMSO is required.
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a working solution, sequentially add the following solvents, ensuring the solution is clear after each addition. For example, to prepare a 1 mL working solution of 2.5 mg/mL:
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix until a clear solution is obtained.
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical approach to improving the solubility of this compound.
References
Technical Support Center: Mitigating Off-Target Effects of N6-Methyl-xylo-adenosine and Other Adenosine Analogs
Disclaimer: There is currently limited specific information available in the public domain regarding the precise molecular targets and off-target effects of N6-Methyl-xylo-adenosine. Therefore, this technical support guide provides a framework for mitigating potential off-target effects based on the general principles of working with adenosine (B11128) and nucleoside analogs. Researchers are strongly encouraged to perform rigorous validation experiments for their specific model system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is an adenosine analog. Like other nucleoside analogs, it is structurally similar to the natural nucleoside adenosine. These types of compounds are often investigated for their therapeutic potential, including roles as smooth muscle vasodilators and as agents that may inhibit cancer progression by interfering with nucleic acid synthesis.
Q2: What is the difference between this compound and N6-methyladenosine (m6A)?
This is a critical distinction. This compound is a synthetic adenosine analog likely used as an exogenous compound in experimental settings. In contrast, N6-methyladenosine (m6A) is a common, naturally occurring modification of RNA molecules within a cell (an epitranscriptomic modification). The cellular machinery and biological effects of these two molecules are entirely different. It is crucial not to conflate information about m6A with this compound.
Q3: What are the potential on-target mechanisms of action for an adenosine analog like this compound?
As a nucleoside analog, this compound could have several potential on-target mechanisms, including:
-
Interaction with Adenosine Receptors: It may act as an agonist or antagonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Metabolic Incorporation: It could be phosphorylated by cellular kinases to its triphosphate form, which might then be incorporated into DNA or RNA by polymerases, leading to chain termination or dysfunction.
-
Enzyme Inhibition: It might inhibit enzymes involved in nucleoside metabolism, such as adenosine kinase or adenosine deaminase.
Q4: What are the likely off-target effects of an adenosine analog?
Off-target effects can arise from a lack of specificity. For adenosine analogs, these may include:
-
Interaction with Multiple Receptor Subtypes: The compound may bind to several adenosine receptor subtypes with similar affinity, making it difficult to attribute a cellular effect to a single receptor.
-
Kinase Inhibition: Many small molecules can inhibit protein kinases unintentionally.
-
Interference with Nucleoside Metabolism: The compound could affect various enzymes that process nucleosides and nucleotides.
-
Toxicity: At higher concentrations, nucleoside analogs can induce cytotoxicity through mechanisms unrelated to their intended target.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Verify the stability of your this compound stock solution and in your experimental media over the time course of the experiment using analytical methods like HPLC. |
| Off-Target Effects | Refer to the "Experimental Protocols for Off-Target Validation" section below to systematically investigate potential off-target interactions. |
| Cell Line Specific Effects | Test the compound in multiple, well-characterized cell lines to determine if the observed effect is general or cell-type specific. |
| Reagent Quality | Ensure the purity of your this compound lot. If possible, test a sample from a different supplier. |
Problem 2: Observed cellular phenotype does not match the expected on-target effect.
| Possible Cause | Troubleshooting Step |
| Undiscovered On-Target | The compound may have a different primary target than hypothesized. Use target identification methods like chemical proteomics. |
| Dominant Off-Target Effect | An off-target interaction may be producing a stronger phenotype than the on-target effect at the concentration used. Perform a dose-response curve and use the lowest effective concentration. |
| Signal Transduction Crosstalk | The on-target effect may be initiating a signaling cascade that leads to an unexpected downstream phenotype. Map the relevant signaling pathways. |
Experimental Protocols for Mitigating and Identifying Off-Target Effects
Protocol 1: Determining Adenosine Receptor Subtype Specificity
Objective: To determine if this compound acts on a specific adenosine receptor subtype.
Methodology:
-
Cell Line Selection: Use a panel of cell lines, each engineered to express only one of the four adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Functional Assays: Perform a relevant functional assay for each receptor subtype. A common method is to measure changes in intracellular cyclic AMP (cAMP) levels.
-
A1 and A3 receptors typically decrease cAMP.
-
A2A and A2B receptors typically increase cAMP.
-
-
Agonist Mode: Apply this compound at a range of concentrations and measure the functional response.
-
Antagonist Mode: Pre-incubate the cells with a known selective agonist for the receptor subtype and then add this compound to see if it blocks the agonist's effect.
-
Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) for each receptor subtype.
| Receptor Subtype | Selective Agonist | Selective Antagonist | Expected cAMP Change (Agonist) |
| A1 | CCPA | DPCPX | Decrease |
| A2A | CGS 21680 | ZM 241385 | Increase |
| A2B | BAY 60-6583 | PSB 603 | Increase |
| A3 | Cl-IB-MECA | MRS 1220 | Decrease |
Protocol 2: Broad Kinase Profiling
Objective: To identify potential off-target kinase interactions.
Methodology:
-
Service Selection: Utilize a commercial kinase profiling service that screens against a large panel of kinases (e.g., >400 kinases).
-
Compound Submission: Provide a high-purity sample of this compound.
-
Screening: The service will typically perform radiometric or fluorescence-based assays to determine the percent inhibition of each kinase at one or two fixed concentrations of your compound (e.g., 1 µM and 10 µM).
-
Data Analysis: The results will be provided as a list of kinases and the corresponding inhibition values. Potent inhibition of any kinase other than the intended target identifies it as a potential off-target.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of direct target engagement in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins. The principle is that a ligand-bound protein is more thermally stable and will remain in the supernatant at higher temperatures.
-
Detection: Analyze the amount of a specific target protein remaining in the supernatant by Western blot or mass spectrometry.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
Visualizing Experimental Logic and Pathways
Caption: A logical workflow for distinguishing on-target from off-target effects.
Caption: Potential signaling pathways for an adenosine analog.
Technical Support Center: N6-Methyl-xylo-adenosine Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of N6-Methyl-xylo-adenosine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
| Problem | Possible Causes | Suggested Troubleshooting Steps |
| Poor or No Signal for this compound | 1. Analyte Degradation: this compound may be susceptible to enzymatic or chemical degradation in biological matrices. The N-glycosidic bond can be labile under acidic conditions.[1] 2. Suboptimal Ionization: Electrospray ionization (ESI) efficiency is highly dependent on mobile phase composition and pH. 3. Incorrect Mass Spectrometer Settings: The instrument may not be optimized for the specific m/z of the precursor and product ions of this compound. | 1. Sample Handling: Keep samples on ice and process them quickly. For plasma or serum samples, consider the use of deaminase inhibitors.[2] Ensure the pH of the sample and mobile phases is appropriate to maintain stability. 2. Mobile Phase Optimization: For positive ion mode ESI, use a mobile phase with an acidic modifier like 0.1% formic acid to promote protonation.[3] 3. Instrument Tuning: Infuse a standard solution of this compound to optimize source parameters and to determine the exact m/z of the precursor and product ions. |
| High Background Noise or Matrix Effects | 1. Insufficient Sample Cleanup: Biological matrices contain numerous compounds (salts, lipids, proteins) that can interfere with ionization and suppress the analyte signal.[2] 2. Contamination from Labware: Plasticizers and other contaminants can leach from tubes and plates. | 1. Improve Sample Preparation: Implement a robust sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Use High-Purity Materials: Employ high-purity solvents and pre-cleaned or low-binding labware. |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | 1. Inappropriate Column Chemistry: Nucleosides are polar molecules and may exhibit poor retention and peak shape on standard C18 columns.[4] 2. Secondary Interactions: The analyte may have secondary interactions with the stationary phase or column hardware. | 1. Column Selection: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar analytes like nucleosides.[4] 2. Mobile Phase Modifiers: The addition of a small amount of an ion-pairing agent or using a buffer with a suitable pH can improve peak shape. |
| Inability to Distinguish from Isomers | 1. Co-elution of Isomers: Other methylated adenosine (B11128) isomers, such as N1-methyladenosine or ribose-methylated variants, may be present in the sample. These can have the same mass-to-charge ratio.[5] | 1. Chromatographic Resolution: Optimize the liquid chromatography method to achieve baseline separation of all potential isomers. This is critical as mass spectrometry alone may not differentiate them.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: The expected precursor ion ([M+H]⁺) for this compound (molecular formula: C₁₁H₁₅N₅O₄) is m/z 282.1. The most common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond. This results in a characteristic neutral loss of the sugar moiety and the formation of a protonated nucleobase. For this compound, the expected major product ion would be the protonated N6-methyladenine base at m/z 150.1.
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Predicted Major Product Ion (protonated base) (m/z) |
| This compound | C₁₁H₁₅N₅O₄ | 282.1 | 150.1 |
| Adenosine | C₁₀H₁₃N₅O₄ | 268.1 | 136.1 |
Table 1: Predicted m/z values for this compound and its parent compound, adenosine.
Q2: How can I improve the retention of this compound on a reversed-phase LC column?
A2: Due to its polar nature, this compound may have limited retention on traditional C18 columns. To improve retention, you can:
-
Use a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to provide better retention for polar analytes.
-
Employ a highly aqueous mobile phase: Start with a high percentage of the aqueous phase in your gradient.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is highly effective for separating polar compounds.[4]
Q3: What are the best practices for sample preparation when analyzing this compound from biological fluids?
A3: Robust sample preparation is crucial for accurate and sensitive quantification. Key steps include:
-
Protein Precipitation: Remove the bulk of proteins by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent (e.g., mixed-mode or polymeric) to further clean up the sample and concentrate the analyte.
-
Filtration: Filter the final extract through a 0.22 µm filter to remove any particulates before injection.
Q4: Is an internal standard necessary for the quantification of this compound?
A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate quantification. A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, will co-elute with the analyte and experience similar matrix effects, correcting for variations in sample preparation and instrument response.
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Cell Culture Media by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of cell culture media, add 10 µL of the internal standard solution (e.g., ¹³C₅,¹⁵N₅-N6-Methyl-xylo-adenosine).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% acetic acid
-
Gradient: 95% B to 40% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Positive
-
MRM Transitions:
-
This compound: 282.1 -> 150.1
-
Internal Standard: e.g., 287.1 -> 155.1 (for ¹³C₅,¹⁵N₅ labeled)
-
-
| Parameter | Value |
| Column Type | HILIC |
| Mobile Phase A | 10 mM Ammonium Acetate, 0.1% Acetic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Acetate, 0.1% Acetic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 282.1 |
| Product Ion (m/z) | 150.1 |
Table 2: Summary of recommended LC-MS/MS parameters.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Proposed fragmentation of this compound in MS/MS.
References
Technical Support Center: HPLC Purification of Nucleoside Analogs
Welcome to the technical support center for HPLC purification of nucleoside analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying nucleoside analogs using HPLC?
The purification of nucleoside analogs by HPLC can be challenging due to their inherent properties.[1][2] Common issues include:
-
Poor Peak Shape (Tailing or Fronting): Nucleoside analogs, particularly those with basic functional groups, can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[3][4][5]
-
Co-elution of Analogs and Impurities: Due to structural similarities between a nucleoside analog and its related impurities or degradation products, achieving baseline separation can be difficult.[6][7]
-
Poor Resolution: Closely related structures may not be adequately separated, leading to overlapping peaks and impure fractions.[8]
-
Analyte Degradation: Some nucleoside analogs can be sensitive to pH and temperature, potentially degrading during the purification process.[6][9]
-
Low Retention for Polar Analogs: Highly polar nucleoside analogs may exhibit poor retention on traditional reversed-phase columns like C18.[10][11]
Q2: How does mobile phase pH affect the separation of nucleoside analogs?
Mobile phase pH is a critical parameter in the HPLC separation of ionizable compounds like nucleoside analogs.[12][13][14]
-
Analyte Ionization: The pH of the mobile phase determines the ionization state of the nucleoside analog. For basic analogs, a lower pH will lead to protonation (ionization), making them more polar and reducing retention time in reversed-phase HPLC.[13] For acidic analogs, a higher pH will cause deprotonation, also leading to increased polarity and decreased retention.[13]
-
Peak Shape: Operating at a pH where the analyte is either fully protonated or deprotonated (generally 1.5-2 pH units away from the pKa) can significantly improve peak shape by minimizing secondary interactions with the stationary phase.[13][14]
-
Selectivity: Adjusting the pH can alter the relative retention times of different components in a mixture, thereby improving selectivity and resolution.[8][14]
Q3: When should I consider using an ion-pairing reagent?
Ion-pairing reagents are useful for improving the retention and separation of highly polar or charged nucleoside analogs in reversed-phase HPLC.[10][15]
-
Increased Retention: These reagents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or alkyl sulfonates, have a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte.[15][16][17] This effectively increases the hydrophobicity of the analyte, leading to greater retention on a reversed-phase column.
-
Improved Peak Shape: By forming a neutral ion pair, these reagents can mask the charge on the analyte, reducing undesirable interactions with the stationary phase and improving peak symmetry.[15]
-
Mass Spectrometry Incompatibility: A significant drawback is that many ion-pairing reagents are not volatile and can suppress the signal in mass spectrometry (MS) detection.[10][11] For LC-MS applications, volatile ion-pairing reagents like trifluoroacetic acid (TFA) or formic acid are preferred, though they may offer different selectivity.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing)
| Possible Cause | Solution |
| Secondary Interactions with Silanols | The polar functional groups on nucleoside analogs can interact with acidic silanol groups on the silica (B1680970) stationary phase, causing peak tailing.[3][4] Solutions: - Adjust Mobile Phase pH: For basic analogs, operating at a low pH (e.g., pH 2-3) will protonate the silanol groups, minimizing interactions.[4] - Add a Competing Base: A small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase to bind to the active silanol sites.[10] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[3][4] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[3][10] Solution: - Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume to ensure the column's capacity is not exceeded.[3][10] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10] Solution: - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.[10] |
| Column Degradation | Voids in the column packing or a blocked frit can lead to poor peak shape.[3][4] Solution: - Flush or Replace Column: Try flushing the column with a strong solvent.[10] If the problem persists, the column may need to be replaced.[3][10] |
Problem: Co-elution of Peaks
| Possible Cause | Solution |
| Insufficient Selectivity | The mobile phase and stationary phase combination does not provide enough difference in interaction for the components to be separated. Solutions: - Optimize Mobile Phase: - Adjust Organic Modifier Concentration: Decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and may improve separation.[6] - Change Organic Modifier Type: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.[6] - Modify Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable analytes, potentially resolving co-eluting peaks.[6] - Change Stationary Phase: If mobile phase optimization is not successful, changing the column chemistry is often the most effective solution.[6] Consider columns with different selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which offer different interaction mechanisms compared to standard C18 columns.[6] |
| Confirmation of Co-elution | It's important to confirm that the issue is indeed co-elution and not just a poorly shaped peak of a single compound.[6] Solution: - Peak Purity Analysis: Use a Diode Array Detector (DAD) to check for spectral differences across the peak.[6] A mass spectrometer (MS) can definitively identify multiple components under a single chromatographic peak.[6] |
Data and Protocols
Table 1: HPLC Column Selection Guide for Nucleoside Analogs
| Analyte Property | Recommended Column Type | Stationary Phase Examples | Rationale |
| Highly Polar | Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Cyano | Enhances retention of polar analytes that are poorly retained in reversed-phase.[10] |
| Moderately Polar / Non-polar | Reversed-Phase (RP) | C18, C8, Phenyl-Hexyl | Good retention and selectivity for a wide range of nucleoside analogs.[6] Phenyl phases can offer alternative selectivity.[18][19] |
| Charged / Ionizable | Reversed-Phase with Ion-Pairing or Ion-Exchange (IEX) | C18 with ion-pairing reagent, or Anion/Cation Exchange columns | Ion-pairing improves retention of charged species on RP columns.[10] IEX separates based on charge.[20] |
| Chiral (Enantiomers) | Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H), Cyclodextrin-based | Specifically designed to separate stereoisomers.[10][20] |
Table 2: Mobile Phase Optimization Parameters
| Parameter | Typical Range / Conditions | Effect on Separation |
| pH | 2.5 - 7.5 (for silica-based columns) | Affects ionization, retention, and selectivity of acidic and basic analogs.[6][18] Retention of nucleotides is often greater at pH 4.0 compared to 7.0.[18][19] |
| Buffer | 10-50 mM Ammonium (B1175870) Acetate, Ammonium Formate, Phosphate | Maintains a stable pH to ensure reproducible retention times.[21] Volatile buffers like ammonium acetate are suitable for LC-MS.[21] |
| Organic Modifier | Acetonitrile, Methanol | Adjusting the concentration affects the retention time of analytes. Changing the type of organic modifier can alter selectivity.[6] |
| Ion-Pairing Reagent | 0.1 M TEAA, Alkyl Sulfonates | Increases retention of highly polar and charged analytes.[20] |
Experimental Protocol: General Reversed-Phase HPLC Purification
This protocol provides a general workflow for the purification of a moderately polar nucleoside analog.
1. Sample Preparation:
-
Dissolve the crude nucleoside analog in a suitable solvent, preferably the initial mobile phase composition.[10]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[20]
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[20]
-
Mobile Phase B: Acetonitrile.[20]
-
Gradient: A typical gradient might be 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 260 nm.[20]
-
Injection Volume: 500 µL (dependent on sample concentration and column dimensions).
3. Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.[20]
-
Inject the prepared sample.
-
Run the gradient elution.
-
Collect fractions corresponding to the target peak.
4. Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent and volatile buffer by lyophilization or rotary evaporation.[20]
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. moravek.com [moravek.com]
- 13. veeprho.com [veeprho.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. fr.gilson.com [fr.gilson.com]
- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 18. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. welch-us.com [welch-us.com]
Technical Support Center: Overcoming N6-Methyl-xylo-adenosine Enzymatic Assay Challenges
Welcome to the technical support center for N6-Methyl-xylo-adenosine (m6A) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter with various m6A quantification methods.
m6A ELISA (Enzyme-Linked Immunosorbent Assay)
Problem: High Background or Low Signal-to-Noise Ratio
High background can mask the true signal from your samples, leading to inaccurate quantification.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Nonspecific Antibody Binding | - Optimize Primary Antibody Concentration: Perform a titration to find the optimal antibody concentration that maximizes signal from positive controls while minimizing background in negative controls.[1] - Use a Blocking Reagent: Incubate the primary antibody with total RNA from a knockout/knockdown model (e.g., METTL3 knockout) to block nonspecific binding sites.[1] |
| Insufficient Washing | - Increase Wash Steps: After primary and secondary antibody incubations, increase the number of washes (e.g., from 3 to 5 times) and ensure vigorous but careful washing to remove unbound antibodies.[2] |
| Cross-Reactivity of Secondary Antibody | - Use a Different Secondary Antibody: If using mouse samples, be aware that some anti-rabbit secondary antibodies can cross-react with mouse IgG.[3] Consider using a secondary antibody specifically designed for your sample type. |
| Contaminated Reagents | - Use Fresh Buffers: Prepare fresh wash and dilution buffers for each experiment to avoid contamination. |
| Over-development | - Monitor Development Time: Stop the colorimetric reaction when a medium blue color is observed in positive controls, typically between 10 to 30 minutes.[1] Do not let the reaction proceed for too long. |
Problem: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can compromise the reliability of your data.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate RNA Quantification | - Use a Reliable Quantification Method: For m6A-modified RNA, use a method like Qubit for quantification, as NanoDrop may not be accurate.[2] - Ensure Consistent Input: Use the same amount of RNA for all samples and standards. A minimum of 25 ng of mRNA per well is often recommended.[1][4] |
| Incomplete RNA Denaturation | - Heat and Chill Samples: Before loading, denature RNA samples at 95°C for 3-5 minutes and then immediately chill on ice to prevent secondary structures from reforming.[3][5] |
| Pipetting Errors | - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Mix Thoroughly: When adding reagents, mix gently but thoroughly by pipetting up and down, avoiding bubbles.[2] |
| Edge Effects in Microplate | - Avoid Outer Wells: If inconsistent results are observed in the outer wells of the 96-well plate, consider leaving them empty or filling them with a buffer to minimize evaporation and temperature fluctuations. |
Experimental Workflow for m6A-ELISA
Caption: A streamlined workflow for performing an m6A-ELISA.
LC-MS/MS (Liquid Chromatography-Mass Spectrometry)
Problem: Inaccurate Quantification of m6A/A Ratio
LC-MS/MS is the gold standard for absolute quantification, but several factors can lead to inaccuracies.[6]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| RNA Sample Impurity | - Ensure High Purity mRNA: Contamination with abundant non-coding RNAs like rRNA can affect the accuracy of mRNA-specific m6A quantification.[6][7] Perform two rounds of poly(A) purification if necessary.[1] |
| Incomplete RNA Digestion | - Optimize Digestion Protocol: Ensure complete digestion of mRNA into nucleosides by using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).[7][8] |
| Loss of Hydrophobic Nucleosides | - Avoid PES Filters: Hydrophobic modifications can be lost when using polyethersulfone (PES) filters for sample cleanup.[9] Consider omitting filtration or using alternative filter materials like composite regenerated cellulose (B213188) (CRC).[9] |
| Poor Standard Curve | - Prepare Fresh Standards: Prepare serial dilutions of m6A and adenosine (B11128) standards for each run to generate an accurate calibration curve.[7] |
Logical Troubleshooting Flow for LC-MS/MS
Caption: A decision tree for troubleshooting LC-MS/MS quantification issues.
m6A Dot Blot
Problem: Low Sensitivity or Weak Signal
Dot blots can be less sensitive, especially for samples with low m6A abundance.[10]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low m6A Abundance in Sample | - Enrich for m6A-RNA: Perform an immunoprecipitation (IP) step with an anti-m6A antibody to enrich for methylated RNA fragments before blotting.[10] - Increase RNA Amount: Spot a higher concentration of RNA onto the membrane. |
| Poor RNA Binding to Membrane | - Choose the Right Membrane: Nylon membranes (e.g., Hybond-N+) generally have a higher binding capacity for RNA than nitrocellulose. - Crosslink RNA to Membrane: After spotting, UV crosslink the RNA to the membrane to ensure it is firmly attached.[11] |
| Suboptimal Antibody Performance | - Test Different Antibodies: The performance of anti-m6A antibodies can vary. Test antibodies from different vendors to find one with high specificity and affinity. |
Problem: Inconsistent Spotting and Poor Reproducibility
Manual application of RNA can lead to variability in spot size and shape.[11]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Manual Application Variability | - Use a Dot Blot Apparatus: A vacuum manifold apparatus ensures uniform spot shape and volume. - Practice Pipetting Technique: If applying manually, practice spotting small, consistent volumes onto a practice membrane. |
| RNA Integrity | - Check RNA Quality: Run an aliquot of your RNA on a gel to ensure it is not degraded. Degraded RNA will not bind efficiently or consistently.[11] |
| Inconsistent Denaturation | - Standardize Denaturation: Ensure all samples are heated and chilled under the exact same conditions before spotting to maintain consistent secondary structure disruption.[5] |
Frequently Asked Questions (FAQs)
Q1: How much RNA do I need for each type of assay? A1: This varies by protocol, but here are general guidelines:
-
m6A-ELISA: Requires as little as 25 ng of mRNA per sample.[1][4]
-
LC-MS/MS: Typically requires >50 µg of total RNA to yield sufficient mRNA for analysis.[7]
-
m6A Dot Blot: Can range from 100 ng to 500 ng of RNA per spot, depending on the expected m6A abundance.
Q2: Should I use total RNA or purified mRNA for my assay? A2: For most applications, purified mRNA is recommended. m6A is present in other RNA species like rRNA, and using total RNA can lead to inaccurate quantification of mRNA-specific methylation.[1][7] Poly(A) purification is the standard method for isolating mRNA.[1]
Q3: My results from an antibody-based method (ELISA/Dot Blot) don't match my LC-MS/MS data. Why? A3: Discrepancies can arise for several reasons. Antibody-based methods are semi-quantitative and can be influenced by antibody specificity and potential cross-reactivity.[12][13] LC-MS/MS provides absolute, stoichiometric quantification but is sensitive to sample purity and preparation.[8] Consider antibody-based methods for screening relative changes and LC-MS/MS for absolute validation.
Q4: Are there alternatives to antibody-based m6A detection? A4: Yes, several antibody-free methods have been developed. These often rely on enzymes that can distinguish between adenosine and N6-methyladenosine. Examples include:
-
DART-seq: Uses an RNA-editing enzyme fused to an m6A-binding domain to mark adjacent cytosines.[8][14]
-
eTAM-seq: Employs an engineered deaminase that converts adenosine (but not m6A) to inosine (B1671953), allowing m6A sites to be identified through sequencing.[15]
-
m6A-SEAL: An FTO-assisted chemical labeling method for specific m6A detection.[16]
Q5: What are the best positive and negative controls for an m6A assay? A5:
-
Positive Control: Use RNA from a cell line known to have high m6A levels (e.g., wild-type HEK293T cells) or in vitro transcribed RNA containing m6A.[1]
-
Negative Control: Use RNA from a cell line where a key methyltransferase like METTL3 or METTL14 has been knocked out or knocked down.[1] This provides a biological sample with significantly reduced m6A levels.
Key Experimental Protocols
Protocol 1: mRNA Purification from Total RNA
-
Start Material: Begin with high-quality total RNA (at least 20-50 µg).[5][7]
-
Binding: Heat total RNA to 65°C for 5 minutes to disrupt secondary structures. Place on ice. Add oligo(dT) magnetic beads and binding buffer. Incubate at room temperature with gentle rotation to allow poly(A) RNA to bind to the beads.
-
Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads twice with Wash Buffer B.
-
Elution: Resuspend the beads in RNase-free water and incubate at 70°C for 2 minutes to elute the mRNA.
-
Second Round (Optional but Recommended): For high-purity mRNA, repeat steps 2-4 with the eluted sample.[1]
-
Quantification: Determine the concentration of the purified mRNA using a fluorometric method (e.g., Qubit).
Protocol 2: Standard m6A Dot Blot Procedure
-
RNA Preparation: Serially dilute purified mRNA in RNase-free water to desired concentrations (e.g., 400 ng, 200 ng, 100 ng).
-
Denaturation: Heat the RNA dilutions to 95°C for 3 minutes and immediately chill on ice.[5]
-
Spotting: Carefully spot 1-2 µL of each denatured RNA sample onto a positively charged nylon membrane. Allow the spots to air dry completely.
-
Crosslinking: Place the membrane RNA-side down in a UV crosslinker and irradiate (auto-crosslink settings are typically sufficient).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with an anti-m6A antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[5]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[5]
-
Detection: Wash the membrane four times for 10 minutes each. Apply an ECL substrate and image the blot using a chemiluminescence detector.[5] As a loading control, the membrane can be stained with methylene (B1212753) blue to visualize the total RNA spots.
References
- 1. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Methods for Deamination-Based m6A Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-free enzyme-assisted chemical approach for detection of N6-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N6-Methyl-xylo-adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with N6-Methyl-xylo-adenosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a synthetic adenosine (B11128) analog. Like other nucleoside analogs, its primary proposed mechanism of action is to interfere with nucleic acid synthesis and repair processes, which leads to cytotoxicity, particularly in rapidly dividing cancer cells. Additionally, as an adenosine analog, it has the potential to modulate cellular signaling pathways by interacting with adenosine receptors on the cell surface, which can impact cell proliferation, apoptosis, and the tumor microenvironment.[1]
Q2: What are the common causes of experimental variability with this compound?
Experimental variability can arise from several factors, including:
-
Cell Line Heterogeneity: A mixed population of sensitive and resistant cells can lead to inconsistent results.
-
Development of Resistance: Continuous exposure to the compound can lead to the selection of resistant cell populations.
-
Inconsistent Experimental Conditions: Variations in cell seeding density, incubation times, and passage number can significantly impact outcomes.
-
Reagent Quality and Stability: Degradation of this compound stock solutions or variability in media and serum batches can introduce errors.
-
Assay-Specific Issues: The chosen experimental assay (e.g., MTT, CellTiter-Glo) may have inherent limitations or be susceptible to interference from the compound.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and use it immediately.
Q4: What are the known mechanisms of resistance to nucleoside analogs like this compound?
Cancer cells can develop resistance to nucleoside analogs through several mechanisms:[1]
-
Altered Drug Transport: Downregulation of nucleoside transporters can reduce the uptake of the compound into the cell.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell.
-
Metabolic Inactivation: Increased activity of enzymes that metabolize and inactivate the compound can prevent it from reaching its target.
Troubleshooting Guides
Problem 1: Decreased or Inconsistent Cytotoxicity Observed
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for your current cell line. A significant increase in the IC50 compared to the original parental cell line confirms resistance. 2. Verify Cell Line Identity: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out contamination. |
| Degradation of this compound | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a properly stored stock for each experiment. 2. Assess Stability: If degradation is suspected, the stability of the compound in your experimental conditions can be assessed by LC-MS. |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Ensure accurate and consistent cell counting and seeding in each well. 2. Avoid Edge Effects: To minimize evaporation and temperature variations, avoid using the outer wells of 96-well plates. Fill them with sterile PBS or media instead. |
| Variability in Experimental Conditions | 1. Standardize Protocols: Strictly adhere to standardized protocols for incubation times, drug concentrations, and media changes. 2. Control Passage Number: Use cells within a consistent and low passage number range for all experiments. |
| Assay Interference | 1. Control for Compound Interference: Run control wells with the compound in cell-free media to check for direct effects on the assay reagents (e.g., direct reduction of MTT). 2. Use an Alternative Assay: If interference is suspected, switch to an orthogonal assay that measures a different endpoint (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
Problem 2: High Variability in MTT Assay Results
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Incomplete Formazan (B1609692) Solubilization | 1. Sufficient Solvent: Ensure a sufficient volume of a suitable solubilization solvent (e.g., DMSO, isopropanol) is added. 2. Adequate Mixing: Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of formazan crystals. |
| MTT Reagent Toxicity | Optimize the incubation time with the MTT reagent. It should be long enough for formazan production but short enough to avoid toxicity to the cells. |
| Interference from Media Components | 1. Phenol (B47542) Red: Use a phenol red-free medium during the MTT assay, as it can interfere with absorbance readings. 2. Serum: Consider using a serum-free medium during the MTT incubation step, as serum components can interact with the reagent. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding to promote even cell distribution in the wells. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H15N5O4 | --INVALID-LINK--[] |
| Molecular Weight | 281.27 g/mol | --INVALID-LINK--[] |
| Purity | ≥95% | --INVALID-LINK--[] |
| Predicted Boiling Point | 649.1±65.0°C | --INVALID-LINK--[] |
| Predicted Density | 1.85±0.1 g/cm3 | --INVALID-LINK--[] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This assay is used to determine if increased drug efflux by ABC transporters is a mechanism of resistance.
Materials:
-
Parental (sensitive) and resistant cancer cell lines
-
Rhodamine 123 (P-glycoprotein substrate)
-
Verapamil (optional, as a known ABC transporter inhibitor)
-
Opti-MEM medium (or other suitable serum-free medium)
-
Ice-cold PBS
-
1% Triton X-100 lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in a 24-well plate and allow them to reach confluence.
-
Rhodamine 123 Uptake: Wash the cells with PBS. Add Opti-MEM medium containing 10 µM Rhodamine 123 and incubate for 1 hour at 37°C to allow for dye uptake.
-
Efflux: Discard the Rhodamine 123-containing medium, wash the cells three times with ice-cold PBS, and then add fresh, pre-warmed Opti-MEM. Incubate for another 1 hour at 37°C to allow for dye efflux.
-
Cell Lysis: Stop the efflux by washing the cells three times with ice-cold PBS. Lyse the cells with 1% Triton X-100 for 15 minutes at 37°C.
-
Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Compare the fluorescence intensity (normalized to total protein content) between the parental and resistant cells. A lower fluorescence signal in the resistant cells suggests increased efflux activity.
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
Caption: Putative signaling pathway of this compound via adenosine receptors.
References
Optimizing N6-Methyl-xylo-adenosine Concentration in Assays: A Technical Support Center
Welcome to the technical support center for N6-Methyl-xylo-adenosine (N6-mXyloA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of N6-mXyloA in various experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N6-mXyloA) and what is its primary mechanism of action?
A1: this compound is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety instead of the typical ribose. As a nucleoside analog, its primary mechanism of action is to interfere with nucleic acid synthesis. After intracellular phosphorylation to its triphosphate form, it can be incorporated into growing DNA and RNA chains by polymerases. The presence of the xylose sugar, which differs stereochemically from ribose and deoxyribose, can lead to chain termination and inhibition of DNA and RNA synthesis, ultimately inducing cytotoxicity in rapidly dividing cells, such as cancer cells.[1]
Q2: What are the potential secondary mechanisms of action for N6-mXyloA?
A2: Beyond its role in nucleic acid synthesis, N6-mXyloA, as an adenosine analog, may also interact with adenosine receptors (A1, A2A, A2B, and A3).[1] These G-protein coupled receptors are involved in a variety of signaling pathways that can influence cellular processes like proliferation, apoptosis, and inflammation. The specific effects on these pathways can be cell-type dependent and may contribute to the overall biological activity of N6-mXyloA.
Q3: How should I prepare and store a stock solution of N6-mXyloA?
A3: It is recommended to prepare a concentrated stock solution of N6-mXyloA in a sterile, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] For example, a 10-50 mM stock solution can be prepared. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound. When preparing working concentrations for cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: How do I determine the optimal concentration of N6-mXyloA for my specific cell line?
A4: The optimal concentration of N6-mXyloA is highly dependent on the cell line and the assay being performed. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of N6-mXyloA concentrations and measuring the desired effect (e.g., cell viability, proliferation, or a specific signaling event). A standard cell viability assay like the MTT or XTT assay is a common starting point.[3]
Data Presentation: Representative IC50 Values
The following table provides representative IC50 values for N6-mXyloA in various human cancer cell lines to illustrate the potential range of activity. Please note that these are example values and the actual IC50 should be determined empirically for your specific experimental conditions.
| Cell Line | Cancer Type | Representative IC50 (µM) |
| HeLa | Cervical Cancer | 5 - 15 |
| MCF-7 | Breast Cancer | 10 - 25 |
| A549 | Lung Cancer | 15 - 30 |
| HCT116 | Colon Cancer | 8 - 20 |
| Jurkat | T-cell Leukemia | 1 - 10 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of N6-mXyloA that inhibits 50% of cell viability.
Materials:
-
This compound (N6-mXyloA)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with your target cells at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Compound Dilution: Prepare a series of dilutions of N6-mXyloA in complete cell culture medium. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of N6-mXyloA. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plates for a period relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the N6-mXyloA concentration and use a non-linear regression analysis to determine the IC50 value.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with N6-mXyloA.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or Non-Reproducible Results | 1. Cell Line Heterogeneity: A mixed population of sensitive and resistant cells can lead to variability. 2. Variability in Experimental Conditions: Inconsistent incubation times, drug concentrations, or media changes. 3. Pipetting Errors: Inaccurate dispensing of cells or reagents. | 1. Subclone your cell line to establish a more uniform population. Regularly restart cultures from frozen stocks. 2. Standardize all experimental parameters and use cells within a consistent and low passage number range. 3. Calibrate pipettes regularly and use consistent pipetting techniques. Ensure homogenous cell suspension before seeding. |
| High Background in Viability Assays (e.g., MTT) | 1. Compound Interference: N6-mXyloA may directly reduce the tetrazolium salt. 2. Media Components: Phenol (B47542) red in the medium can interfere with absorbance readings. 3. Microbial Contamination: Bacteria or yeast can also reduce tetrazolium salts. | 1. Run a control experiment with N6-mXyloA in cell-free medium to check for direct reduction. If interference is observed, consider a different viability assay (e.g., crystal violet staining). 2. Use phenol red-free medium during the assay incubation. 3. Visually inspect plates for contamination and maintain sterile techniques. |
| Compound Precipitation in Culture Medium | 1. Poor Solubility: The concentration of N6-mXyloA may exceed its solubility limit in the aqueous culture medium. 2. Incorrect Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high, causing the compound to precipitate when diluted in the medium. | 1. Determine the solubility of N6-mXyloA in your specific culture medium. Prepare working solutions fresh and do not store them for extended periods. 2. Ensure the final solvent concentration is as low as possible (typically <0.5% for DMSO). |
| Decreased Efficacy Over Time | 1. Development of Drug Resistance: Continuous exposure to N6-mXyloA can lead to the selection of resistant cell populations. 2. Compound Degradation: The N6-mXyloA stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response curve to confirm a shift in the IC50 value. Consider investigating mechanisms of resistance. 2. Prepare fresh stock solutions of N6-mXyloA and store them properly in small aliquots. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nucleic Acid Synthesis Inhibition Pathway of N6-mXyloA.
References
preventing degradation of N6-Methyl-xylo-adenosine in solution
Welcome to the Technical Support Center for N6-Methyl-xylo-adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a modified nucleoside analog. Like many complex organic molecules, it can be susceptible to degradation in solution over time, which can be accelerated by factors such as pH, temperature, and the presence of enzymes. Degradation can lead to the formation of impurities, a decrease in the effective concentration of the active compound, and potentially misleading experimental results.
Q2: What are the primary pathways of degradation for this compound in solution?
A2: While specific degradation kinetics for this compound are not extensively published, based on the chemical structure and data from similar nucleoside analogs, the most probable degradation pathways include:
-
Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for purine (B94841) nucleosides, especially under acidic conditions, leading to the separation of the N6-methyladenine base and the xylofuranose (B8766934) sugar.[1][2][3]
-
Demethylation: Although generally more stable, the N6-methyl group could potentially be removed under certain harsh conditions or enzymatic action.
-
Oxidation: The purine ring system can be susceptible to oxidation, particularly if exposed to oxidizing agents or high-energy light.
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: For maximal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[4] If aqueous buffers are required for your experiments, prepare the stock solution in DMSO and then dilute it into the aqueous buffer immediately before use. Minimize the time the compound spends in aqueous solution, especially at non-neutral pH.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Solid this compound should be stored at -20°C. Stock solutions in anhydrous DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Aqueous solutions are generally less stable and should be freshly prepared for each experiment. If short-term storage of aqueous solutions is necessary, it should be at 4°C for no longer than 24 hours, though stability under these conditions should be verified for your specific buffer.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Question: My experimental results show variable or reduced efficacy of this compound. Could this be due to degradation?
-
Answer: Yes, inconsistent results are a common sign of compound degradation. The following workflow can help you troubleshoot this issue.
Issue: Appearance of unexpected peaks in my analytical chromatogram (HPLC/LC-MS).
-
Question: I am analyzing my experimental sample containing this compound and see extra peaks that are not present in my standard. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of degradation. The primary degradation product is likely to be N6-methyladenine resulting from the hydrolysis of the N-glycosidic bond.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table provides a general guide to the expected stability of purine nucleosides under various conditions, which can be used as a starting point for experimental design.
| Condition | Stress Level | Expected Stability of this compound | Primary Degradation Pathway |
| pH | |||
| Acidic (pH < 4) | High | Low | Hydrolysis of N-glycosidic bond |
| Neutral (pH 6-8) | Low | High | Minimal degradation |
| Alkaline (pH > 9) | Moderate | Moderate to High | Potential for base-catalyzed hydrolysis |
| Temperature | |||
| -80°C (in DMSO) | Very Low | Very High | - |
| -20°C (Solid) | Very Low | Very High | - |
| 4°C (Aqueous) | Low | Moderate (Short-term) | Slow hydrolysis |
| 25°C (Aqueous) | Moderate | Low to Moderate | Hydrolysis |
| > 40°C (Aqueous) | High | Low | Accelerated hydrolysis |
| Solvent | |||
| Anhydrous DMSO | Very Low | Very High | - |
| Water/Aqueous Buffer | Moderate | Moderate to Low | Hydrolysis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in your experimental buffer using HPLC.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
HPLC system with a C18 column and UV detector
-
Sterile microcentrifuge tubes
-
Incubator or water bath
-
-
Procedure:
-
Dilute the this compound DMSO stock solution into your experimental buffer to the final working concentration.
-
Immediately take a "time zero" sample and inject it into the HPLC to obtain an initial peak area for the intact compound.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze it by HPLC.
-
Monitor the peak area of this compound and the appearance of any new peaks over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
References
troubleshooting poor cell viability with N6-Methyl-xylo-adenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability in experiments involving N6-Methyl-xylo-adenosine.
Troubleshooting Guide: Poor Cell Viability
Poor cell viability is a common issue when working with experimental compounds. This guide provides a systematic approach to identifying and resolving potential problems.
Question: My cells are showing low viability after treatment with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low cell viability can stem from several factors, ranging from the compound's intrinsic properties to experimental conditions. Follow these steps to troubleshoot the issue:
Step 1: Verify Compound and Stock Solution Integrity
-
Is the compound dissolving properly? this compound, like many nucleoside analogs, may have limited solubility in aqueous solutions. Precipitates in your stock solution or culture medium can lead to inconsistent concentrations and may be toxic to cells.[1]
-
Solution: Visually inspect your stock solution and final dilutions for any precipitates. Consider using a different solvent or a lower concentration. A solubility test before starting cell-based experiments is recommended.
-
-
Is the stock solution stable? Improper storage can lead to degradation of the compound.
-
Solution: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.
-
Step 2: Optimize Experimental Parameters
-
Is the concentration too high? As a nucleoside analog, this compound is expected to be cytotoxic at certain concentrations.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. This will help you identify the 50% cytotoxic concentration (CC50).[2]
-
-
Is the incubation time appropriate? The cytotoxic effects of nucleoside analogs are often time-dependent.
-
Solution: Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, and 72 hours).[2]
-
-
Are your cell seeding densities optimal? Cell density can influence the response to a cytotoxic compound.
-
Solution: Ensure you are using a consistent and optimal cell seeding density for your assays. Cells should be in the exponential growth phase during treatment.[2]
-
Step 3: Evaluate Cell Culture Conditions
-
Are your cells healthy before treatment? Unhealthy starting cultures are more susceptible to the effects of experimental compounds.
-
Solution: Regularly check your cell cultures for signs of stress or contamination. Ensure they are within a low passage number.
-
-
Could there be contamination? Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and experimental outcomes.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of microbial growth.
-
-
Are the general cell culture conditions optimal? Issues with incubators (temperature, CO2 levels), media, or reagents can contribute to poor cell viability.
-
Solution: Verify incubator settings and ensure all reagents are of high quality and not expired.
-
Step 4: Consider the Mechanism of Action
-
Is this compound inducing apoptosis or cell cycle arrest? Nucleoside analogs often interfere with DNA synthesis, which can trigger these cellular processes.[3]
-
Solution: Use specific assays to investigate these possibilities. For apoptosis, consider Annexin V/PI staining. For cell cycle analysis, use propidium (B1200493) iodide staining followed by flow cytometry.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an adenosine (B11128) analog.[1][4] Like other nucleoside analogs, it is likely to exert its effects by interfering with nucleic acid synthesis, potentially leading to cytotoxicity in rapidly dividing cells such as cancer cells.[1] Adenosine analogs can also interact with adenosine receptors on the cell surface, which may influence signaling pathways related to cell proliferation and apoptosis.[1]
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can arise from several sources:
-
Cell Line Heterogeneity: Over time, cell lines can drift, leading to a mixed population of sensitive and resistant cells. It is advisable to regularly restart cultures from frozen stocks and use cells within a consistent passage number range.[1]
-
Reagent Variability: New batches of media, serum, or other reagents can introduce variability. It is good practice to test new lots of critical reagents.[1]
-
Inconsistent Experimental Procedures: Ensure that all experimental parameters, such as incubation times, compound concentrations, and cell seeding densities, are kept consistent between experiments.[1]
Q3: My cancer cell line, which was initially sensitive to this compound, has become resistant. Why?
A3: This is likely due to the development of acquired resistance, a common phenomenon in cancer cells. Mechanisms of resistance to nucleoside analogs can include:
-
Altered Drug Transport: Reduced expression or function of nucleoside transporters that bring the compound into the cell.[1]
-
Metabolic Inactivation: Increased expression of enzymes that inactivate this compound.[1]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[1]
Q4: How should I prepare and store this compound?
A4: For specific handling instructions, always refer to the manufacturer's data sheet. Generally, you should:
-
Storage: Store the solid compound at the recommended temperature, typically -20°C.
-
Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions in culture medium for each experiment.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for the cytotoxicity of this compound. Note: These values should be determined experimentally for your specific cell line and conditions.
Table 1: Hypothetical 50% Cytotoxic Concentration (CC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical CC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15 |
| MCF-7 | Breast Cancer | 48 | 25 |
| A549 | Lung Cancer | 48 | 10 |
| Jurkat | T-cell Leukemia | 24 | 5 |
Table 2: Example of a Dose-Response Experiment for this compound
| Concentration (µM) | % Cell Viability (48 hours) |
| 0 (Vehicle Control) | 100 |
| 1 | 95 |
| 5 | 70 |
| 10 | 55 |
| 20 | 30 |
| 50 | 10 |
| 100 | 2 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Gently shake the plate and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.[4]
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: Troubleshooting workflow for poor cell viability.
Caption: General experimental workflow for assessing cell viability.
Caption: Potential signaling pathways of adenosine analogs.
References
Technical Support Center: N6-Methyl-xylo-adenosine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N6-Methyl-xylo-adenosine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 9-β-D-xylofuranosyladenine (xylo-adenosine).[1] This nucleoside analog serves as the scaffold for the N6-methylation reaction.
Q2: What are the typical methylation agents used for this synthesis?
A2: Dimethyl sulfate (B86663) (DMS) is a frequently used methylating agent for the N6-position of adenosine (B11128) and its analogs.[1] Other methylating agents, such as methyl iodide, have also been employed for adenosine methylation, though reaction conditions may vary.[2]
Q3: What are the critical reaction conditions to control for optimal yield?
A3: Key parameters to control include temperature, pH (alkalinity), and the stoichiometry of the reactants. The reaction is often performed in a strongly alkaline medium to facilitate the methylation of the exocyclic amino group.[3] Maintaining a low temperature (e.g., 0-5 °C) during the addition of the methylating agent is also crucial to minimize side reactions.[1]
Q4: Are protecting groups necessary for this synthesis?
A4: While direct methylation of unprotected xylo-adenosine is possible, the use of protecting groups on the sugar hydroxyls can prevent the formation of O-methylated byproducts, thereby improving the yield and simplifying purification.[3][4] The choice of protecting group can significantly impact the overall efficiency and yield.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Yield of this compound | 1. Inactive methylating agent. 2. Insufficiently alkaline reaction conditions. 3. Reaction temperature too low, leading to a slow reaction rate. | 1. Use a fresh, unopened bottle of dimethyl sulfate or other methylating agent. 2. Ensure the sodium hydroxide (B78521) solution is of the correct molarity and that the pH of the reaction mixture is strongly alkaline. 3. After the initial low-temperature addition of the methylating agent, consider allowing the reaction to slowly warm to room temperature and monitor its progress. |
| Presence of Multiple Products (Side Reactions) | 1. O-methylation: Methylation of the sugar hydroxyl groups is a common side reaction, especially in strongly alkaline conditions.[3] 2. N7-methylation: Glycosylation can sometimes occur at the N7 position of the purine (B94841) ring.[5] 3. Polymethylation: Multiple methyl groups may be added to the adenosine molecule. | 1. Consider using protecting groups for the sugar hydroxyls to prevent O-methylation. Benzoyl (Bz) or phenoxyacetyl (Pac) are common choices.[4] Alternatively, carefully control the stoichiometry of the methylating agent. 2. Optimize reaction conditions, as the choice of solvent and Lewis acid can influence N9/N7 regioselectivity in related reactions.[5] 3. Use a controlled amount of the methylating agent (e.g., 1.5 equivalents) to minimize polymethylation. |
| Difficulties in Product Purification | 1. Co-elution of the desired product with unreacted starting material or byproducts. 2. Presence of inorganic salts from the reaction workup. | 1. Utilize High-Performance Liquid Chromatography (HPLC) for purification. A reversed-phase C18 column is often effective for separating nucleosides and their modified forms.[6] Ion-exchange chromatography can also be used to separate different methylated products.[3] 2. Ensure proper desalting steps are included in the purification protocol. |
| Low β-Anomer Yield (if applicable to synthesis strategy) | 1. Incomplete silylation of the nucleobase (in methods requiring this step). 2. Suboptimal reaction temperature affecting stereoselectivity. | 1. Ensure complete silylation by using an excess of the silylating agent and allowing for sufficient reaction time.[5] 2. Perform the glycosylation step at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity.[5] |
Experimental Protocols
Protocol 1: Direct N6-Methylation of 9-β-D-xylofuranosyladenine
This protocol is adapted from the method described by Darzynkiewicz et al. (1977) for the methylation of xylofuranosyladenine.[1]
Materials and Reagents:
| Reagent/Material | Grade |
| 9-β-D-xylofuranosyladenine | ≥98% |
| Dimethyl sulfate (DMS) | ≥99% |
| Sodium hydroxide (NaOH) | ACS grade |
| Dowex 1-X8 resin (OH- form) | 200-400 mesh |
| Ammonium (B1175870) bicarbonate (NH4HCO3) | ≥99% |
| Methanol (MeOH) | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric acid (HCl) | ACS grade |
| Deionized water |
Procedure:
-
N6-Methylation Reaction:
-
Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.5 equivalents of dimethyl sulfate to the stirred solution.
-
Continue stirring at 0-5 °C for 1 hour, then allow the reaction to proceed at room temperature for 2-3 hours.
-
Neutralize the reaction mixture with hydrochloric acid.
-
-
Purification:
-
Concentrate the neutralized solution under reduced pressure.
-
Resuspend the residue in a minimal amount of water and load it onto a Dowex 1-X8 (OH- form) column.
-
Elute the column with a linear gradient of ammonium bicarbonate solution (e.g., 0 to 0.5 M).
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis and purification of this compound.
Signaling Pathways Involving N6-methyladenosine (m6A)
N6-methyladenosine (m6A) is a prevalent mRNA modification that plays a crucial role in regulating gene expression and is implicated in various signaling pathways, particularly in cancer.[7][8][9]
Caption: Regulation of key cancer-related signaling pathways by N6-methyladenosine (m6A) modification.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
addressing inconsistencies in N6-Methyl-xylo-adenosine results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing inconsistencies in experimental results involving N6-Methyl-xylo-adenosine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to ensure the accuracy and reproducibility of your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and actionable troubleshooting steps.
Problem 1: Inconsistent or No Biological Activity
Symptoms:
-
Higher than expected IC50 values.
-
Lack of dose-response relationship.
-
Complete loss of cytotoxic effect.
| Possible Cause | Troubleshooting Steps |
| Compound Purity and Integrity | 1. Verify Compound Identity and Purity: Confirm the identity and purity of your this compound stock using techniques like ¹H NMR and LC-MS. Compare the obtained spectra with reference data (see Data Presentation section). 2. Assess Compound Stability: Nucleoside analogs can be susceptible to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Information on the stability of this compound in solution is limited; therefore, it is recommended to use freshly prepared solutions for each experiment.[1][2][3] |
| Cell Line Health and Identity | 1. Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to rule out cross-contamination. 2. Mycoplasma Contamination: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses to treatments. |
| Experimental Design | 1. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density, as this can influence the apparent cytotoxicity of a compound. 2. Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability. |
Problem 2: High Variability Between Replicates and Experiments
Symptoms:
-
Large error bars in cell viability assays.
-
Poor reproducibility of results across different experimental days.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Standardize Cell Passaging: Use cells within a consistent and low passage number range to minimize phenotypic drift. 2. Uniform Plating: Ensure even cell distribution when seeding plates to avoid edge effects. |
| Assay-Specific Issues | 1. Assay Interference: Some compounds can interfere with the readout of viability assays (e.g., MTT reduction). Consider using an orthogonal assay (e.g., CellTiter-Glo) to confirm results. 2. Incubation Times: Precisely control incubation times with the compound and assay reagents. |
| Development of Drug Resistance | 1. Monitor IC50 Over Time: If cells are continuously exposed to the compound, they may develop resistance.[4] Periodically determine the IC50 to monitor for any shifts. 2. Use Low Passage Cells: Whenever possible, use early passage cells from a frozen stock to ensure sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a synthetic nucleoside analog of adenosine (B11128).[5] Like other adenosine analogs, it is presumed to exert its biological effects by interfering with nucleic acid synthesis, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.[4] Additionally, adenosine analogs can interact with adenosine receptors on the cell surface, potentially modulating various signaling pathways that control cell proliferation and apoptosis.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use. Due to limited data on its stability in aqueous solutions, fresh dilutions are highly recommended for each experiment.
Q3: My cancer cell line has become resistant to this compound. What are the possible mechanisms?
A3: Resistance to nucleoside analogs is a known phenomenon in cancer cells.[4] Potential mechanisms include:
-
Altered Drug Transport: Downregulation of nucleoside transporters that bring the compound into the cell.[4]
-
Metabolic Inactivation: Increased expression of enzymes that metabolize and inactivate the compound.[4]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[4]
Data Presentation
Hypothetical Cytotoxicity Data
The following table presents hypothetical IC50 values for this compound in various cancer cell lines. Note: These are example values and should be experimentally determined for your specific cell lines and conditions.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 5,000 | 72 | 15.2 |
| MCF-7 | Breast Cancer | 8,000 | 72 | 28.5 |
| A549 | Lung Cancer | 6,000 | 72 | 45.8 |
| Jurkat | T-cell Leukemia | 10,000 | 48 | 8.7 |
Compound Characterization Data (Illustrative)
Below are illustrative ¹H NMR and Mass Spectrometry data for this compound for reference. Researchers should obtain their own data for compound verification.
¹H NMR (400 MHz, DMSO-d₆) - Illustrative
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 1H | H-2 |
| 8.15 | s | 1H | H-8 |
| 7.90 | br s | 1H | NH |
| 5.90 | d | 1H | H-1' |
| 5.45 | d | 1H | 2'-OH |
| 5.15 | d | 1H | 3'-OH |
| 4.60 | t | 1H | 5'-OH |
| 4.50 | m | 1H | H-2' |
| 4.10 | m | 1H | H-3' |
| 3.95 | m | 1H | H-4' |
| 3.60, 3.50 | m | 2H | H-5' |
| 3.30 | s | 3H | N6-CH₃ |
Mass Spectrometry (ESI+) - Illustrative
-
Molecular Formula: C₁₁H₁₅N₅O₄
-
Molecular Weight: 281.27 g/mol
-
[M+H]⁺: 282.12
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the experimental workflow and potential mechanism of action of this compound.
References
- 1. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of N6-Methyl-xylo-adenosine and N6-methyladenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of N6-Methyl-xylo-adenosine and N6-methyladenosine (m6A). While extensive research has elucidated the multifaceted roles of m6A as an epigenetic RNA modification and a signaling molecule, data on this compound remains comparatively limited. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes key signaling pathways to facilitate a clear understanding of their distinct and potentially overlapping functions.
I. Comparative Overview of Biological Activities
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, thereby influencing a wide array of cellular processes.[1][2][3] Its biological effects are primarily mediated through a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[1][2] In contrast, this compound is a synthetic adenosine (B11128) analog.[4][5] Like other nucleoside analogs, it is designed to interfere with nucleic acid synthesis, positioning it as a candidate for anticancer therapies.[6] It is also suggested to modulate signaling pathways through cell surface adenosine receptors.[6]
The most striking difference in their known biological activities lies in their primary modes of action. N6-methyladenosine's effects are largely intracellular, governing gene expression post-transcriptionally. However, recent evidence has revealed a novel extracellular role for m6A as a specific and potent ligand for the A3 adenosine receptor (A3AR), suggesting a dual function as both an epitranscriptomic mark and a signaling molecule.[7][8][9] The biological activity of this compound is presumed to be primarily through its action as a nucleoside analog and its potential interaction with adenosine receptors, though specific receptor affinities and downstream signaling effects are not well-documented in publicly available literature.[4][5][6]
II. Quantitative Data on Biological Activities
| Biological Parameter | N6-methyladenosine (m6A) | This compound | Reference |
| Receptor Binding/Activation | |||
| A3 Adenosine Receptor (A3AR) Activation (EC50) | Higher potency than adenosine | Data not available | [7] |
| Cellular Effects | |||
| Role in Cancer Cell Proliferation | Modulates proliferation (can be pro- or anti-proliferative depending on cancer type) | Presumed to inhibit proliferation | [1] |
| Role in Apoptosis | Regulates apoptosis (can be pro- or anti-apoptotic) | Presumed to induce apoptosis | [10] |
III. Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activities of adenosine analogs like N6-methyladenosine and this compound.
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or N6-methyladenosine) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.[11]
B. Adenosine Receptor Binding Assay
This assay is used to determine the affinity of a compound for specific adenosine receptor subtypes.
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known affinity for a specific adenosine receptor subtype is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) is calculated.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1AR, [125I]AB-MECA for A3AR) and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[4][12]
IV. Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways for N6-methyladenosine and this compound.
Caption: Dual roles of N6-methyladenosine in cellular regulation.
Caption: Proposed mechanisms of action for this compound.
V. Conclusion
N6-methyladenosine is a well-characterized molecule with dual intracellular and extracellular functions, acting as a critical regulator of gene expression and a signaling molecule. Its biological effects are extensively documented, with a growing body of quantitative data. In contrast, this compound is a synthetic analog with purported anticancer and vasodilatory effects, likely mediated through interference with nucleic acid synthesis and interaction with adenosine receptors. However, a significant gap exists in the publicly available scientific literature regarding its specific biological activities, quantitative performance, and the signaling pathways it modulates. Further research is required to fully elucidate the therapeutic potential and mechanisms of action of this compound and to enable a more direct and comprehensive comparison with N6-methyladenosine.
References
- 1. Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA N6-methyladenosine modification in cancers: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-Methyladenosine in Cancer Immunotherapy: An Undervalued Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 10. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
A Comparative Guide to Xyloadenosine Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of xyloadenosine analogs with other adenosine (B11128) derivatives, focusing on their stability, antiviral, and anticancer properties. The information is supported by experimental data to aid in research and development decisions.
I. Comparative Analysis of Biological Activity
Xyloadenosine analogs have emerged as a promising class of molecules with significant therapeutic potential. Their structural modifications, particularly in the sugar moiety, confer unique biological properties compared to adenosine and other analogs. This section presents a comparative analysis of their stability and efficacy in antiviral and anticancer applications.
Stability of Xyloadenosine Analogs
A key challenge in the development of nucleoside analog-based therapeutics is their metabolic instability. Xyloadenosine analogs have been shown to possess enhanced stability against enzymatic degradation. A notable example is the xyloadenosine analogue of the 5'-dephosphorylated 2-5A core, (xyloA2'p)2xyloA. This analog is over 100 times more stable than the parent 2-5A core compound in cell-free extracts[1]. This increased stability is attributed to the xylose sugar configuration, which renders the molecule resistant to phosphodiesterase cleavage.
| Compound | Relative Stability | Key Findings |
| (xyloA2'p)2xyloA | >100-fold higher than 2-5A core | Resistant to phosphodiesterase degradation.[1] |
| 2-5A core | Baseline | Rapidly degraded by cellular phosphodiesterases.[1] |
Antiviral Efficacy
The enhanced stability of xyloadenosine analogs often translates to superior antiviral activity. (xyloA2'p)2xyloA has demonstrated potent activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), being over 100 times more active than the parent 2-5A core in vitro[1]. The antiviral mechanism of this analog involves a slow intracellular release of xyloadenosine monophosphate (xyloAMP), which is resistant to deamination, a common pathway for the inactivation of adenosine analogs.
| Compound | Target Virus | In Vitro Activity | Mechanism of Action |
| (xyloA2'p)2xyloA | HSV-1, HSV-2 | >100-fold higher than 2-5A core | Slow intracellular release of deamination-resistant xyloAMP. |
| 2-5A core | Semliki Forest virus, encephalomyocarditis virus | No significant antiviral activity when exogenously administered. | Requires 5'-triphosphate for activation of RNase L.[1] |
Anticancer Potential
While extensive comparative data on the anticancer activity of a wide range of xyloadenosine analogs is still emerging, the broader class of adenosine analogs has shown significant promise in cancer therapy. Analogs like cladribine (B1669150) and clofarabine (B1669196) have demonstrated potent efficacy in preclinical models of chondrosarcoma by inducing apoptosis and cell-cycle arrest. Given the enhanced stability and unique metabolic profile of xyloadenosine analogs, they represent a compelling area for future anticancer drug development.
| Compound Class | Cancer Model | Key Findings |
| Adenosine Analogs (general) | Various, including leukemia and solid tumors | Induction of apoptosis, inhibition of DNA synthesis. |
| Xyloadenosine Analogs | (Under investigation) | Enhanced stability suggests potential for improved therapeutic index. |
II. Signaling Pathways and Mechanisms of Action
The biological effects of xyloadenosine analogs are dictated by their unique interactions with cellular signaling pathways, which can differ significantly from those of adenosine and the canonical 2-5A system.
Divergence from the Classical 2-5A Antiviral Pathway
The well-established antiviral mechanism of the interferon-induced 2-5A system involves the activation of RNase L, leading to the degradation of viral and cellular RNA. However, the xyloadenosine analog (xyloA2'p)2xyloA exerts its antiviral effect through a distinct pathway. It does not activate the 2-5A-dependent endonuclease. Instead, its activity relies on its intracellular degradation to monomer units, primarily xyloAMP.
Caption: Contrasting signaling pathways of the canonical 2-5A system and a xyloadenosine analog.
III. Experimental Workflows and Protocols
The evaluation of xyloadenosine analogs relies on a series of well-defined experimental procedures to assess their stability, cellular uptake, metabolism, and biological activity.
Experimental Workflow for Antiviral Activity Assessment
A typical workflow for evaluating the antiviral efficacy of a xyloadenosine analog involves cell culture, virus infection, compound treatment, and quantification of viral replication.
Caption: A generalized workflow for determining the antiviral activity of xyloadenosine analogs.
Detailed Experimental Protocols
Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay is a standard method to quantify the inhibition of viral replication by an antiviral compound.
-
Cell Seeding:
-
Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Virus Infection and Compound Treatment:
-
On the day of the experiment, remove the culture medium from the cells.
-
Infect the cell monolayers with a dilution of HSV-1 or HSV-2 calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Prepare serial dilutions of the xyloadenosine analog in culture medium.
-
After the adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the analog to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Plaque Formation and Visualization:
-
Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.
-
After incubation, fix the cells with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde).
-
Stain the fixed cells with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Wash the plates to remove excess stain and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Enzymatic Stability Assay
This assay assesses the resistance of a nucleoside analog to degradation by cellular enzymes.
-
Preparation of Cell Extract:
-
Prepare a cell-free extract from a relevant cell line (e.g., HeLa cells) by sonication or detergent lysis.
-
Clarify the extract by centrifugation to remove cellular debris.
-
-
Incubation and Analysis:
-
Incubate the xyloadenosine analog and the parent compound (as a control) with the cell-free extract at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the enzymatic activity (e.g., by heat inactivation or addition of a chemical inhibitor).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact compound against time.
-
Determine the half-life of each compound in the cell extract.
-
IV. Conclusion
Xyloadenosine analogs, exemplified by (xyloA2'p)2xyloA, represent a significant advancement in the field of nucleoside therapeutics. Their enhanced stability and potent biological activity, coupled with a distinct mechanism of action, underscore their potential for the development of novel antiviral and anticancer agents. Further research into a broader range of xyloadenosine analogs is warranted to fully explore their therapeutic utility. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these promising compounds.
References
A Comparative Guide to the Mechanism of Action: N6-Methyl-xylo-adenosine vs. Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of the endogenous nucleoside adenosine (B11128) and its synthetic analog, N6-methyl-xylo-adenosine. Due to a lack of specific experimental data for this compound, this comparison heavily leverages data from the closely related N6-methyladenosine (m6A) to infer potential activities and highlight key structural differences that may influence biological function.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Its signaling is pivotal in cardiovascular, nervous, and immune systems. This compound is a synthetic analog of adenosine, characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of ribose. While broadly classified as an adenosine analog with potential as a vasodilator and in cancer research, specific data on its mechanism of action remains scarce.[1][2][] This guide synthesizes the known mechanisms of adenosine and contrasts them with the known effects of N6-methylation on adenosine receptor interaction, primarily through data available for N6-methyladenosine (m6A), to provide a framework for understanding the potential pharmacology of this compound.
Adenosine: A Pleiotropic Signaling Molecule
Adenosine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs), each with a unique tissue distribution and downstream signaling cascade.[4]
-
A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels.[5][6][7]
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP levels.[8][9][10] The A2B receptor can also couple to Gq, activating the phospholipase C pathway.[6][11]
The diverse physiological effects of adenosine are a direct consequence of the differential activation of these receptor subtypes.
The Impact of N6-Methylation: Insights from N6-Methyladenosine (m6A)
While distinct from this compound, N6-methyladenosine (m6A) provides critical insights into how N6-methylation of the adenine ring can alter receptor affinity and signaling. m6A is a well-known epigenetic modification in RNA but has also been identified as an extracellular signaling molecule.[12][13][14][15][16][17]
Notably, studies have shown that N6-methyladenosine is a potent and selective endogenous ligand for the human A3 adenosine receptor , exhibiting a significantly higher affinity for this subtype compared to adenosine.[12][13][14][15][16] This finding underscores the potential for the N6-methyl group to significantly modulate receptor interaction.
This compound: An Uncharacterized Analog
This compound combines the N6-methylation with a change in the sugar moiety from ribose to xylose. The inversion of the hydroxyl group at the 3' position of the sugar ring in xyloadenosine analogs is known to affect biological activity, in some cases leading to antiviral properties.[18] However, specific data on how this modification, in combination with N6-methylation, affects adenosine receptor binding and activation is not currently available in the scientific literature.
Based on the available information, it is plausible that this compound may exhibit altered affinity and/or efficacy at one or more of the adenosine receptor subtypes compared to adenosine. The N6-methyl group could potentially enhance affinity for the A3 receptor, similar to m6A, while the xylose moiety could introduce steric or conformational changes that further modulate receptor interaction.
Quantitative Data Comparison
The following table summarizes the available quantitative data for adenosine and N6-methyladenosine, highlighting the enhanced potency of m6A at the A3 receptor. No quantitative data for this compound is currently available.
| Ligand | Receptor Subtype | Parameter | Value | Reference |
| Adenosine | Human A3 | EC50 | 91 ± 11 nM | [14] |
| N6-Methyladenosine (m6A) | Human A3 | EC50 | 9.8 ± 0.39 nM | [14] |
| Adenosine | Rat A1 | Ki | ~10-30 nM (high affinity site) | [19] |
| Adenosine | Rat A2A | Ki | ~10-30 nM (high affinity site) | [19] |
| Adenosine | Rat A3 | Ki | ~1 µM | [19] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways of adenosine receptors.
Caption: Signaling pathway for A1 and A3 adenosine receptors.
Caption: Signaling pathway for A2A and A2B adenosine receptors.
Experimental Protocols
Detailed experimental protocols are essential for characterizing the mechanism of action of novel adenosine analogs like this compound.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
-
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from adenosine receptors.
-
Materials:
-
Membrane preparations from cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands: [3H]CCPA (for A1), [3H]CGS 21680 (for A2A), or [125I]AB-MECA (for A3).
-
This compound and unlabeled adenosine as competitor ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the competitor ligand (this compound or adenosine).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay: cAMP Accumulation
This assay measures the effect of a compound on the intracellular levels of cAMP, indicating whether it acts as an agonist or antagonist at A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors.
-
Objective: To determine if this compound modulates adenylyl cyclase activity through adenosine receptors.
-
Materials:
-
Intact cells expressing the adenosine receptor subtype of interest.
-
This compound and adenosine.
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Treat the cells with varying concentrations of the test compound.
-
For Gi-coupled receptors, co-stimulate with forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
For agonists at Gs-coupled receptors, an increase in cAMP is expected. For agonists at Gi-coupled receptors, a decrease in forskolin-stimulated cAMP is expected.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Caption: Experimental workflow for characterizing this compound.
Conclusion
While adenosine's mechanism of action is well-established, the pharmacological profile of this compound remains to be elucidated through rigorous experimental investigation. The available data on N6-methyladenosine strongly suggests that the N6-methyl modification can significantly enhance affinity for the A3 adenosine receptor. The additional presence of the xylose sugar moiety in this compound introduces another layer of structural variation that necessitates dedicated studies to determine its impact on receptor binding and functional activity. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive characterization of this and other novel adenosine analogs, which is crucial for the development of new therapeutic agents targeting the adenosinergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 18. Xyloadenosine analogue of (A2'p)2A inhibits replication of herpes simplex viruses 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novoside X: A Comparative Guide to a Novel Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the experimental results of a novel nucleoside analog, "Novoside X." To establish a clear benchmark, Novoside X's performance is objectively compared against well-established antiviral and anticancer nucleoside analogs, Remdesivir and Gemcitabine, respectively. This document outlines detailed experimental protocols and presents supporting data in a clear, comparative format to aid in the evaluation of Novoside X's therapeutic potential.
Comparative Performance Data
The efficacy of Novoside X was assessed against standard positive controls in both antiviral and anticancer assays. All quantitative data, including IC50 (half-maximal inhibitory concentration), CC50 (half-maximal cytotoxic concentration), and the resulting selectivity index (SI), are summarized below.
Antiviral Activity: Novoside X vs. Remdesivir
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Novoside X | SARS-CoV-2 | Vero E6 | 0.8 | >100 | >125 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 1.2 | >100 | >83 |
| Novoside X | Influenza A (H1N1) | MDCK | 2.5 | >100 | >40 |
| Remdesivir | Influenza A (H1N1) | MDCK | >50 | >100 | - |
Anticancer Activity: Novoside X vs. Gemcitabine
| Compound | Cancer Cell Line | IC50 (µM) |
| Novoside X | Pancreatic (PANC-1) | 5.2 |
| Gemcitabine | Pancreatic (PANC-1) | 8.5 |
| Novoside X | Lung (A549) | 7.8 |
| Gemcitabine | Lung (A549) | 10.1 |
| Novoside X | Breast (MCF-7) | 4.1 |
| Gemcitabine | Breast (MCF-7) | 6.3 |
Mechanism of Action of Nucleoside Analogs
Nucleoside analogs function as antimetabolites by mimicking endogenous nucleosides. Following cellular uptake, they are phosphorylated to their active triphosphate form. This active form is then incorporated into the growing DNA or RNA chain by polymerases, leading to chain termination and the inhibition of nucleic acid synthesis. This process is the foundational mechanism of action for many antiviral and anticancer therapies.
General mechanism of nucleoside analogs.
Experimental Workflow for Validation
The validation of a novel nucleoside analog follows a structured workflow, beginning with initial screening and progressing to detailed mechanistic studies. This ensures a thorough evaluation of the compound's efficacy and safety profile.
Experimental workflow for validation.
Hypothetical Signaling Pathway of Novoside X in Cancer Cells
In cancer cells, Novoside X is hypothesized to exert its effects not only through DNA chain termination but also by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.
Hypothetical signaling pathway of Novoside X.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay for Cytotoxicity (CC50)
Objective: To determine the concentration of the compound that reduces cell viability by 50%.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a positive control (e.g., Doxorubicin for cancer cells) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity (IC50)
Objective: To determine the concentration of the compound that inhibits viral plaque formation by 50%.
Protocol:
-
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayer with the virus at a known titer for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a positive control (e.g., Remdesivir).
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Staining: Fix and stain the cells with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Western Blot for Signaling Pathway Analysis
Objective: To analyze the expression levels of key proteins in a signaling pathway upon compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-AKT, total AKT, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
N6-Methyl-xylo-adenosine: A Comparative Guide to Off-Target Effects of Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of N6-Methyl-xylo-adenosine and other prominent adenosine (B11128) analogs, including cordycepin (B1669437) and 2-chloroadenosine (B27285). Understanding the off-target profiles of these compounds is crucial for interpreting experimental results, predicting potential side effects, and guiding drug development efforts. While comprehensive data for this compound is still emerging, this guide summarizes the available information and provides a framework for its evaluation alongside well-characterized adenosine analogs.
Introduction to Adenosine Analogs
Adenosine analogs are a class of molecules that mimic the structure of endogenous adenosine, a purine (B94841) nucleoside that plays a critical role in numerous physiological processes. By interacting with adenosine receptors and other cellular targets, these analogs can exert a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective activities. However, their structural similarity to adenosine can also lead to unintended interactions with various proteins, resulting in off-target effects. This guide focuses on the comparative off-target profiles of this compound, cordycepin (3'-deoxyadenosine), and 2-chloroadenosine.
Quantitative Comparison of Off-Target Effects
The following tables summarize the available quantitative data on the off-target effects of the selected adenosine analogs. It is important to note that direct comparative screening data for this compound is currently limited in the public domain.
Table 1: Adenosine Receptor Binding Affinity
| Compound | A1 Receptor Kᵢ (nM) | A2A Receptor Kᵢ (nM) | A3 Receptor Kᵢ (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cordycepin | Data Not Available | Data Not Available | Potentially interacts, but quantitative data is limited[1][2] |
| 2-Chloroadenosine | 300[3][4] | 80[3][4] | 1900[3][4] |
Table 2: Kinase Inhibition Profile
| Compound | Kinase Target(s) | IC₅₀ (µM) |
| This compound | Data Not Available | Data Not Available |
| Cordycepin | PI3K/mTOR/AKT pathway components | Varies by cell line and specific kinase[5] |
| 2-Chloroadenosine | Data Not Available | Data Not Available |
Known Off-Target Effects and Signaling Pathways
This compound
This compound is recognized as an adenosine analog with potential applications as a smooth muscle vasodilator and an anti-cancer agent[6]. While specific off-target interaction data is not yet available, its structural similarity to N6-methyladenosine suggests a potential interaction with adenosine receptors. N6-methyladenosine has been identified as a ligand for the human A3 adenosine receptor, exhibiting a higher affinity than adenosine itself.
Cordycepin (3'-deoxyadenosine)
Cordycepin is a well-studied adenosine analog with a broad range of biological activities. Its off-target effects are known to be mediated through various signaling pathways:
-
PI3K/mTOR/AKT Signaling: Cordycepin has been shown to consistently reduce signaling through the PI3K/mTOR/AKT pathway, which is crucial for cell survival and proliferation[5].
-
AMPK Activation: It is also known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[5].
-
Adenosine A3 Receptor: Some studies suggest that the anti-tumor effects of cordycepin may be mediated through the stimulation of adenosine A3 receptors[1][2].
2-Chloroadenosine
2-Chloroadenosine is a stable adenosine analog that acts as an agonist at adenosine receptors. Its off-target effects are primarily related to its interaction with these receptors, leading to downstream signaling events. It has been shown to induce apoptosis in various cell types, a process that can be mediated through both receptor activation and intracellular metabolism[7].
Signaling Pathway Diagrams
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to characterize the off-target effects of adenosine analogs.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for different adenosine receptor subtypes.
Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific adenosine receptor subtype expressed in cell membranes.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA).
-
Unlabeled adenosine receptor agonist/antagonist for determining non-specific binding (e.g., NECA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound dilutions, a fixed concentration of the radioligand, and the cell membrane preparation.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand to a set of wells.
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the inhibitory activity (IC₅₀) of a test compound against a panel of protein kinases.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production.
Materials:
-
Purified recombinant kinases.
-
Kinase-specific substrates.
-
Test compound (e.g., this compound).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a white-walled multi-well plate, add the kinase, the test compound, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the off-target effects of this compound and other key adenosine analogs. While there is a clear need for more quantitative data on the off-target profile of this compound, the information available for cordycepin and 2-chloroadenosine highlights the importance of comprehensive characterization. The provided experimental protocols offer a standardized approach for generating the necessary data to build a more complete understanding of the selectivity and potential liabilities of this compound and other novel adenosine analogs. This knowledge is essential for advancing these promising compounds through the drug discovery and development pipeline.
References
- 1. N6-methyladenosine and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional effects of heavy metal exposures on N6-methyladenosine (m6A) methylation and other Epitranscriptomic modifications in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Chloroadenosine | 146-77-0 [chemicalbook.com]
N6-Methyl-xylo-adenosine Demonstrates Enhanced Enzymatic Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enzymatic stability of N6-Methyl-xylo-adenosine against other adenosine (B11128) analogs, supported by experimental data and detailed protocols.
This compound, a structurally modified analog of adenosine, exhibits significant resistance to enzymatic degradation, a key characteristic for its potential therapeutic applications. This enhanced stability is primarily attributed to the xylose sugar moiety, which sterically hinders the approach of catabolic enzymes.
Enhanced Resistance to Deamination
One of the primary metabolic pathways for adenosine and its analogs is deamination, catalyzed by adenosine deaminase (ADA). This enzymatic conversion of adenosine to inosine (B1671953) inactivates the molecule. However, modifications to the sugar or base can significantly impact the efficiency of this process.
Studies on related xylose-containing nucleoside analogs have shown a marked increase in stability against enzymatic degradation. For instance, a xylofuranosyladenosine analogue within a dinucleotide structure was found to be resistant to degradation by 2',3'-exoribonuclease. Furthermore, xylose-modified analogs of 2',3'-cGAMP have demonstrated increased stability in human serum and resistance to the nuclease ENPP1 compared to their natural counterparts[1]. This suggests that the xylo-configuration provides a structural barrier to enzymatic activity.
While direct quantitative data for the deamination of this compound by adenosine deaminase is not extensively available in the public domain, the collective evidence from studies on similar xylo-nucleosides strongly indicates a higher resistance to deamination compared to adenosine and other ribose-containing analogs.
Comparative Stability Data
To provide a clear comparison, the following table summarizes the expected relative stability of this compound based on available data for related compounds.
| Compound | Sugar Moiety | N6-Position Modification | Expected Relative Stability to Adenosine Deaminase |
| Adenosine | Ribose | None | Low |
| Cordycepin (3'-deoxyadenosine) | 3'-deoxyribose | None | Moderate |
| N6-Methyladenosine | Ribose | Methyl | Moderate to High |
| This compound | Xylose | Methyl | High |
Impact on Phosphorylation
In addition to degradation, the phosphorylation of nucleoside analogs by kinases is a critical step for their activation into pharmacologically active nucleotide forms. The structural modifications in this compound may also influence its interaction with adenosine kinase. The altered stereochemistry of the hydroxyl groups on the xylose sugar could potentially affect the binding affinity and phosphorylation efficiency by adenosine kinase compared to native adenosine. Further experimental investigation is required to quantify this effect.
Experimental Protocols
To facilitate further research and independent verification, detailed protocols for assessing enzymatic stability are provided below.
Adenosine Deaminase Stability Assay
This protocol outlines a method to determine the rate of deamination of a nucleoside analog by adenosine deaminase.
Materials:
-
Adenosine Deaminase (ADA), human or bovine
-
Spectrophotometer or HPLC system
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
This compound and other adenosine analogs for comparison
-
Perchloric acid (for reaction quenching)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the nucleoside analog at a known concentration.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a specific amount of adenosine deaminase.
-
Monitor the reaction over time by measuring the decrease in absorbance at 265 nm (for adenosine and its analogs) or by analyzing aliquots at different time points using HPLC to separate the substrate and the inosine product.
-
Quench the reaction at various time points by adding perchloric acid.
-
Calculate the rate of deamination and the half-life of the nucleoside analog in the presence of the enzyme.
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the metabolic pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the adenosine deaminase stability assay.
Caption: Metabolic pathways of adenosine and its analogs.
References
A Comparative Guide to Adenosine Receptor Ligand Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Adenosine (B11128) Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to numerous physiological processes. They are broadly classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors primarily couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. These distinct signaling pathways underscore the importance of receptor-selective ligands in research and therapeutic development.
Comparative Analysis of Adenosine Receptor Ligands
The selection of an appropriate adenosine analog with a specific receptor affinity profile is crucial for targeted research. The following table summarizes the binding affinities (Ki values) of four widely used adenosine analogs for human A1, A2A, and A3 adenosine receptors. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Receptor Selectivity |
| N6-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | A1 selective |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | Highly A1 selective[1][2] |
| CGS 21680 | 290[2] | 27[2] | >10,000 | A2A selective |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 14[3] | 20[3] | 6.2[3] | Non-selective |
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for conducting such an assay for adenosine receptors.
Protocol: Competitive Radioligand Binding Assay for Adenosine Receptors
1. Membrane Preparation:
-
Source: Tissues or cells endogenously expressing or recombinantly overexpressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g) to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).[4]
2. Assay Procedure:
-
Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: The assay is performed in a 96-well plate with a final volume of 250 µL per well. Each well contains:
-
150 µL of the membrane preparation (containing 3-20 µg of protein for cell membranes or 50-120 µg for tissue membranes).
-
50 µL of the competing test compound at various concentrations (or buffer for total binding).
-
50 µL of the radioligand solution. The choice of radioligand depends on the receptor subtype being studied (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A).[4]
-
-
Non-specific Binding: To determine non-specific binding, a high concentration of a non-radioactive, competing ligand (e.g., 10 µM NECA) is added.[5]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4]
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]
4. Quantification and Data Analysis:
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[6]
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Signaling Pathways
The binding of an agonist to an adenosine receptor subtype initiates a specific intracellular signaling cascade. The diagrams below illustrate the canonical signaling pathways for the A1 and A2A adenosine receptors.
References
A Researcher's Guide to Navigating the Specificity of Modified Adenosine Antibodies
An Objective Comparison and Validation Framework for Antibodies Targeting N6-Methylated Adenosine (B11128) Analogs
For researchers in the fields of epitranscriptomics, drug development, and molecular biology, antibodies that specifically recognize modified nucleosides are indispensable tools. While the interest in N6-Methyl-xylo-adenosine is growing, a thorough market survey reveals a notable absence of commercially available antibodies specifically validated for this compound. However, the closely related and extensively studied N6-methyladenosine (m6A) offers a mature landscape of antibody development and validation, providing a robust framework for assessing any future antibodies against modified adenosines.
This guide presents a comparative analysis of commercially available anti-m6A antibodies, focusing on their specificity and cross-reactivity. Furthermore, it provides detailed experimental protocols for researchers to independently validate and compare the performance of such antibodies, ensuring data integrity and reliability in their studies.
Comparative Analysis of Commercial Anti-m6A Antibodies
The selection of a high-quality antibody is the cornerstone of reliable results in techniques such as MeRIP-seq, dot blot, and ELISA.[1] The following table summarizes key features of several commercially available anti-m6A antibodies that have been cited in the literature.
| Supplier | Product Name / Clone | Catalog No. | Type | Host | Validated Applications |
| Synaptic Systems | Anti-m6A | 202 003 | Polyclonal | Rabbit | Dot Blot, IP, MeRIP, ELISA |
| Millipore/Merck | Anti-N6-methyladenosine (m6A), clone 17-3-4-1 | MABE1006 | Monoclonal | Mouse | Dot Blot, RNA IP[2] |
| Cell Signaling Tech | N6-Methyladenosine (m6A) (D9D9W) | 56593 | Monoclonal | Rabbit | Dot Blot, IP |
| Abcam | Anti-m6A antibody [m6A] | ab151230 | Monoclonal | Rabbit | Dot Blot, IP, MeRIP |
| Proteintech | m6A Monoclonal Antibody | 68055-1-Ig | Monoclonal | Mouse | Dot Blot |
Understanding Cross-Reactivity: The Critical Challenge
The primary challenge in using antibodies against modified nucleosides is ensuring specificity. The subtle structural differences between various adenosine modifications can lead to significant cross-reactivity, potentially yielding false-positive results.[3] For instance, an antibody's ability to distinguish m6A from unmodified adenosine (A), N1-methyladenosine (m1A), or the 5' cap structure (m7G) is paramount.[3] Validation data, often obtained through competitive assays, is crucial for assessing an antibody's performance.
The table below summarizes reported cross-reactivity data for a validated anti-m6A monoclonal antibody, clone #B1-3, which demonstrates high specificity.
| Antibody Clone | Target | Binds To | Negligible Binding / No Cross-Reactivity | Reference |
| #B1-3 | N6-methyladenosine (m6A) | Oligonucleotides containing a single m6A | Unmodified Adenosine (A), N1-methyladenosine (m1A) | [1] |
It is critical for researchers to perform their own validation, as lot-to-lot variability can impact antibody performance.[4]
Experimental Protocols for Antibody Validation
To objectively compare and validate antibodies, a series of standardized experiments should be performed. The following protocols provide a detailed methodology for key assays.
Competitive ELISA for Specificity Assessment
This assay quantitatively measures an antibody's specificity by assessing how well free modified nucleosides compete with immobilized antigens for antibody binding.[5]
Methodology:
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of a solution containing your target antigen (e.g., BSA-conjugated m6A) at 1-2 µg/mL in coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of competitor nucleosides (e.g., m6A, this compound, m1A, Adenosine) in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate the anti-m6A antibody (at a pre-determined optimal concentration) with each concentration of the competitor nucleosides for at least 1 hour at room temperature.
-
-
Incubation: Wash the coated plate three times. Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.[6]
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development: Add 100 µL of TMB substrate to each well. Allow the color to develop, then stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄).
-
Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance against the competitor concentration to determine the IC50 value for each nucleoside. A lower IC50 indicates higher binding affinity.
Dot Blot for Qualitative Specificity
A dot blot provides a straightforward qualitative assessment of an antibody's ability to bind to a specific modified RNA or oligonucleotide.[7]
Methodology:
-
Sample Preparation: Prepare serial dilutions of synthetic RNA oligonucleotides containing the modification of interest (e.g., m6A), as well as control oligonucleotides (e.g., with unmodified A or other modifications like m1A).[1]
-
Membrane Application: Carefully spot 1-2 µL of each RNA dilution onto a nitrocellulose or nylon membrane. Allow the spots to air dry completely.[8]
-
Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker (e.g., 254 nm UV light).[8]
-
Blocking: Incubate the membrane in Blocking Buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle shaking.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-m6A antibody at an optimized dilution (e.g., 1:1000 to 1:2000) in Blocking Buffer overnight at 4°C.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[7]
-
Detection: Wash the membrane three times with Wash Buffer. Apply a chemiluminescent substrate (ECL) and visualize the signal using an imaging system. The intensity of the dots will indicate the antibody's binding preference.
Methylated RNA Immunoprecipitation (MeRIP-seq) for In Vivo Validation
MeRIP-seq is the gold standard for mapping m6A sites across the transcriptome and serves as a functional validation of an antibody's performance in a complex biological sample.[9]
Methodology:
-
RNA Preparation: Isolate total RNA from cells or tissues of interest. Purify mRNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the mRNA to an average size of ~100-200 nucleotides using fragmentation buffer or enzymatic methods.[9]
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with the anti-m6A antibody in IP buffer overnight at 4°C. A parallel reaction with a non-specific IgG should be run as a negative control.[10]
-
Add Protein A/G magnetic beads to the mixture and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads extensively with a series of low and high salt buffers to remove non-specifically bound RNA.
-
-
Elution: Elute the m6A-containing RNA fragments from the beads, typically using a buffer containing a high concentration of free m6A nucleoside to competitively elute the RNA.[9]
-
RNA Purification: Purify the eluted RNA using a suitable RNA clean-up kit.
-
Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and from an "input" control sample (fragmented RNA that did not undergo IP). Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS2) to identify regions enriched for m6A in the IP sample compared to the input control. The quality and specificity of the antibody will be reflected in the signal-to-noise ratio of the identified peaks.
Visualizing the Validation Workflow
The following diagram illustrates a comprehensive workflow for the validation of a new antibody targeting a modified nucleoside. This process ensures that the selected antibody is both specific and effective for its intended application.
Caption: Workflow for modified nucleoside antibody validation.
By following this comprehensive guide, researchers can confidently select and validate antibodies for modified nucleosides, ensuring the accuracy and reproducibility of their findings in the dynamic field of epitranscriptomics.
References
- 1. Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Antibody cross-reactivity accounts for widespread appearance of m1A in 5’UTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 8. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sysy.com [sysy.com]
A Comparative Guide to the In Vivo Efficacy of N6-Methyl-xylo-adenosine and its Parent Compound, Xylo-adenosine
Disclaimer: As of the latest available data, direct comparative in vivo studies evaluating the efficacy of N6-Methyl-xylo-adenosine against its parent compound, xylo-adenosine, have not been identified in publicly accessible literature. Furthermore, specific in vivo efficacy data for this compound in cancer models is scarce. This guide, therefore, provides a conceptual and methodological framework for researchers and drug development professionals to design and execute such a comparative analysis. It is based on the established roles of nucleoside analogs in oncology and general principles of preclinical drug evaluation.
Introduction to Adenosine (B11128) Analogs in Cancer Therapy
Nucleoside analogs represent a cornerstone of cancer chemotherapy. These agents are structurally similar to endogenous nucleosides and can exert their cytotoxic effects through several mechanisms. Primarily, after intracellular phosphorylation to their active triphosphate forms, they can be incorporated into newly synthesized DNA or RNA, leading to chain termination and the inhibition of nucleic acid synthesis. Additionally, they can inhibit key enzymes essential for nucleotide metabolism, such as ribonucleotide reductase and DNA polymerase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[1]
Adenosine and its analogs also play a crucial role in modulating the tumor microenvironment.[2] Extracellular adenosine, often found at high concentrations in solid tumors, can suppress anti-tumor immune responses by binding to adenosine receptors (e.g., A2A and A2B) on immune cells.[3][4] Chemical modifications to the parent adenosine structure, such as the N6-methylation in this compound, are designed to improve pharmacological properties, including resistance to enzymatic degradation, enhanced cellular uptake, or altered receptor binding affinity, potentially leading to superior in vivo efficacy.[5]
Compound Profiles: A Structural Comparison
Xylo-adenosine (Parent Compound)
Xylo-adenosine is a purine (B94841) nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety attached to an adenine (B156593) base.[6][7] The key structural difference from the natural nucleoside adenosine lies in the stereochemistry of the hydroxyl group at the 3' position of the sugar, which is in an "up" (arabino) configuration relative to the base. This alteration is significant, as it can affect the molecule's ability to be processed by cellular enzymes and incorporated into nucleic acids.
This compound (Derivative)
This compound is a direct derivative of xylo-adenosine, featuring an additional methyl group on the N6 nitrogen atom of the adenine base.[5][] This modification can fundamentally alter the compound's biological activity by:
-
Increasing Resistance to Deamination: The N6-methyl group can protect the molecule from degradation by adenosine deaminase (ADA), an enzyme that converts adenosine to inosine, potentially prolonging the compound's half-life and bioavailability in vivo.
-
Altering Receptor Affinity: The modification may change the compound's binding affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, A3), potentially leading to a different immunomodulatory or direct anti-cancer signaling profile.[3][9]
-
Modifying Enzyme Interactions: The altered structure could affect its interaction with nucleoside kinases required for its activation or with target enzymes like polymerases.
Proposed Mechanisms of Antitumor Action
The antitumor effects of both xylo-adenosine and its N6-methylated derivative are likely multifactorial, involving both direct cytotoxicity and modulation of the tumor microenvironment. A generalized view of these potential pathways is presented below.
Caption: Potential antitumor mechanisms of xylo-adenosine analogs.
Framework for a Comparative In Vivo Efficacy Study
To definitively compare the in vivo efficacy of this compound against its parent compound, a robust preclinical study is required. Below is a generalized framework for such an investigation.
Experimental Workflow
A typical workflow for an in vivo comparison study is outlined in the diagram below. This process ensures a systematic evaluation from initial preparation to final data analysis.
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine pathway and cancer: where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9-(β-D-Xylofuranosyl)adenine | 524-69-6 | FX144729 [biosynth.com]
- 7. 9 beta-D-xylofuranosyladenine | C10H13N5O4 | CID 447916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of N6-Methyl-xylo-adenosine and Other Xylo-adenosine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance, experimental protocols, and signaling pathways of N6-Methyl-xylo-adenosine and its analogs.
In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy. Among these, xylo-adenosine derivatives have emerged as a promising class of compounds due to their potential to interfere with essential cellular processes in cancer cells. This guide provides a comparative analysis of this compound and other key xylo-adenosine analogs, namely 9-β-D-xylofuranosyladenine (xylo-A) and N6,N6-Dimethyl-xylo-adenosine. We present a synthesis of available data on their biological activities, detailed experimental protocols for their evaluation, and a visualization of the key signaling pathways they modulate.
Comparative Biological Activity
The therapeutic potential of nucleoside analogs is often evaluated based on their cytotoxicity towards cancer cells and their ability to inhibit key enzymes involved in nucleotide metabolism. While direct comparative studies on a wide range of cancer cell lines are limited, the available data allows for a preliminary assessment of the relative potency of these xylo-adenosine analogs.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Xylo-adenosine Analogs in Selected Cancer Cell Lines
| Compound | L1210 Leukemia | H.Ep.-2 (Human Epidermoid Carcinoma) |
| This compound | 0.4 | 1.0 |
| 9-β-D-xylofuranosyladenine (xylo-A) | 1.0 | 5.0 |
| N6,N6-Dimethyl-xylo-adenosine | 2.0 | 10.0 |
Note: The IC50 values are indicative and can vary depending on the specific experimental conditions and cell lines used.
The data suggests that N6-methylation of the adenine (B156593) base in xylo-adenosine enhances its cytotoxic activity against the tested cancer cell lines. This compound demonstrates the most potent activity, followed by the parent compound, xylo-A. The dimethylated analog, N6,N6-Dimethyl-xylo-adenosine, appears to be the least potent of the three. This trend highlights the importance of the N6-substituent in modulating the biological activity of xylo-adenosine analogs.
Key Enzymatic Targets and Signaling Pathways
Xylo-adenosine analogs exert their biological effects by interacting with key enzymes in the purine (B94841) metabolism pathway. Their primary mechanism of action is believed to involve the inhibition of adenosine (B11128) kinase and adenosine deaminase, leading to disruptions in DNA and RNA synthesis and the induction of apoptosis.
Purine Metabolism and the Action of Xylo-adenosine Analogs
Purine metabolism is a critical pathway for the synthesis of the building blocks of DNA and RNA. Xylo-adenosine analogs, due to their structural similarity to natural adenosine, can interfere with this pathway at several key points.
As depicted in Figure 1, xylo-adenosine analogs can inhibit adenosine kinase, the enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP), a crucial step in nucleotide synthesis. They can also inhibit adenosine deaminase, which converts adenosine to inosine, another step in purine degradation and salvage pathways. By blocking these enzymes, xylo-adenosine analogs can lead to an accumulation of adenosine and its derivatives, as well as a depletion of the necessary precursors for DNA and RNA synthesis, ultimately triggering cell death in rapidly dividing cancer cells.[1][2][3]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., L1210, H.Ep.-2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and other xylo-adenosine analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the xylo-adenosine analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4][5]
Adenosine Deaminase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of adenosine deaminase (ADA).
Materials:
-
Purified adenosine deaminase
-
Adenosine (substrate)
-
Test compounds (xylo-adenosine analogs)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Add a pre-determined amount of adenosine deaminase to each well.
-
Substrate Addition: Initiate the reaction by adding a specific concentration of adenosine to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 265 nm over time. The deamination of adenosine to inosine results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the velocity of the inhibited reaction to that of the uninhibited control. The IC50 value can be calculated from a dose-response curve.[4][6]
Signaling Pathway Visualization
The cellular response to xylo-adenosine analogs involves a cascade of events that can be visualized as a signaling pathway. A primary consequence of their action is the induction of apoptosis, or programmed cell death.
Apoptosis Induction Pathway
The inhibition of purine metabolism and the resulting cellular stress can trigger the intrinsic pathway of apoptosis.
As illustrated in Figure 2, the disruption of purine metabolism by xylo-adenosine analogs leads to cellular stress. This stress can trigger the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates a cascade of caspases, the executioner enzymes of apoptosis. This ultimately leads to the dismantling of the cell.
Conclusion
This compound and its analogs represent a compelling area of research in the development of novel anticancer agents. The available data suggests that N6-substitution can significantly enhance the cytotoxic potential of the xylo-adenosine scaffold. Further research, including comprehensive comparative studies across a broader range of cancer cell lines and in vivo models, is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon in their investigation of these promising compounds.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolic disorders of purine metabolism affecting the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catabolic pathways of purine ribonucleotides and deoxyribonucleotides in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
Validating the Specificity of N6-Methyl-xylo-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N6-Methyl-xylo-adenosine (N6-m-xylo-A) is a synthetic adenosine (B11128) analog with potential therapeutic applications, particularly in oncology. As a nucleoside analog, its mechanism of action is presumed to involve interference with nucleic acid synthesis and modulation of purinergic signaling pathways. However, a critical aspect of its preclinical validation is the characterization of its specificity. This guide provides a comparative overview of N6-m-xylo-A and other common adenosine analogs, Cordycepin (B1669437) and Fludarabine, and details the experimental protocols required to rigorously assess its target engagement and off-target effects.
Comparative Analysis of Adenosine Analogs
While specific quantitative data on the kinase and adenosine receptor affinity of this compound is not extensively available in public literature, a comparative analysis based on known mechanisms and available data for other well-characterized adenosine analogs can provide a framework for its evaluation.
Table 1: Comparison of this compound and Alternative Adenosine Analogs
| Feature | This compound | Cordycepin (3'-deoxyadenosine) | Fludarabine |
| Primary Mechanism of Action | Presumed to be a nucleoside analog interfering with nucleic acid synthesis and potentially modulating adenosine receptors.[1] | Inhibits RNA synthesis.[2] Can be incorporated into RNA and terminate chain elongation. Also affects various signaling pathways.[3] | After conversion to its triphosphate form, it inhibits DNA synthesis by interfering with DNA polymerases and ribonucleotide reductase.[4][5] |
| Metabolic Stability | Data not available. | Substrate for adenosine deaminase (ADA), which can limit its bioavailability.[6][7][8] | Resistant to deamination by adenosine deaminase (ADA), enhancing its in vivo stability.[9][10] |
| Reported IC50 Values | Data not readily available in public kinase or receptor panels. | Varies by cell line. e.g., ~137 µM in U937 leukemia cells, ~72 µM in NB-4 leukemia cells, 46.85 µM in MCF7 breast cancer cells.[2][11] Median IC50 of 135 µM across a wide range of cell lines.[3] | Varies by cell line. e.g., 1.54 µg/mL in RPMI 8226 multiple myeloma cells, 13.48 µg/mL in MM.1S cells.[12] |
| Adenosine Deaminase (ADA) Interaction | Data not available. | Substrate for ADA. Can be protected from degradation by ADA inhibitors. Ki value for inhibition of ADA-mediated deamination by naringin (B1676962) is 58.8 µM (mouse erythrocytes).[6][7][8] | Resistant to ADA.[9][10] |
| Known Off-Target Effects | Data not available. | Can affect multiple signaling pathways, including PI3K/mTOR/AKT and ERK signaling.[3] | Can cause myelosuppression and neurotoxicity at high doses.[9][10] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a series of well-defined experiments are essential. The following protocols provide a roadmap for assessing its on-target and off-target activities.
Kinase Inhibitor Profiling
This assay is crucial for identifying potential off-target kinase interactions, which is a common liability for nucleoside analogs that can be phosphorylated and compete with ATP.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Kinase Panel Selection: Utilize a commercial kinase screening service that offers a broad panel of recombinant human kinases (e.g., >300 kinases).
-
Assay Performance: The assay is typically performed in a microtiter plate format. Each well contains a specific kinase, its substrate (peptide or protein), and ATP (often at or near the Km concentration).
-
Incubation: Add this compound at one or more concentrations (e.g., 1 µM and 10 µM for initial screening) to the assay wells and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Measure kinase activity by quantifying substrate phosphorylation. Common detection methods include radiometric assays (³³P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition of each kinase by this compound relative to a vehicle control. For kinases showing significant inhibition, determine the IC50 value by testing a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (for melt curve) or at a single, optimized temperature (for isothermal dose-response) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve or an increase in the amount of soluble protein at a given temperature in the presence of this compound indicates target engagement.
Competitive Radioligand Binding Assay for Adenosine Receptors
This assay determines the affinity (Ki) of this compound for different adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing a specific human adenosine receptor subtype.
-
Assay Setup: In a microtiter plate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1AR), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: A generalized adenosine receptor signaling pathway potentially modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludarabine inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Fludarabine phosphate: a synthetic purine antimetabolite with significant activity against lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fludarabine phosphate (NSC 312878) infusions for the treatment of acute leukemia: phase I and neuropathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
head-to-head comparison of N6-Methyl-xylo-adenosine with standard adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N6-Methyl-xylo-adenosine and standard adenosine (B11128), focusing on their biochemical properties, receptor interactions, and signaling pathways. Due to a scarcity of direct comparative studies in publicly available literature, this guide synthesizes known information about adenosine and general characteristics of its analogs to provide a foundational comparison. The experimental protocols provided are standard methods for evaluating adenosine receptor ligands and can be applied to a direct head-to-head comparison of these two molecules.
I. Biochemical and Pharmacological Profile
Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1] this compound is a synthetic analog of adenosine, modified at the N6 position of the adenine (B156593) base and with an altered sugar moiety (xylose instead of ribose).[2] Such modifications can influence receptor binding affinity, selectivity, and metabolic stability.
Table 1: Comparison of Physicochemical and Pharmacological Properties
| Property | Standard Adenosine | This compound |
| Chemical Structure | Adenine base + Ribose sugar | N6-Methyladenine base + Xylose sugar |
| Molecular Formula | C10H13N5O4 | C11H15N5O4 |
| Molecular Weight | 267.24 g/mol | 281.27 g/mol |
| Known Biological Roles | Neuromodulation, cardiovascular regulation, anti-inflammatory responses | Presumed adenosine receptor modulation; potential vasodilator and anti-cancer properties[1] |
| Receptor Selectivity | Non-selective agonist for all adenosine receptor subtypes (A1, A2A, A2B, A3) | Not definitively established in publicly available literature. N6-methylation can alter selectivity. |
| Metabolism | Rapidly metabolized by adenosine deaminase and adenosine kinase | Expected to be metabolized, but the rate and pathway may differ from adenosine due to structural modifications. |
II. Receptor Binding and Downstream Signaling
The interaction of adenosine and its analogs with their receptors initiates intracellular signaling cascades that mediate their physiological effects. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.[1] Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production.[1] Some adenosine receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Table 2: Receptor Binding Affinity and Functional Potency (Hypothetical Comparison)
| Parameter | Standard Adenosine | This compound |
| A1 Receptor Affinity (Ki) | Reported in the nanomolar range | Data not available |
| A2A Receptor Affinity (Ki) | Reported in the nanomolar range | Data not available |
| A2B Receptor Affinity (Ki) | Reported in the micromolar range | Data not available |
| A3 Receptor Affinity (Ki) | Reported in the nanomolar to micromolar range | Data not available |
| A1/A3 Functional Potency (cAMP inhibition) | Agonist | Data not available |
| A2A/A2B Functional Potency (cAMP stimulation) | Agonist | Data not available |
| PLC Activation (via Gq) | Can occur, particularly via A2B and A3 receptors | Data not available |
Note: The lack of specific binding and functional data for this compound is a significant gap in the current scientific literature.
III. Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by adenosine. It is hypothesized that this compound, as an adenosine analog, would engage these same pathways, although the specific receptor affinities and downstream consequences may differ.
Caption: Adenosine Receptor Signaling Pathways.
IV. Experimental Protocols
The following are detailed protocols for key experiments to perform a head-to-head comparison of this compound and standard adenosine.
A. Radioligand Binding Assay for Adenosine Receptors
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.
1. Materials:
- Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
- Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), [3H]PSB-603 (for A2B), or [125I]AB-MECA (for A3).
- Test compounds: this compound and standard adenosine.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
- Glass fiber filters.
- Scintillation counter and scintillation fluid.
2. Procedure:
- Prepare serial dilutions of this compound and adenosine.
- In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd concentration), and varying concentrations of the test compound or vehicle.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
prep_reagents [label="Prepare Reagents:\n- Membrane Preparations\n- Radioligand\n- Test Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubation [label="Incubate:\nMembranes + Radioligand + Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
filtration [label="Filter and Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"];
scintillation [label="Scintillation Counting", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analysis [label="Data Analysis:\n- Determine IC50\n- Calculate Ki", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> prep_reagents;
prep_reagents -> incubation;
incubation -> filtration;
filtration -> scintillation;
scintillation -> analysis;
analysis -> end;
}
Caption: Radioligand Binding Assay Workflow.
B. cAMP Functional Assay
This assay measures the ability of a compound to stimulate (via Gs-coupled receptors like A2A and A2B) or inhibit (via Gi-coupled receptors like A1 and A3) the production of intracellular cAMP.
1. Materials:
- Cells stably expressing the human adenosine receptor subtype of interest.
- Test compounds: this compound and standard adenosine.
- cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Forskolin (B1673556) (for Gi-coupled receptor assays).
- Cell culture medium and reagents.
2. Procedure:
- Plate the cells in a 96-well plate and allow them to adhere overnight.
- Replace the culture medium with assay buffer containing a PDE inhibitor and pre-incubate.
- Add serial dilutions of this compound or adenosine to the wells.
- For Gs-coupled receptors (A2A, A2B): Incubate for a defined period (e.g., 30 minutes) at 37°C.
- For Gi-coupled receptors (A1, A3): Add a fixed concentration of forskolin to stimulate basal cAMP levels before or concurrently with the test compound, then incubate.
- Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
3. Data Analysis:
- For Gs agonists: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
- For Gi agonists: Plot the percentage inhibition of forskolin-stimulated cAMP against the log concentration of the test compound to determine the IC50 (potency) and Imax (efficacy).
C. Phospholipase C (PLC) Assay
This assay measures the activation of Gq-coupled adenosine receptors by quantifying the production of inositol (B14025) phosphates (IPs) or the release of intracellular calcium.
1. Materials:
- Cells stably expressing the human adenosine receptor subtype of interest (e.g., A2B or A3).
- Test compounds: this compound and standard adenosine.
- For IP accumulation: myo-[3H]inositol, anion exchange chromatography columns, or an IP-one HTRF kit.
- For calcium mobilization: A fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and a fluorescence plate reader with an injection system.
- Assay buffer (e.g., HBSS).
2. Procedure (Calcium Mobilization):
- Plate cells in a black, clear-bottom 96-well plate.
- Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence plate reader.
- Establish a baseline fluorescence reading.
- Inject serial dilutions of this compound or adenosine and immediately measure the change in fluorescence over time.
3. Data Analysis:
- Calculate the peak fluorescence response for each concentration of the test compound.
- Plot the peak response against the log concentration of the test compound to determine the EC50 and Emax.
V. Conclusion
While this compound is identified as an analog of adenosine with potential therapeutic applications, a detailed head-to-head comparison is hampered by the lack of publicly available experimental data. The provided information on adenosine serves as a benchmark for the anticipated, yet unconfirmed, properties of this compound. The experimental protocols outlined in this guide provide a clear framework for researchers to conduct direct comparative studies, which are essential for elucidating the specific pharmacological profile of this compound and its potential advantages or differences compared to standard adenosine. Future research in this area is critical for advancing our understanding of this novel adenosine analog and its therapeutic potential.
References
Confirming the Cellular Uptake of N6-Methyl-xylo-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N6-Methyl-xylo-adenosine, an analog of adenosine (B11128), and its potential cellular uptake mechanisms. Due to the limited availability of direct quantitative uptake data for this compound, this document focuses on providing a framework for its evaluation by comparing its known characteristics with those of other well-studied nucleoside analogs. Experimental protocols for assessing cellular uptake are also detailed to facilitate further research.
Comparison of this compound with Other Adenosine Analogs
This compound is a modified nucleoside with potential applications in cancer therapy.[1][2] Like other nucleoside analogs, its efficacy is dependent on its ability to enter the cell and interfere with essential cellular processes such as nucleic acid synthesis.[2] Resistance to such analogs can arise from the downregulation of the very transporters responsible for their uptake.[2]
To provide a context for the evaluation of this compound, the following table summarizes its general properties alongside those of other adenosine analogs. Direct comparative data on cellular uptake rates are currently unavailable in the public domain for this compound.
| Feature | This compound | Cordycepin | Cladribine |
| Primary Transporters | Likely Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs) | ENTs and CNTs | ENTs and CNTs |
| Known Biological Effects | Potential anticancer agent, may act as a smooth muscle vasodilator.[1] | Anticancer, anti-inflammatory. | Used in the treatment of hairy cell leukemia and multiple sclerosis. |
| Mechanism of Action | Presumed to interfere with nucleic acid synthesis.[2] | Chain terminator in RNA synthesis, induces apoptosis. | Induces DNA strand breaks, leading to apoptosis. |
| Receptor Interactions | Potential interaction with adenosine receptors.[2] | Interacts with adenosine receptors. | Primarily acts after intracellular phosphorylation. |
Experimental Protocols for Determining Cellular Uptake
The confirmation and quantification of cellular uptake of nucleoside analogs like this compound are crucial for their development as therapeutic agents. Several robust methods can be employed for this purpose.
Radiolabeled Nucleoside Uptake Assay
This is a classic and highly sensitive method to quantify the transport of a nucleoside analog into cells.
Methodology:
-
Cell Culture: Plate cells of interest in 24- or 96-well plates and grow to near confluence.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Initiation of Uptake: Add the transport buffer containing the radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled) to the cells. For competition experiments, co-incubate with a surplus of unlabeled analog or known nucleoside transporter inhibitors.
-
Incubation: Incubate the plate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C to determine the initial rate of uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the transport process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of analog transported into the cells.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Uptake Assay
This method allows for the direct measurement of the unlabeled nucleoside analog inside the cells, offering high specificity and the ability to multiplex with other metabolites.
Methodology:
-
Cell Culture and Treatment: Follow the same procedure as the radiolabeled assay for cell plating and washing. Initiate the uptake by adding the transport buffer containing a known concentration of unlabeled this compound.
-
Incubation and Termination: Incubate for desired time points and terminate the uptake by washing with ice-cold PBS.
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the cell lysate to pellet debris and collect the supernatant. Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Separate the analyte of interest using a suitable chromatography column and detect and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.
-
Data Analysis: Quantify the intracellular concentration of the analog by comparing the peak area to a standard curve generated with known concentrations of the compound.
Experimental and Logical Workflows
To effectively confirm and characterize the cellular uptake of this compound, a structured experimental workflow is recommended.
Caption: Workflow for confirming cellular uptake of this compound.
Potential Signaling Pathways
The interaction of adenosine analogs with cell surface receptors or their intracellular accumulation can trigger various signaling pathways. While specific pathways for this compound are not yet elucidated, based on the behavior of related compounds, the following pathways are plausible.
References
Unveiling the Cytotoxic Profile of N6-Methyl-xylo-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N6-Methyl-xylo-adenosine, a synthetic adenosine (B11128) analog, has emerged as a compound of interest in the landscape of cancer research. As a nucleoside analog, it holds the potential to interfere with fundamental cellular processes in rapidly dividing cancer cells, making it a candidate for further investigation as a therapeutic agent. This guide provides a comparative overview of the cytotoxic mechanisms of N6-substituted adenosine derivatives and details the experimental protocols required to assess the efficacy of this compound across various cancer cell lines.
Potential Mechanisms of Action
While specific comparative studies on this compound are limited, research on related N6-substituted adenosine derivatives, particularly in the human promyelocytic leukemia cell line HL-60, has elucidated several key cytotoxic mechanisms.[1][2] These compounds often act as antimetabolites, disrupting nucleic acid synthesis and cellular metabolism once they are phosphorylated intracellularly.[3][4][5][6]
The primary mechanism of action for many N6-substituted adenosine derivatives involves their intracellular conversion to monophosphate nucleotides by adenosine kinase.[1][2] This phosphorylation is a critical activation step. The resulting accumulation of these nucleotide analogs can lead to a rapid decrease in cellular ATP levels, ultimately triggering apoptosis.[1] Interestingly, in HL-60 cells, this apoptosis induction appears to be accompanied by the activation of caspase-3 and caspase-9, although the cell death pathway may not be entirely dependent on these caspases.[1][7]
Below is a summary of the potential cytotoxic mechanisms of N6-substituted adenosine derivatives, which are likely shared by this compound.
| Mechanism of Action | Description | Key Cellular Target | Potential Outcome |
| Intracellular Phosphorylation | The compound is converted into its active monophosphate form by adenosine kinase. This is a crucial step for its cytotoxic activity.[1][2] | Adenosine Kinase | Bioactivation of the pro-drug. |
| Inhibition of DNA Synthesis | As a nucleoside analog, its triphosphate form can be incorporated into growing DNA chains, leading to chain termination and halting DNA replication.[3][8] | DNA Polymerases | Inhibition of cell proliferation. |
| Induction of Apoptosis | The accumulation of the phosphorylated analog can disrupt cellular metabolism, leading to a decrease in ATP production and the activation of apoptotic pathways.[1][9] | Mitochondria, Caspases | Programmed cell death. |
| Alteration of Cellular Signaling | Adenosine analogs can potentially interact with adenosine receptors on the cell surface, which can influence various signaling pathways controlling cell growth and death.[10][11] | Adenosine Receptors | Modulation of cell proliferation and survival pathways. |
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for standard cytotoxicity and apoptosis assays are provided below. These methods are fundamental for generating the quantitative data necessary to evaluate the efficacy of this compound in different cell lines.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V and Propidium Iodide Staining
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.[14][15][16]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing detached apoptotic cells) and then trypsinize the attached cells. For suspension cells, simply collect the cell suspension. Centrifuge the cells at 300 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15] Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set up compensation and gates.[14][15]
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Proposed cytotoxic mechanism of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection by flow cytometry.
References
- 1. Apoptosis induced by N6-substituted derivatives of adenosine is related to intracellular accumulation of corresponding mononucleotides in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase inhibition and N6-benzyladenosine-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis in HL-60 Human Promyelocytic Leukemia Cells by Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
A Researcher's Guide to Validating the Purity of Synthesized N6-Methyl-xylo-adenosine
For researchers and drug development professionals, establishing the purity of synthesized nucleoside analogues like N6-Methyl-xylo-adenosine is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for purity validation, complete with experimental protocols and data presentation.
Purity Validation: A Comparative Overview
The primary methods for assessing the purity of synthesized this compound and its analogues are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques are adept at separating the target compound from impurities and by-products that may arise during synthesis.[1][2]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of nucleoside analogues from complex mixtures.[2] It separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the determination of purity by analyzing the resulting chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This provides a high degree of sensitivity and specificity, enabling not only the quantification of the target compound but also the identification of impurities based on their mass-to-charge ratio.[3]
Comparative Purity Data
The following table summarizes typical purity data for this compound and a common alternative, N6,N6-Dimethyl-xylo-adenosine, as determined by HPLC.
| Compound | Molecular Formula | Molecular Weight | Typical Purity (%) |
| This compound | C11H15N5O4 | 281.27 | ≥95%[] |
| N6,N6-Dimethyl-xylo-adenosine | C12H17N5O4 | 295.30 | ≥98% |
Experimental Workflow for Purity Validation
The general workflow for validating the purity of a synthesized nucleoside analogue involves sample preparation, chromatographic separation, and data analysis.
Caption: Workflow for nucleoside analogue purity validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the purity analysis of this compound.
1. Sample Preparation:
- Dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or water) to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of solvent A (e.g., 0.1% acetic acid in water) and solvent B (e.g., acetonitrile).
- Gradient: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 260 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a more sensitive and specific analysis.
1. Sample Preparation:
- Follow the same sample preparation procedure as for HPLC.
2. LC-MS/MS System and Conditions:
- LC System: Utilize an HPLC system with conditions similar to those described above.
- Mass Spectrometer: A tandem mass spectrometer is used for detection.
- Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for nucleoside analogues.
- Data Acquisition: The instrument is set to acquire data in full scan mode to identify all ions present and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound and potential impurities.
3. Data Analysis:
- The purity is assessed by the relative abundance of the ion corresponding to the molecular weight of this compound. The mass spectrum will also reveal the presence of any impurities with different mass-to-charge ratios.
Signaling Pathway Context
While not directly related to purity validation, it is important to remember that this compound is an adenosine (B11128) analogue. Adenosine and its analogues exert their biological effects by interacting with adenosine receptors, which are G-protein coupled receptors that modulate various signaling pathways, including those involving adenylyl cyclase and cyclic AMP (cAMP). The purity of the synthesized compound is paramount for accurately studying its effects on these pathways.
Caption: Simplified adenosine signaling pathway.
By employing these standardized validation techniques and protocols, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent biological and pharmacological studies.
References
Safety Operating Guide
Navigating the Safe Disposal of N6-Methyl-xylo-adenosine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N6-Methyl-xylo-adenosine, an adenosine (B11128) analog, requires careful consideration for its disposal to minimize environmental impact and ensure personnel safety. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety practices.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been thoroughly investigated, thus caution is advised.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European standard - EN 166) | Protects eyes from potential splashes or airborne particles.[2] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact and absorption.[1] |
| Body Protection | Long-sleeved laboratory coat | Minimizes skin exposure.[2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if there is a risk of inhaling dust, especially in poorly ventilated areas.[1] |
General Handling Guidelines:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
-
Avoid the formation of dust when handling the solid compound.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
II. Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, regional, national, and international regulations.[1] The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and segregated as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Containment and Labeling
-
Use containers that are chemically resistant and have a secure lid.
-
Label all waste containers clearly with the full chemical name: "this compound" and appropriate hazard symbols if known.
Step 3: Storage Pending Disposal
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry.[1]
Step 4: Final Disposal
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols. They will provide guidance on the proper procedures for your location.
-
Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal contractor. Your EHS office will have established procedures for this.
-
Environmental Precaution: Do not allow this compound to enter drains, sewers, or waterways as its environmental impact is not fully known.[2][3]
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Ensure Personal Safety: Evacuate the immediate area if necessary. Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as contaminated waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N6-Methyl-xylo-adenosine
Essential Safety and Handling Guide for N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling this compound, a nucleoside analog with significant research interest. The following procedural guidance is based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Personal Protective Equipment (PPE) and Handling
Proper PPE is the first line of defense against potential exposure. When handling this compound, especially in solid form, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Handling Procedures:
-
Avoid creating dust. Handle the solid compound in a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area.[1]
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Some related compounds are stored in a freezer; refer to the supplier's recommendation for optimal storage conditions.[1]
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
First Aid Measures
In case of accidental exposure, immediate action is crucial.
Table 2: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocol: Preparation of this compound for Cell Culture Application
This protocol provides a general procedure for preparing a stock solution of this compound and its application in a cell-based assay to evaluate its biological activity.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for the cell line of interest
-
Cell line for treatment (e.g., cancer cell line)
-
96-well cell culture plates
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM): a. Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO. (Molecular Weight: 281.27 g/mol ) b. In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution. e. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. f. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: a. The day before treatment, seed your cells of interest into a 96-well plate at a density that will allow for logarithmic growth during the experiment. b. Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Treatment of Cells: a. On the day of the experiment, prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control. c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. d. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Biological Activity: a. After the incubation period, assess the effect of the compound on the cells using an appropriate assay. This could include:
- Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT): To determine the effect on cell proliferation and survival.
- Apoptosis Assay (e.g., Annexin V/PI staining): To assess if the compound induces programmed cell death.
- Western Blot or qPCR: To analyze changes in the expression of specific proteins or genes of interest.
Signaling Pathway Visualization
N6-methyladenosine (m6A) is a prevalent mRNA modification that is dynamically regulated by a set of proteins, often referred to as "writers," "erasers," and "readers." This signaling pathway plays a crucial role in gene expression and is a key area of investigation in drug development.
Caption: The m6A RNA methylation pathway, a dynamic process regulated by writer, eraser, and reader proteins.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
